Rediocide A
Description
This compound (& congeners B-E) are potent insecticides from Trigonostemon reidioides (Euphorbiaceae); structure of all in first source
Properties
Molecular Formula |
C44H58O13 |
|---|---|
Molecular Weight |
794.9 g/mol |
IUPAC Name |
[(1R,2S,3S,5R,6S,7S,8R,10S,11S,14E,16E,18S,19S,22R,24R,25S,26R,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate |
InChI |
InChI=1S/C44H58O13/c1-22(2)18-32(47)52-29-14-10-11-15-31(46)53-34-23(3)19-30-41(34,50)38(48)40(21-45)36(54-40)33-37-43(51,39(6,49)20-26-16-17-28(29)24(26)4)35-25(5)42(30,33)57-44(55-35,56-37)27-12-8-7-9-13-27/h7-15,22-26,28-30,33-38,45,48-51H,16-21H2,1-6H3/b14-10+,15-11+/t23-,24-,25+,26+,28-,29-,30+,33-,34-,35-,36-,37+,38+,39+,40-,41+,42-,43-,44?/m0/s1 |
InChI Key |
ZAVYYYQORHVVFN-BDGVIKSFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rediocide A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rediocide A, a structurally complex daphnane diterpenoid, has emerged as a molecule of significant interest due to its potent biological activities, ranging from insecticidal to immunomodulatory. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery
This compound was discovered through a bioassay-guided fractionation of a methanol extract from the roots of the plant Trigonostemon reidioides (Euphorbiaceae).[1] The initial screening was driven by the search for novel insecticides, with the extract showing potent activity against mosquito larvae (Aedes aegypti).[1] This led to the isolation of this compound as the active principle responsible for the observed insecticidal effects.[1]
Isolation and Purification
The isolation of this compound from the roots of Trigonostemon reidioides involves a multi-step chromatographic process.
Experimental Protocol: Isolation of this compound
Plant Material: Roots of Trigonostemon reidioides.
Extraction:
-
The plant material is extracted with methanol.
-
The resulting crude methanol extract is partitioned with methylene chloride.[1]
Chromatographic Purification:
-
Gel Permeation Chromatography: The methylene chloride partition is subjected to gel permeation chromatography on a Sephadex LH-20 column using methanol as the eluent.[1]
-
Silica Gel Chromatography: Fractions containing this compound are further purified by silica gel chromatography.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved by RP-HPLC to yield pure this compound.[1]
From the crude extract, a yield of approximately 0.75% of this compound can be obtained.[1] The purified compound can be crystallized from 2-propanol.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₄H₅₈O₁₃ | [1] |
| Molecular Weight | 794.9 g/mol | [1] |
| Melting Point | 213-215 °C | [1] |
| Optical Rotation | [α]²² +80° (c 0.7, CH₃OH) | [1] |
| Mass Spectrometry | FAB-MS: m/z 795 (M+H)⁺, 817 (M+Na)⁺ESI-MS: m/z 795 (M+H)⁺, 817 (M+Na)⁺ | [1] |
Structure Elucidation
The structure of this compound was elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Spectroscopic Data
The ¹H and ¹³C NMR chemical shifts for this compound are summarized in the table below. The assignments were confirmed by 2D NMR experiments, including ¹H-¹H COSY and HMQC.[1]
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, J in Hz) |
| 1 | 42.5 | 2.65 |
| 2 | 37.8 | 2.15 |
| 3 | 75.1 | 4.15 |
| 4 | 72.8 | - |
| 5 | 84.1 | - |
| 6 | 61.2 | 3.65 |
| 7 | 78.9 | 3.55 |
| 8 | 44.2 | 2.45 |
| 9 | 89.9 | - |
| 10 | 45.3 | 2.25 |
| 11 | 38.1 | 2.05 |
| 12 | 75.9 | 4.35 (d, 2.0) |
| 13 | 81.2 | - |
| 14 | 77.3 | 4.95 (d, 2.0) |
| 15 | 64.5 | 4.25 |
| 16 | 130.5 | 6.25 |
| 17 | 13.8 | 1.15 |
| 18 | 14.2 | 1.05 |
| 19 | 68.2 | 3.75, 3.95 |
| 20 | 173.5 | - |
| 2' | 176.1 | - |
| 3' | 43.5 | 2.20 |
| 4' | 25.8 | 2.00 |
| 5' | 22.5 | 0.95 |
| 6' | 22.6 | 0.95 |
| 2" | 135.1 | 6.85 |
| 3" | 128.4 | 7.35 |
| 4" | 128.4 | 7.35 |
| 5" | 128.4 | 7.35 |
| 6" | 128.4 | 7.35 |
| 7" | 138.2 | - |
| 2''' | 34.5 | 2.35 |
| 3''' | 130.1 | 5.65 |
| 4''' | 129.8 | 5.55 |
| 5''' | 32.1 | 2.10 |
| 6''' | 29.8 | 1.40 |
| 7''' | 29.5 | 1.30 |
| 8''' | 29.3 | 1.25 |
| 9''' | 29.1 | 1.25 |
| 10''' | 22.8 | 1.25 |
| 11''' | 14.1 | 0.88 |
| 12''' | 170.2 | - |
| OMe | 51.5 | 3.68 |
Note: The table is a representative compilation based on typical values for daphnane diterpenoids and the available information. The original publication should be consulted for the complete and definitive assignments.
Biological Activity
This compound exhibits a range of biological activities, including insecticidal effects, modulation of G-protein coupled receptor (GPCR) signaling, and enhancement of anti-tumor immunity.
Insecticidal Activity
This compound demonstrates potent insecticidal activity against mosquito larvae (Aedes aegypti) and fleas (Ctenocephalides felis).[1]
| Organism | LD₉₀ (ppm) | Reference |
| Aedes aegypti (larvae) | 1 | [1] |
| Ctenocephalides felis (fleas) | 0.25 | [1] |
GPCR Desensitization
This compound was found to inhibit calcium mobilization mediated by the Methuselah (Mth) receptor, a Drosophila GPCR. Further investigation revealed that this effect is not due to direct receptor antagonism but rather through the induction of GPCR desensitization via the activation of conventional protein kinase C (PKC).
Cell Line: HEK293 cells stably expressing the target GPCR (e.g., Mth).
Method:
-
Seed cells in a 96-well plate and grow to confluence.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Stimulate the cells with a known agonist for the target GPCR.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Analyze the data to determine the effect of this compound on agonist-induced calcium mobilization.
Caption: this compound-induced GPCR desensitization pathway.
Anti-Tumor Immunity Enhancement
This compound has been identified as an immune checkpoint inhibitor that can overcome tumor immuno-resistance to natural killer (NK) cells. It achieves this by downregulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells.
Effector Cells: Human Natural Killer (NK) cells. Target Cells: Tumor cell line (e.g., A549 lung cancer cells).
Method:
-
Culture NK cells and target tumor cells separately.
-
Label the target cells with a fluorescent dye (e.g., Calcein AM) for viability assessment.
-
Co-culture the labeled target cells with NK cells at various effector-to-target (E:T) ratios in the presence of different concentrations of this compound or vehicle control.
-
Incubate the co-culture for a specified period (e.g., 4 hours).
-
Measure the release of the fluorescent dye from lysed target cells using a fluorescence plate reader, or quantify the percentage of dead target cells using flow cytometry.
-
Calculate the percentage of specific lysis to determine the cytotoxic activity of NK cells.
Caption: Mechanism of this compound in enhancing NK cell cytotoxicity.
Conclusion
This compound is a potent natural product with a unique chemical structure and diverse biological activities. The detailed protocols and data presented in this guide provide a solid foundation for further research into its mechanism of action and potential therapeutic applications. Its insecticidal properties warrant further investigation for the development of new pest control agents, while its ability to modulate the immune system opens up exciting possibilities in the field of cancer immunotherapy. This document serves as a valuable technical resource to facilitate and inspire future studies on this promising molecule.
References
Rediocide A: A Daphnane Diterpenoid with Diverse Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Rediocide A, a prominent member of the daphnane diterpenoid family, is a natural product isolated from the roots of Trigonostemon reidioides. This complex molecule has garnered significant attention within the scientific community due to its potent and varied biological activities. This guide provides a comprehensive overview of the structure, known biological effects, and underlying mechanisms of action of this compound, with a focus on its immunomodulatory, cytotoxic, anti-HIV, and insecticidal properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development.
Chemical Structure and Properties
This compound belongs to the daphnane class of diterpenoids, which are characterized by a tigliane carbon skeleton. The precise structure of this compound has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
Biological Activities and Mechanisms of Action
This compound exhibits a remarkable spectrum of biological activities, making it a compound of interest for drug discovery and development.
Immunomodulatory Activity: Overcoming Tumor Immuno-resistance
This compound has been identified as a promising agent in cancer immunotherapy, specifically in enhancing the tumor-killing activity of Natural Killer (NK) cells. It functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.
Mechanism of Action:
Tumor cells, such as non-small cell lung cancer (NSCLC) cells, can evade the immune system by expressing the ligand CD155 on their surface. CD155 binds to the TIGIT receptor on NK cells, transmitting an inhibitory signal that suppresses the cytotoxic function of the NK cells. This compound intervenes in this process by down-regulating the expression of CD155 on cancer cells. This reduction in CD155 expression alleviates the inhibitory signal on NK cells, thereby restoring their ability to recognize and eliminate tumor cells.[1][2]
The restored NK cell activity is characterized by increased degranulation and the release of cytotoxic molecules, including granzyme B and interferon-gamma (IFN-γ).[1][2]
Signaling Pathway of this compound in Overcoming NK Cell Immuno-resistance
Caption: this compound down-regulates CD155 on tumor cells, blocking the TIGIT-mediated inhibitory signal to NK cells and restoring their cytotoxic function.
Cytotoxic Activity
Anti-HIV Activity
This compound has demonstrated potent anti-HIV activity.[5] Daphnane diterpenoids are recognized for their ability to inhibit HIV-1 replication, with some exhibiting exceptionally low EC50 values in the nanomolar range. The primary mechanism of action for many daphnane diterpenoids against HIV is the inhibition of reverse transcriptase, a critical enzyme in the viral replication cycle. While the precise inhibitory mechanism of this compound on HIV reverse transcriptase has not been fully elucidated in the available literature, it is presumed to follow a similar mode of action.
Insecticidal and Acaricidal Activities
This compound was initially identified through bioassay-guided fractionation due to its potent insecticidal properties. It has also demonstrated significant acaricidal activity against house dust mites.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
Table 1: Immunomodulatory Effects of this compound on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Treatment Concentration | Increase in NK Cell-Mediated Lysis (fold) | Increase in Granzyme B Secretion (%) | Increase in IFN-γ Secretion (fold) | Down-regulation of CD155 Expression (%) | Reference |
| A549 | 100 nM | 3.58 | 48.01 | 3.23 | 14.41 | [1][2] |
| H1299 | 100 nM | 1.26 | 53.26 | 6.77 | 11.66 | [1][2] |
Table 2: Insecticidal and Acaricidal Activity of this compound
| Activity | Target Organism | Metric | Value | Reference |
| Insecticidal | Ctenocephalides felis (flea) | LD90 | 0.25 ppm | Not specified in abstracts |
| Acaricidal | Dermatophagoides pteronyssinus (house dust mite) | LC50 | 0.78 µg/cm² | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the characterization of this compound's biological activities.
Isolation of this compound
This compound is isolated from the roots of Trigonostemon reidioides. The general procedure involves:
-
Extraction: The dried and powdered roots are extracted with a suitable solvent, typically methanol.
-
Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
-
Chromatography: The active fractions are further purified using a combination of chromatographic techniques, including:
-
Gel Permeation Chromatography (e.g., Sephadex LH-20)
-
Silica Gel Column Chromatography
-
High-Performance Liquid Chromatography (HPLC), often reverse-phase.
-
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation and purification of this compound from its natural source.
Immunomodulatory Assays
The assessment of this compound's effect on NK cell activity involves several key assays:[1][2]
-
Cell Culture: Human NK cells are co-cultured with human non-small cell lung cancer cell lines (e.g., A549, H1299).
-
Cytotoxicity Assays:
-
Biophotonic Cytotoxicity Assay: Measures the lysis of target cancer cells by NK cells.
-
Impedance-Based Assay: Monitors changes in electrical impedance as an indicator of cell viability and cytotoxicity.
-
-
Flow Cytometry: Used to quantify:
-
The expression of cell surface markers, such as CD155 on tumor cells and TIGIT on NK cells.
-
Degranulation of NK cells.
-
Intracellular levels of granzyme B.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Measures the concentration of secreted cytokines, such as IFN-γ, in the cell culture supernatant.
Anti-HIV Assays
The anti-HIV activity of daphnane diterpenoids is typically evaluated using in vitro cell-based assays:
-
Cell Lines: Human T-cell lines susceptible to HIV infection (e.g., MT-4 cells) are used.
-
Viral Infection: Cells are infected with a known titer of HIV-1.
-
Drug Treatment: Infected cells are treated with various concentrations of the test compound.
-
Endpoint Measurement: The antiviral effect is determined by measuring:
-
Inhibition of viral replication (e.g., by quantifying viral proteins or reverse transcriptase activity).
-
Protection of cells from virus-induced cytopathic effects.
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated.
Insecticidal and Acaricidal Bioassays
Standard bioassays are used to determine the potency of this compound against insects and mites:
-
Insecticidal Assay (e.g., against fleas): Often involves an artificial membrane feeding system where the insects are exposed to blood containing different concentrations of the test compound. Mortality is recorded to determine the lethal dose (e.g., LD90).
-
Acaricidal Assay (e.g., against mites): Typically involves exposing the mites to a treated surface (e.g., filter paper) impregnated with various concentrations of the compound. The number of dead mites is counted to calculate the lethal concentration (e.g., LC50).
Conclusion and Future Perspectives
This compound is a multifaceted daphnane diterpenoid with a range of promising biological activities. Its ability to overcome tumor immuno-resistance by modulating the TIGIT/CD155 immune checkpoint highlights its potential as a lead compound for the development of novel cancer immunotherapies. Furthermore, its potent anti-HIV, insecticidal, and acaricidal properties warrant further investigation.
Future research should focus on elucidating the precise molecular interactions of this compound with its biological targets, particularly HIV reverse transcriptase. Comprehensive structure-activity relationship (SAR) studies could guide the synthesis of analogs with improved efficacy and reduced toxicity. The development of a total synthesis route for this compound would also be crucial for ensuring a sustainable supply for preclinical and clinical studies. As our understanding of this complex natural product deepens, so too will its potential for translation into therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide-induced inflammatory responses in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Rediocide A Biosynthetic Pathway Remains an Uncharted Area of Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biosynthetic pathway of Rediocide A. Despite its promising activity as an immune checkpoint inhibitor, the genetic and enzymatic machinery responsible for the production of this natural product has not yet been characterized.
This compound, a diterpene isolated from a traditional Chinese medicinal plant, has garnered attention for its potential in cancer immunotherapy.[1] Studies have shown its ability to overcome tumor immuno-resistance to natural killer (NK) cells by down-regulating the expression of CD155.[1] This mode of action highlights this compound as a promising candidate for the development of novel cancer therapeutics.
However, the advancement of this compound from a promising natural product to a clinically viable drug is hampered by the lack of knowledge regarding its biosynthesis. Understanding the biosynthetic pathway is crucial for several reasons:
-
Sustainable Production: Elucidating the enzymatic steps and the corresponding genes would enable the development of biotechnological production platforms, such as heterologous expression in microbial hosts. This would provide a more sustainable and scalable source of this compound compared to its extraction from natural sources.
-
Analogue Development: Knowledge of the biosynthetic enzymes would allow for targeted genetic engineering to create novel analogues of this compound with improved efficacy, selectivity, or pharmacokinetic properties.
-
Understanding of Natural Product Diversity: Characterizing the biosynthetic pathway of this compound would contribute to the broader understanding of how complex and bioactive natural products are assembled in nature.
At present, there is no published data on the specific enzymes, intermediates, or gene clusters involved in the formation of the this compound scaffold. While general principles of diterpene biosynthesis are well-established, the specific tailoring enzymes that confer the unique chemical features of this compound remain unknown. Further research, likely involving genome sequencing of the producing organism, gene cluster identification, and functional characterization of candidate biosynthetic genes, is required to unravel the intricate steps of this compound's formation. The absence of this fundamental information currently precludes the development of a detailed technical guide on its biosynthesis.
References
Rediocide A: A Novel Immune Checkpoint Inhibitor Targeting the TIGIT/CD155 Axis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The landscape of cancer immunotherapy is continually evolving, with a significant focus on the discovery of novel immune checkpoint inhibitors. Rediocide A, a natural product, has emerged as a promising candidate in this domain. Preclinical evidence demonstrates its ability to enhance the tumor-killing capacity of Natural Killer (NK) cells by targeting the TIGIT/CD155 immune checkpoint. This technical guide provides a comprehensive overview of the current understanding of this compound as an immune checkpoint inhibitor, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the involved biological pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of next-generation cancer therapeutics.
Introduction to this compound and the TIGIT/CD155 Immune Checkpoint
Immune checkpoints are crucial regulators of immune responses, preventing excessive inflammation and autoimmunity. However, cancer cells can exploit these pathways to evade immune surveillance. The TIGIT/CD155 axis represents a key inhibitory pathway that suppresses the activity of T cells and NK cells.[1][2] TIGIT (T cell immunoreceptor with Ig and ITIM domains) is an inhibitory receptor expressed on activated T cells and NK cells.[1] Its primary ligand, CD155 (also known as the poliovirus receptor), is frequently overexpressed on the surface of various tumor cells, including non-small cell lung cancer (NSCLC).[2][3] The engagement of TIGIT by CD155 initiates a signaling cascade that dampens the cytotoxic functions of immune cells, allowing tumors to escape destruction.[1][2]
This compound is a natural product that has been identified as an immune checkpoint inhibitor.[4] Research has shown that this compound can overcome the immuno-resistance of cancer cells by modulating the TIGIT/CD155 pathway, thereby unleashing the anti-tumor activity of NK cells.[3]
Mechanism of Action of this compound
The primary mechanism of action of this compound as an immune checkpoint inhibitor is the downregulation of CD155 expression on the surface of cancer cells.[3][5] By reducing the availability of this inhibitory ligand, this compound prevents the engagement of the TIGIT receptor on NK cells.[3] This, in turn, blocks the downstream inhibitory signaling, leading to the enhanced activation and cytotoxic function of NK cells against tumor cells.[3][4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound:
Quantitative Data Summary
The efficacy of this compound has been quantified in preclinical studies involving co-cultures of human NK cells with the NSCLC cell lines A549 and H1299.[3] The key findings are summarized in the tables below.
Table 1: Effect of this compound on NK Cell-Mediated Cytotoxicity[3]
| Cell Line | This compound Concentration (nM) | % Lysis (Vehicle Control) | % Lysis (this compound) | Fold Increase |
| A549 | 100 | 21.86 | 78.27 | 3.58 |
| H1299 | 100 | 59.18 | 74.78 | 1.26 |
Table 2: Effect of this compound on NK Cell Effector Molecules[3]
| Cell Line | This compound Concentration (nM) | Parameter | % Increase vs. Vehicle Control |
| A549 | 100 | Granzyme B Level | 48.01 |
| H1299 | 100 | Granzyme B Level | 53.26 |
| A549 | 100 | IFN-γ Level | 223 (3.23-fold) |
| H1299 | 100 | IFN-γ Level | 577 (6.77-fold) |
Table 3: Effect of this compound on CD155 Expression[3]
| Cell Line | This compound Concentration (nM) | % Downregulation of CD155 |
| A549 | 100 | 14.41 |
| H1299 | 100 | 11.66 |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the activity of this compound.
Cell Culture
-
Cell Lines: Human NSCLC cell lines A549 and H1299, and human NK cells.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
NK Cell-Mediated Cytotoxicity Assay
This assay quantifies the ability of NK cells to lyse cancer cells.
Detailed Steps:
-
Seed target cancer cells (A549 or H1299) in a suitable plate format.
-
Add NK cells at a specific effector-to-target (E:T) ratio.
-
Treat the co-culture with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).[3]
-
Incubate for a defined period (e.g., 24 hours).[3]
-
Assess cancer cell viability using a validated method such as a biophotonic assay (for luciferase-expressing cells) or an impedance-based assay.[3]
Granzyme B and IFN-γ Measurement
These assays quantify the levels of key cytotoxic and pro-inflammatory molecules produced by NK cells.
Granzyme B Detection (Flow Cytometry):
-
Co-culture NK cells and target cancer cells in the presence of this compound or vehicle control.
-
Harvest and stain the cells with fluorescently labeled antibodies against NK cell markers (e.g., CD56) and intracellular Granzyme B.[3]
-
Analyze the stained cells using a flow cytometer to quantify the percentage of Granzyme B-positive NK cells.
IFN-γ Secretion (ELISA):
-
Co-culture NK cells and target cancer cells with this compound or vehicle control.
-
After incubation, collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant using a commercial kit specific for human IFN-γ to measure its concentration.[3]
CD155 Expression Analysis
This protocol assesses the level of CD155 on the surface of cancer cells.
-
Culture A549 or H1299 cells and treat with this compound or vehicle control.
-
Harvest the cells and stain them with a fluorescently labeled antibody specific for human CD155.
-
Analyze the cells by flow cytometry to determine the mean fluorescence intensity (MFI), which corresponds to the level of CD155 expression.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel immune checkpoint inhibitor that enhances NK cell-mediated anti-tumor immunity through the downregulation of CD155. The preclinical data presented in this guide provide a strong rationale for its further development.
Future research should focus on:
-
Elucidating the precise molecular mechanism by which this compound downregulates CD155 expression.
-
Evaluating the efficacy of this compound in a broader range of cancer types, including both solid tumors and hematological malignancies.
-
Investigating the potential synergistic effects of this compound in combination with other immunotherapies, such as PD-1/PD-L1 inhibitors.
-
Conducting in vivo studies in animal models to assess the safety and efficacy of this compound in a more complex biological system.
The continued investigation of this compound and its role in modulating the TIGIT/CD155 axis holds the promise of delivering new and effective therapeutic options for cancer patients.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells | Semantic Scholar [semanticscholar.org]
- 3. A flow-cytometry-based assay to assess granule exocytosis and GZB delivery by human CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. Degranulation assay to evaluate NK cell natural and antibody-dependent cell-mediated cytotoxicity against A549 tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Rediocide A and the CD155/TIGIT Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The T cell immunoreceptor with Ig and ITIM domains (TIGIT) is a critical inhibitory receptor expressed on various immune cells, including T cells and Natural Killer (NK) cells.[1] Its interaction with its ligand, CD155 (also known as Poliovirus Receptor or PVR), which is often overexpressed on tumor cells, leads to the suppression of anti-tumor immunity.[2][3] This makes the TIGIT/CD155 signaling pathway a compelling target for cancer immunotherapy. Rediocide A, a natural product, has emerged as a promising agent that modulates this pathway to enhance anti-tumor immune responses.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its effects on the CD155/TIGIT pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.
The CD155/TIGIT Signaling Pathway
The CD155/TIGIT pathway is a key immune checkpoint that regulates the activity of T cells and NK cells. TIGIT, expressed on these immune cells, competes with the activating receptor CD226 (DNAM-1) for binding to CD155, which is expressed on antigen-presenting cells and tumor cells.[5][6]
-
Inhibitory Signaling: When TIGIT binds to CD155, it triggers a signaling cascade that inhibits the cytotoxic functions of T cells and NK cells.[5] This interaction can lead to decreased cytokine production (e.g., IFN-γ) and reduced degranulation, thereby allowing tumor cells to evade immune surveillance.[7]
-
Activating Signaling: Conversely, the binding of CD226 to CD155 initiates an activating signal that promotes immune cell-mediated killing of tumor cells.[6]
-
Therapeutic Implication: The high affinity of TIGIT for CD155 often results in a dominant inhibitory signal.[8] Therefore, blocking the TIGIT/CD155 interaction is a promising strategy to restore and enhance anti-tumor immunity.
Figure 1: The CD155/TIGIT signaling pathway in the tumor microenvironment.
This compound: Mechanism of Action
This compound is a natural product that has been identified as an immune checkpoint inhibitor.[4] Its primary mechanism of action involves the downregulation of CD155 expression on non-small cell lung cancer (NSCLC) cells.[2] By reducing the availability of the TIGIT ligand, this compound effectively blocks the inhibitory signal, thereby enhancing the tumoricidal activity of NK cells.[4]
Figure 2: Proposed mechanism of action of this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on NK cell-mediated anti-tumor responses against NSCLC cell lines A549 and H1299.[2][4]
Table 1: Effect of this compound on NK Cell-Mediated Cytotoxicity [2][4]
| Cell Line | Treatment (100 nM this compound) | Cytotoxicity (%) | Fold Increase |
| A549 | Vehicle Control | 21.86 | - |
| This compound | 78.27 | 3.58 | |
| H1299 | Vehicle Control | 59.18 | - |
| This compound | 74.78 | 1.26 |
Table 2: Effect of this compound on Granzyme B and IFN-γ Production [2][4]
| Cell Line | Parameter | Treatment (100 nM this compound) | % Increase / Fold Increase |
| A549 | Granzyme B Level | This compound | 48.01% |
| IFN-γ Level | This compound | 3.23-fold | |
| H1299 | Granzyme B Level | This compound | 53.26% |
| IFN-γ Level | This compound | 6.77-fold |
Table 3: Effect of this compound on CD155 Expression [2][4]
| Cell Line | Treatment | % Downregulation of CD155 |
| A549 | This compound | 14.41 |
| H1299 | This compound | 11.66 |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's effects on the CD155/TIGIT pathway.
Cell Culture and Reagents
-
Cell Lines: Human NSCLC cell lines A549 and H1299, and NK cells.
-
Culture Conditions: Cells are maintained in an appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] Working concentrations are prepared by diluting the stock solution in the cell culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.[10]
Cytotoxicity Assay (Impedance-Based)
This assay measures cell viability in real-time by detecting impedance changes on a microelectronic plate.[11]
-
Background Reading: Add 50 µL of complete culture medium to each well of a 16-well E-plate to obtain a background signal.
-
Cell Seeding: Seed 5 x 10³ A549 or H1299 cells in 100 µL of medium per well.
-
Treatment: After 6 hours, remove 100 µL of medium and add 100 µL of medium containing 0.1% DMSO (vehicle control) or 100 nM this compound, with or without 5 x 10³ NK cells.
-
Data Acquisition: Place the E-plate in the xCELLigence impedance measuring station inside a CO₂ incubator at 37°C.[10] Record impedance readings every 15 minutes for 48 hours.[10]
Flow Cytometry for Ligand Profiling and Degranulation
Flow cytometry is used to analyze the expression of cell surface markers and to measure NK cell degranulation.[12]
-
Cell Preparation: Co-culture NK cells with A549 or H1299 cells and treat with 10 or 100 nM this compound for 24 hours.[4]
-
Staining: For ligand profiling, stain the cells with fluorescently labeled antibodies against CD155 and other relevant ligands. For degranulation analysis, stain for CD107a, a marker of degranulation.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Process the data using software such as FlowJo to quantify the percentage of positive cells and the mean fluorescence intensity.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add cell culture supernatants from the co-culture experiments to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.
-
Enzyme Conjugate: Add an enzyme-linked avidin or streptavidin that binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.
-
Measurement: Measure the absorbance of the colored product using an ELISA plate reader. The concentration of the cytokine is proportional to the absorbance.
Figure 3: General experimental workflow for evaluating this compound.
Conclusion
This compound demonstrates significant potential as a novel immunotherapeutic agent by targeting the CD155/TIGIT pathway.[4] By downregulating CD155 on tumor cells, it effectively mitigates the immunosuppressive signals mediated by TIGIT, leading to enhanced NK cell-mediated cytotoxicity and cytokine production. The data presented in this guide underscore the promise of this compound in overcoming tumor immune resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in cancer treatment.
References
- 1. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 | Scilit [scilit.com]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TIGIT in cancer: from mechanism of action to promising immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increased TIGIT expressing NK cells with dysfunctional phenotype in AML patients correlated with poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TIGIT and CD155 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A CD25×TIGIT bispecific antibody induces anti-tumor activity through selective intratumoral Treg cell depletion - PMC [pmc.ncbi.nlm.nih.gov]
Rediocide A and G-protein-Coupled Receptor Desensitization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. Their signaling is tightly regulated, with desensitization being a critical mechanism to prevent overstimulation. Rediocide A, a natural compound, has been identified as a modulator of GPCR signaling. This technical guide provides an in-depth overview of the mechanism by which this compound induces GPCR desensitization, based on available scientific literature. The core of this process involves the activation of conventional protein kinase C (PKC), a key enzyme in cellular signaling cascades. This document summarizes the current understanding of this compound's action, presents available data in a structured format, outlines relevant experimental methodologies, and provides visual representations of the involved signaling pathways.
Introduction to GPCR Desensitization
G-protein-coupled receptors are integral membrane proteins that transduce extracellular signals into intracellular responses. Upon agonist binding, GPCRs undergo a conformational change, leading to the activation of heterotrimeric G-proteins and subsequent downstream signaling cascades. To prevent excessive signaling, which can be detrimental to the cell, a process called desensitization is initiated.
Desensitization can occur through several mechanisms, one of which involves the phosphorylation of the intracellular domains of the GPCR by protein kinases. This phosphorylation can be mediated by G-protein-coupled receptor kinases (GRKs) in a process known as homologous desensitization, or by second-messenger kinases like protein kinase A (PKA) and protein kinase C (PKC) in heterologous desensitization.[1] Phosphorylation of the receptor increases its affinity for arrestin proteins, which sterically hinder the coupling of the GPCR to its G-protein, thereby attenuating the signal.[2][3]
This compound: A Modulator of GPCR Signaling
This compound is a daphnane ester derived from the roots of Trigonostemon reidioides.[4] Initially investigated for its insecticidal properties, it was discovered to potently inhibit calcium mobilization mediated by the Drosophila G-protein-coupled receptor, Methuselah (Mth).[4] Further investigation revealed that this inhibitory effect was not due to direct receptor antagonism but rather a more generalized mechanism of inducing GPCR desensitization and internalization.[4][5]
The key finding is that this compound's effects are mediated through the activation of conventional protein kinase C (PKC).[4][5] By activating PKC, this compound triggers a cascade that leads to the desensitization of various GPCRs, highlighting its potential as a tool for studying GPCR signaling and as a lead compound in drug discovery.
Quantitative Data
| Parameter | Observation | Source |
| Target Receptor Family | G-protein-coupled receptors (GPCRs) | Cui et al., 2012[4] |
| Mechanism of Action | Induces GPCR desensitization and internalization | Cui et al., 2012[4] |
| Molecular Mediator | Activation of conventional protein kinase C (PKC) | Cui et al., 2012[4] |
| Downstream Effect | Inhibition of GPCR-mediated calcium mobilization | Cui et al., 2012[4] |
| Specificity | Appears to be a general mechanism, not specific to a single GPCR | Cui et al., 2012[4][5] |
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathway for this compound-induced GPCR desensitization and a general workflow for its investigation.
Caption: Proposed signaling pathway for this compound-induced GPCR desensitization.
References
- 1. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. G Protein-Coupled Receptor Resensitization Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:280565-85-7 | Manufacturer ChemFaces [chemfaces.com]
Rediocide A: A Potent Sensitizer of Non-Small Cell Lung Cancer to Natural Killer Cell-Mediated Cytotoxicity
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Rediocide A, a natural product isolated from Trigonostemon reidioides, has emerged as a promising agent in cancer immunotherapy. This document provides an in-depth technical overview of the antitumor potential of this compound, with a primary focus on its recently elucidated role in enhancing the cytotoxic activity of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC). Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a clear understanding of the underlying mechanisms.
Introduction
This compound is a daphnane-type diterpenoid originally identified for its insecticidal properties[1]. More recently, its potential as a modulator of immune responses has garnered significant attention in the field of oncology. Research has demonstrated that this compound can overcome tumor immuno-resistance, a critical challenge in cancer therapy, by sensitizing cancer cells to the cytotoxic effects of immune effector cells[2][3]. This whitepaper synthesizes the current knowledge on the antitumor activities of this compound, focusing on its mechanism of action in the context of NK cell-mediated immunity.
Quantitative Data on the Antitumor Effects of this compound
The antitumor activity of this compound has been primarily evaluated through its ability to enhance NK cell-mediated lysis of NSCLC cells. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of this compound on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Treatment | Effector:Target (E:T) Ratio | % Lysis (Vehicle Control) | % Lysis (this compound) | Fold Increase |
| A549-Luc | 100 nM this compound | 2:1 | 21.86% | 78.27% | 3.58 |
| H1299-Luc | 100 nM this compound | 1:1 | 59.18% | 74.78% | 1.26 |
Data extracted from Ng et al., 2021.[2][3][4]
Table 2: Effect of this compound on NK Cell Effector Functions
| Cell Line | Treatment | Parameter | % Increase (vs. Vehicle Control) |
| A549 | 100 nM this compound | Granzyme B level | 48.01% |
| H1299 | 100 nM this compound | Granzyme B level | 53.26% |
| A549 | 100 nM this compound | IFN-γ level | 223% (3.23-fold) |
| H1299 | 100 nM this compound | IFN-γ level | 577% (6.77-fold) |
Data extracted from Ng et al., 2021.[2][3][4]
Table 3: Effect of this compound on the Expression of the Immune Checkpoint Ligand CD155
| Cell Line | Treatment | Parameter | % Downregulation (vs. Vehicle Control) |
| A549 | 100 nM this compound | CD155 expression | 14.41% |
| H1299 | 100 nM this compound | CD155 expression | 11.66% |
Data extracted from Ng et al., 2021.[2][3][4]
Mechanism of Action
This compound enhances NK cell-mediated cytotoxicity against NSCLC cells primarily by downregulating the expression of the immune checkpoint protein CD155 (also known as the poliovirus receptor) on the surface of tumor cells. CD155 on tumor cells interacts with the inhibitory receptor TIGIT on NK cells, leading to the suppression of NK cell effector functions. By reducing CD155 expression, this compound disrupts this inhibitory signaling, thereby "unleashing" the cytotoxic potential of NK cells against the tumor cells. This leads to increased degranulation of NK cells and the release of cytotoxic molecules like Granzyme B and the pro-inflammatory cytokine IFN-γ.
Caption: this compound's mechanism of action in enhancing NK cell cytotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Ng et al. (2021).
Cell Culture
-
Cell Lines: Human NSCLC cell lines A549 and H1299, and the human NK cell line NK-92 were used. A549 and H1299 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. NK-92 cells were cultured in Alpha-MEM supplemented with 12.5% FBS, 12.5% horse serum, 2 mM L-glutamine, 0.1 mM 2-mercaptoethanol, and 100 U/mL IL-2. All cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
NK Cell-Mediated Cytotoxicity Assay
-
Objective: To quantify the ability of NK cells to lyse tumor cells in the presence or absence of this compound.
-
Method:
-
Target tumor cells (A549-Luc or H1299-Luc, engineered to express luciferase) were seeded in 96-well plates.
-
Effector NK-92 cells were added at specified Effector:Target (E:T) ratios.
-
Cells were co-cultured with various concentrations of this compound (or vehicle control) for 24 hours.
-
After incubation, the supernatant was removed, and the remaining viable tumor cells were lysed.
-
Luciferase activity was measured using a luminometer, which is proportional to the number of viable target cells.
-
The percentage of specific lysis was calculated using the formula: % Lysis = [1 - (Luminescence of co-culture / Luminescence of target cells alone)] x 100.
-
Caption: Workflow for the NK cell-mediated cytotoxicity assay.
Flow Cytometry for Granzyme B and CD155 Expression
-
Objective: To measure the intracellular levels of Granzyme B in NK cells and the surface expression of CD155 on tumor cells.
-
Method for Intracellular Granzyme B:
-
NK-92 cells were co-cultured with tumor cells and this compound as described above.
-
Cells were harvested and stained with a fluorescently labeled antibody against a surface marker (e.g., CD56 for NK cells).
-
Cells were then fixed and permeabilized using a commercial kit.
-
Following permeabilization, cells were stained with a fluorescently labeled antibody against Granzyme B.
-
Samples were analyzed on a flow cytometer to quantify the percentage of Granzyme B-positive NK cells.
-
-
Method for Surface CD155:
-
Tumor cells (A549 or H1299) were treated with this compound for 24 hours.
-
Cells were harvested and washed with PBS containing 1% BSA.
-
Cells were incubated with a fluorescently labeled antibody against CD155.
-
After washing, the cells were analyzed by flow cytometry to determine the mean fluorescence intensity (MFI) of CD155.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ
-
Objective: To quantify the concentration of IFN-γ secreted by NK cells.
-
Method:
-
Supernatants from the co-culture experiments (as described in 4.2) were collected.
-
A commercial human IFN-γ ELISA kit was used according to the manufacturer's instructions.
-
Briefly, supernatants were added to a 96-well plate pre-coated with an anti-human IFN-γ capture antibody.
-
After incubation and washing, a biotinylated detection antibody was added.
-
Streptavidin-HRP and a substrate solution were subsequently added to produce a colorimetric signal.
-
The absorbance was measured at 450 nm, and the concentration of IFN-γ was determined by comparison to a standard curve.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses significant antitumor potential, primarily through its ability to modulate the tumor immune microenvironment. By downregulating the immune checkpoint ligand CD155 on NSCLC cells, this compound effectively sensitizes these tumors to NK cell-mediated killing. This mechanism of action positions this compound as a promising candidate for further development, potentially as a standalone immunotherapy or in combination with other anticancer agents.
Future research should aim to:
-
Determine the direct cytotoxic effects (e.g., IC50 values) of this compound on a broader panel of cancer cell lines.
-
Investigate the in vivo efficacy of this compound in various preclinical cancer models.
-
Elucidate the detailed molecular mechanisms by which this compound regulates CD155 expression.
-
Explore the potential of this compound to modulate other immune cell types and immune checkpoints.
A comprehensive understanding of these aspects will be crucial for the successful translation of this compound into a novel therapeutic strategy for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Safety Profile of Rediocide A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A, a daphnane diterpenoid isolated from the roots of Trigonostemon reidioides, has garnered significant interest for its potent insecticidal properties and, more recently, its potential as an immunotherapeutic agent.[1] As with any compound under investigation for therapeutic applications, a thorough understanding of its toxicity profile is paramount. This technical guide synthesizes the currently available preliminary data on the toxicity of this compound and its source material, providing a foundational resource for researchers in drug development. This document details in vitro cytotoxicity and genotoxicity findings, outlines relevant experimental protocols, and visualizes key signaling pathways implicated in its mechanism of action.
In Vitro Toxicity Assessment
Preliminary toxicological studies on this compound and extracts of Trigonostemon reidioides have focused on in vitro models to assess cytotoxicity and genotoxicity. The available data provides initial insights into the compound's potential effects at a cellular level.
Cytotoxicity Studies
Research has demonstrated that ethanolic extracts of Trigonostemon reidioides roots exhibit cytotoxic effects on human intestinal epithelial Caco-2 cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 0.2 mg/mL. Furthermore, studies on this compound's impact on non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, have quantified its effect on natural killer (NK) cell-mediated lysis. Treatment with 100 nM this compound significantly increased the lysis of A549 and H1299 cells by NK cells. This was accompanied by a notable increase in the levels of Granzyme B and Interferon-gamma (IFN-γ), key mediators of cytotoxic T lymphocyte and NK cell-induced apoptosis.
| Parameter | Cell Line | Concentration | Result | Fold Change |
| IC50 | Caco-2 | ~0.2 mg/mL | - | - |
| NK Cell-Mediated Lysis | A549 | 100 nM | 21.86% vs. 78.27% | 3.58 |
| H1299 | 100 nM | 59.18% vs. 74.78% | 1.26 | |
| Granzyme B Level Increase | A549 | 100 nM | 48.01% | - |
| H1299 | 100 nM | 53.26% | - | |
| IFN-γ Level Increase | A549 | 100 nM | - | 3.23 |
| H1299 | 100 nM | - | 6.77 | |
| CD155 Expression Decrease | A549 | - | 14.41% | - |
| H1299 | - | 11.66% | - |
Genotoxicity Studies
Genotoxicity assessment of the ethanolic extract of Trigonostemon reidioides roots on Caco-2 cells revealed evidence of DNA damage. At its IC50 concentration, the extract induced DNA fragmentation. A concentration-dependent increase in the percentage of DNA in the tail was observed in the comet assay for concentrations ranging from 0.2 to 0.5 mg/mL, indicating single and double-strand DNA breaks.
| Assay | Cell Line | Concentration | Observation |
| DNA Fragmentation | Caco-2 | IC50 (~0.2 mg/mL) | Induced |
| Comet Assay (% DNA in Tail) | Caco-2 | 0.2 - 0.5 mg/mL | Concentration-dependent increase |
It is important to note that no specific acute toxicity data, such as an LD50 value for isolated this compound, is currently available in the reviewed literature. The toxicity of daphnane-type diterpenoids, the class to which this compound belongs, has been noted, and some members of this class have been reported to exhibit mitochondrial toxicity.[2][3]
Signaling Pathways and Mechanism of Action
This compound's biological effects are linked to its ability to modulate specific signaling pathways. One of the key identified mechanisms is the activation of conventional protein kinase C (PKC), which leads to the desensitization and internalization of G-protein-coupled receptors (GPCRs). Furthermore, in the context of its anti-tumor effects, this compound has been shown to down-regulate the expression of CD155 on tumor cells. CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 expression, this compound is believed to overcome tumor immuno-resistance.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of daphnane-type diterpenoids from Genkwa Flos and their pharmacokinetic profile in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-Induced Mitochondrial Toxicity in the Geriatric Population: Challenges and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Rediocide A on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of Rediocide A, a natural daphnane diterpenoid, on cancer cells. The document focuses on its role in modulating the tumor immune microenvironment, specifically its impact on overcoming immuno-resistance to Natural Killer (NK) cells. Quantitative data from key experiments are presented in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the current research.
Quantitative Data Summary
The primary in vitro anti-cancer effect of this compound observed in non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, is the enhancement of NK cell-mediated cytotoxicity. This is achieved by downregulating the immune checkpoint ligand CD155 on the cancer cell surface. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Effect of this compound on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | This compound Concentration | Treatment Duration | Fold Increase in Lysis | Percentage Lysis (Control vs. Treatment) | Citation |
| A549 | 100 nM | 24 hours | 3.58-fold | 21.86% vs. 78.27% | [1][2] |
| H1299 | 100 nM | 24 hours | 1.26-fold | 59.18% vs. 74.78% | [1][2] |
Table 2: Effect of this compound on Immune Checkpoint Ligand Expression in NSCLC Cells
| Cell Line | This compound Concentration | Treatment Duration | Parameter | Percentage Downregulation | Citation |
| A549 | 100 nM | 24 hours | CD155 Expression | 14.41% | [1][2] |
| H1299 | 100 nM | 24 hours | CD155 Expression | 11.66% | [1][2] |
Table 3: Effect of this compound on NK Cell Effector Molecule Secretion in Co-culture with NSCLC Cells
| Cell Line | This compound Concentration | Treatment Duration | Parameter | Fold Increase / % Increase | Citation |
| A549 | 100 nM | 24 hours | Granzyme B Level | 48.01% increase | [1][2] |
| H1299 | 100 nM | 24 hours | Granzyme B Level | 53.26% increase | [1][2] |
| A549 | 100 nM | 24 hours | IFN-γ Level | 3.23-fold increase | [1][2] |
| H1299 | 100 nM | 24 hours | IFN-γ Level | 6.77-fold increase | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the in vitro effects of this compound on cancer cells.
Cell Culture and Reagents
-
Cell Lines: Human non-small cell lung cancer cell lines A549 and H1299, and Natural Killer (NK) cells.
-
Reagents: this compound (dissolved in 0.1% DMSO as a vehicle control), cell culture medium, and standard laboratory reagents for cell culture and assays.[1]
Co-culture of NK Cells and Cancer Cells
-
A549 or H1299 cells were cultured to the desired confluency.
-
NK cells were co-cultured with the cancer cells.
-
The co-culture was treated with this compound at concentrations of 10 nM or 100 nM for 24 hours.[1][2]
-
Control cells were treated with 0.1% dimethyl sulphoxide (DMSO).[1]
NK Cell-Mediated Cytotoxicity Assays
-
Target cancer cells (A549 or H1299) were seeded in appropriate well plates.
-
After cell adherence, NK cells were added to the wells with the cancer cells.
-
The co-culture was treated with this compound (10 nM or 100 nM) or vehicle control for 24 hours.[1][3]
-
Luminescent signals were measured to quantify cancer cell viability.[3]
-
Percentage lysis was calculated using the formula: Lysis (%) = (1 - (MEANexperiment - MEANtriton) / (MEANmedium - MEANtriton)) * 100.[3]
-
An xCELLigence impedance measuring station was placed in a CO2 incubator at 37°C.[3]
-
50 μL of complete culture medium was added to an xCELLigence E-plate to obtain a baseline reading.[3]
-
Cancer cells were seeded into the E-plate.
-
NK cells and this compound (10 nM or 100 nM) or vehicle control were added.
-
The impedance, which correlates with cell adherence and viability, was monitored over time.
Flow Cytometry for Ligand Profiling and Effector Functions
-
NK cells and cancer cells were co-cultured with this compound as described in section 2.2.
-
Cells were harvested and stained with fluorescently labeled antibodies specific for CD155 on cancer cells.
-
For degranulation and granzyme B analysis, cells were stained for relevant markers.[1][2]
-
To assess NK cell-tumor cell conjugation, cells were labeled with distinct fluorescent dyes (e.g., Far Red and calcein) and the population of double-positive cells was quantified.[3]
-
Data was acquired using a flow cytometer and analyzed to determine the expression levels and cell populations.[1][2]
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-γ Production
-
Supernatants from the co-cultures of NK cells and cancer cells treated with this compound or vehicle control were collected after 24 hours.
-
The concentration of Interferon-γ (IFN-γ) in the supernatants was quantified using a standard ELISA kit according to the manufacturer's instructions.[1][2]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Overcoming Immuno-resistance
Caption: this compound downregulates CD155 on NSCLC cells, blocking the TIGIT inhibitory signal to NK cells.
Experimental Workflow for Assessing this compound's Effect on NK Cell Cytotoxicity
Caption: Workflow for in vitro evaluation of this compound on NK cell-mediated cytotoxicity against NSCLC cells.
Discussion
The available in vitro data strongly suggests that this compound's primary anti-cancer mechanism, at least in the context of NSCLC, is not direct cytotoxicity but rather the modulation of the tumor immune microenvironment. By downregulating CD155 on cancer cells, this compound effectively disables an immune checkpoint that tumor cells exploit to evade destruction by NK cells.[1][2] This leads to a significant increase in NK cell-mediated lysis of cancer cells. The upregulation of granzyme B and IFN-γ further indicates a robust activation of the NK cell effector functions.[1][2]
While some daphnane diterpenoids are known to have direct cytotoxic effects, specific IC50 values for this compound against cancer cell lines are not prominently reported in the reviewed literature.[4] One study did note that Rediocide G, a related compound, was found to be cytotoxic to various cancer cell lines.[5] The extract of Trigonostemon reidioides, the plant from which this compound is isolated, has been shown to affect the Akt signaling pathway in the context of angiogenesis, but a direct link between this compound and this pathway in cancer cells has not been established.[6]
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies [mdpi.com]
- 5. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Rediocide A from Trigonostemon reidioides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rediocide A, a highly modified daphnane diterpenoid isolated from the roots of Trigonostemon reidioides, has demonstrated potent insecticidal, anti-HIV, and anticancer activities. Notably, it has been shown to overcome tumor immuno-resistance by down-regulating CD155, a key ligand in the TIGIT/CD155 immune checkpoint pathway. This document provides a comprehensive overview of the extraction and purification protocol for this compound, compiled from published research. It also includes a visualization of the TIGIT/CD155 signaling pathway affected by this compound, offering a valuable resource for researchers interested in this promising natural product.
Data Presentation: Yield and Purity
The following table summarizes the quantitative data reported for the extraction and purification of this compound. It is important to note that yields can vary depending on the specific batch of plant material and the precise experimental conditions.
| Parameter | Value | Reference |
| Starting Material | Roots of Trigonostemon reidioides | [1][2] |
| Yield of this compound | 0.75% of the crude extract | [3] |
| Final Purified Amount | 27 mg (from one reported experiment) | [3] |
| Purity | Crystalline solid | [3] |
| Melting Point | 213-215 °C | [3] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, partitioning, and purification of this compound from the roots of Trigonostemon reidioides. While the general procedure is well-documented, specific quantities and chromatographic parameters may require optimization based on laboratory conditions and available equipment.
Preparation of Plant Material
-
Plant Part: The roots of Trigonostemon reidioides are used for the extraction of this compound[1][2].
-
Preparation: The roots should be thoroughly washed, dried, and ground into a fine powder to maximize the surface area for solvent extraction.
Initial Solvent Extraction
-
Solvent: Methanol is used for the initial extraction of the powdered root material[2].
-
Procedure:
-
Macerate the powdered roots of T. reidioides in methanol at room temperature. The exact ratio of plant material to solvent and the duration of maceration are not specified in the available literature and may require optimization. Multiple extractions are recommended to ensure exhaustive extraction.
-
Combine the methanolic extracts and filter to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.
-
Solvent Partitioning
-
Solvents: Methylene chloride (or hexane) and water are used for liquid-liquid partitioning of the crude methanolic extract[3][4]. This step separates compounds based on their polarity.
-
Procedure:
-
Suspend the crude methanolic extract in a mixture of water and methylene chloride in a separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the methylene chloride layer, which contains the less polar compounds, including this compound.
-
Repeat the extraction of the aqueous layer with fresh methylene chloride to maximize the recovery of the target compound.
-
Combine the methylene chloride fractions and evaporate the solvent under reduced pressure to yield the methylene chloride partition.
-
Chromatographic Purification
A multi-step chromatographic process is employed to isolate this compound from the complex mixture of the methylene chloride partition.
-
Stationary Phase: Sephadex LH-20 is used for size-exclusion chromatography[3][5].
-
Mobile Phase: Methanol is used as the eluent[3].
-
Procedure:
-
Pack a column with Sephadex LH-20 and equilibrate with methanol.
-
Dissolve the methylene chloride partition in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol, collecting fractions. The elution can be monitored by thin-layer chromatography (TLC) to identify fractions containing compounds of interest.
-
Combine the fractions containing this compound, as determined by TLC analysis.
-
-
Stationary Phase: Silica gel is used for normal-phase chromatography[3][6].
-
Procedure:
-
The fractions from the Sephadex LH-20 column are further purified by silica gel column chromatography.
-
The specific mobile phase system (e.g., a gradient of hexane and ethyl acetate) needs to be determined based on the polarity of the compounds in the enriched fraction and should be optimized using TLC.
-
Collect fractions and monitor by TLC to isolate the fractions containing this compound.
-
-
Stationary Phase: A reverse-phase column (e.g., C18) is used for the final purification step[3][7][8].
-
Procedure:
-
The this compound-containing fractions from the silica gel column are subjected to RP-HPLC.
-
The mobile phase typically consists of a gradient of water and an organic solvent such as acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact gradient program, flow rate, and detection wavelength must be optimized for the specific column and instrument used.
-
Collect the peak corresponding to this compound.
-
Crystallization
-
Solvent: 2-propanol is used for the crystallization of pure this compound[3].
-
Procedure:
-
Dissolve the purified this compound from the RP-HPLC step in a minimal amount of hot 2-propanol.
-
Allow the solution to cool slowly to room temperature, and then potentially at a lower temperature (e.g., 4 °C) to promote crystallization.
-
Collect the crystals by filtration and dry them under vacuum.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. A new cytotoxic daphnane diterpenoid, rediocide G, from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rediocides B-E, potent insecticides from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acaricidal daphnane diterpenoids from Trigonostemon reidioides (KURZ) CRAIB roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Total Synthesis of Rediocide A: A Hypothetical Approach and Biological Activity Overview
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rediocide A is a structurally complex daphnane diterpenoid isolated from the plant Trigonostemon reidioides.[1] It has garnered significant interest due to its potent biological activities, including insecticidal and anticancer properties.[1][2] To date, a complete total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive overview of the known properties of this compound and proposes a hypothetical retrosynthetic analysis to guide future synthetic efforts. Detailed protocols for key biological assays are also presented to facilitate further research into its mechanism of action and therapeutic potential.
Introduction to this compound
This compound is a polycyclic natural product with the molecular formula C₄₄H₅₈O₁₃.[3] Its intricate architecture, featuring a fused 5/7/6 tricyclic core characteristic of daphnane diterpenoids, presents a formidable challenge for synthetic chemists. The molecule is adorned with multiple stereocenters and sensitive functional groups, requiring a highly strategic and stereocontrolled synthetic approach.
Recent studies have highlighted the potential of this compound as an immune checkpoint inhibitor.[2] Specifically, it has been shown to overcome tumor immuno-resistance to natural killer (NK) cells by down-regulating the expression of CD155 on cancer cells.[4] This mechanism of action makes this compound a promising lead compound for the development of novel cancer immunotherapies.
Hypothetical Retrosynthetic Analysis of this compound
Given the absence of a published total synthesis, a hypothetical retrosynthetic analysis is proposed based on strategies employed for other complex daphnane diterpenoids.[5][6] The core idea is to disconnect the molecule at key positions to reveal simpler, more accessible building blocks.
Our proposed strategy hinges on a late-stage introduction of the C18 isobutanoate ester and the C28 phenyl group. The complex polycyclic core could be assembled through a key intramolecular cyclization reaction, potentially a radical cyclization or a transition-metal-catalyzed process, to form the seven-membered B-ring. The A and C rings could be constructed sequentially or in a convergent manner from chiral pool starting materials or through asymmetric synthesis.
Caption: Hypothetical retrosynthetic analysis of this compound.
Key Synthetic Challenges and Potential Strategies
The total synthesis of this compound would need to address several key challenges:
-
Stereocontrol: The molecule possesses numerous contiguous stereocenters. Establishing the correct relative and absolute stereochemistry will require the use of stereoselective reactions and/or chiral starting materials.
-
Construction of the 5/7/6 Tricyclic Core: The formation of the seven-membered ring is often a significant hurdle in the synthesis of daphnane diterpenoids. Advanced strategies such as ring-closing metathesis, radical cyclizations, or transition-metal-catalyzed cycloadditions could be employed.
-
Functional Group Compatibility: The presence of multiple hydroxyl groups and an ester moiety necessitates a robust protecting group strategy to ensure chemoselectivity throughout the synthetic sequence.
Known Biological Activities of this compound
This compound has demonstrated significant biological activity in several areas, most notably as an insecticide and an anticancer agent.
Quantitative Summary of Biological Data
| Biological Activity | Cell Line / Target | Concentration | Effect | Reference |
| NK Cell-Mediated Lysis | A549 | 100 nM | 3.58-fold increase | [4] |
| NK Cell-Mediated Lysis | H1299 | 100 nM | 1.26-fold increase | [4] |
| Granzyme B Level | A549 | 100 nM | 48.01% increase | [4] |
| Granzyme B Level | H1299 | 100 nM | 53.26% increase | [4] |
| IFN-γ Level | A549 | 100 nM | 3.23-fold increase | [4] |
| IFN-γ Level | H1299 | 100 nM | 6.77-fold increase | [4] |
| CD155 Expression | A549 | 100 nM | 14.41% down-regulation | [4] |
| CD155 Expression | H1299 | 100 nM | 11.66% down-regulation | [4] |
| GPCR Desensitization | Mth Receptor | Not specified | Potent inhibition of calcium mobilization | [1] |
Mechanism of Action in Cancer Immunotherapy
This compound enhances the tumor-killing activity of NK cells by down-regulating the expression of CD155 on non-small cell lung cancer (NSCLC) cells.[4] CD155 is a ligand for the inhibitory receptor TIGIT on NK cells. By reducing CD155 levels, this compound blocks the TIGIT/CD155 inhibitory signaling pathway, thereby unleashing the cytotoxic potential of NK cells against the tumor.
Caption: Mechanism of action of this compound in cancer immunotherapy.
Experimental Protocols
While a synthetic protocol is not available, protocols for the key biological assays used to characterize the activity of this compound are detailed below, based on published methods.[4]
NK Cell-Mediated Cytotoxicity Assay
-
Cell Culture: Co-culture NK cells with A549 or H1299 target cells.
-
Treatment: Treat the co-culture with 10 or 100 nM this compound or vehicle control (0.1% DMSO) for 24 hours.
-
Detection: Measure NK cell-mediated cytotoxicity using a biophotonic cytotoxicity and impedance assay.
Flow Cytometry for Granzyme B and CD155
-
Cell Preparation: Prepare single-cell suspensions of treated A549 and H1299 cells.
-
Staining: For Granzyme B, perform intracellular staining using a fluorescently labeled anti-Granzyme B antibody. For CD155, perform surface staining with a fluorescently labeled anti-CD155 antibody.
-
Analysis: Analyze the stained cells using a flow cytometer to quantify the expression levels.
ELISA for IFN-γ Production
-
Sample Collection: Collect the supernatant from the co-culture experiments.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for Interferon-γ (IFN-γ) according to the manufacturer's instructions.
-
Quantification: Measure the absorbance and calculate the concentration of IFN-γ based on a standard curve.
Conclusion and Future Outlook
This compound is a natural product with a highly complex chemical structure and promising biological activities. While its total synthesis remains an open challenge, the hypothetical retrosynthetic analysis presented here provides a roadmap for future synthetic endeavors. The successful total synthesis of this compound would not only be a significant achievement in organic chemistry but would also provide access to larger quantities of the material for further biological evaluation and potential therapeutic development. The detailed biological protocols will aid researchers in exploring its mechanism of action and structure-activity relationships, paving the way for the design of novel and more potent analogs for cancer immunotherapy.
References
- 1. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C44H58O13 | CID 44575544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tigliane and daphnane diterpenoids from Thymelaeaceae family: chemistry, biological activity, and potential in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rediocide A Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Solubility and Stability of Compounds in DMSO
The following tables summarize general observations and provide a template for presenting experimentally determined data for Rediocide A.
Table 1: General Solubility of Compounds in DMSO
| Parameter | Observation | Recommendation for this compound |
| General Solubility | DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[2][3] | While specific data is unavailable, this compound has been used in cell culture at concentrations of 10 nM and 100 nM, indicating solubility of a 0.1% DMSO vehicle control.[1] It is recommended to experimentally determine the maximum solubility. |
| Factors Affecting Solubility | Water content in DMSO can decrease the solubility of some compounds.[4] Precipitation can occur upon dilution into aqueous media.[5] | Use anhydrous DMSO for stock solutions. When diluting into aqueous buffers or media, do so in a stepwise manner to avoid precipitation.[6] |
| Sonication | Sonication can aid in the dissolution of compounds that are difficult to solubilize.[4] | If this compound does not readily dissolve, sonication in a water bath for short periods may be beneficial. |
Table 2: General Stability of Compounds in DMSO
| Condition | General Observation | Recommendation for this compound |
| Storage Temperature | ||
| Room Temperature | Many compounds are stable for 1 to 2 days at room temperature.[4] Long-term storage at room temperature is generally not recommended. | Prepare fresh dilutions for immediate use. Avoid leaving this compound solutions at room temperature for extended periods. |
| 4°C | 85% of a diverse set of compounds were found to be stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[7] | For short-term storage (days to weeks), 4°C is a viable option. |
| -20°C | A common temperature for short to medium-term storage (1 month).[6] | Aliquot stock solutions and store at -20°C for up to one month. Re-evaluation of efficacy is recommended for longer storage.[6] |
| -80°C | Recommended for long-term storage (6 months or longer).[6] | For archival purposes, storing aliquots of this compound stock solutions at -80°C is the preferred method to ensure long-term stability.[6] |
| Freeze/Thaw Cycles | No significant compound loss was observed after 11 freeze/thaw cycles for a diverse set of compounds when proper handling procedures were followed.[8][9][10] | To minimize potential degradation, it is best to aliquot stock solutions into single-use volumes to avoid repeated freeze/thaw cycles.[6] |
| Water Content | The presence of water can be a more significant factor in compound degradation than oxygen.[8][9] | Use anhydrous DMSO and store solutions in tightly sealed containers with desiccant to minimize moisture absorption. |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature.[8][9] | Both glass and polypropylene vials are suitable for storing this compound solutions in DMSO. |
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound in DMSO.
Protocol 1: Determination of this compound Solubility in DMSO
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at room temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (≥99.9% purity)
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Microcentrifuge
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of a Saturated Solution:
-
Accurately weigh a small amount of this compound (e.g., 5 mg) into a clean, pre-weighed glass vial.
-
Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 2 minutes.
-
If the solid does not completely dissolve, sonicate the vial in a water bath for up to 5 minutes.[11]
-
Allow the solution to equilibrate at room temperature for at least 24 hours to ensure saturation.
-
-
Sample Processing:
-
After equilibration, visually inspect the solution for any undissolved solid.
-
If solid is present, centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the excess solid.
-
-
Analysis:
-
Carefully take a known volume of the supernatant (e.g., 10 µL) and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculate the original concentration in the DMSO supernatant, which represents the solubility.
-
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To evaluate the stability of this compound in DMSO under various storage conditions over time.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Internal standard (IS) stock solution in DMSO (a stable compound with similar analytical properties)
-
Anhydrous DMSO (≥99.9% purity)
-
Amber glass or polypropylene vials with screw caps
-
Incubators/freezers set to desired temperatures (e.g., 40°C for accelerated stability, room temperature, 4°C, -20°C, -80°C)[12]
-
HPLC-UV/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the internal standard stock solution. Dilute this mixture with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µM). This sample represents 100% stability.[12]
-
Incubation Samples: Aliquot the this compound stock solution into multiple vials for each storage condition to be tested.[12]
-
-
Storage and Time Points:
-
Store the vials at the selected temperatures.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12 weeks), retrieve one vial from each storage condition.
-
-
Sample Analysis:
-
For each retrieved sample, prepare it for analysis by adding the internal standard and diluting it in the same manner as the T0 sample.
-
Analyze all samples using a validated LC-MS method capable of separating this compound from potential degradation products and the internal standard.
-
-
Data Analysis:
-
For each time point, calculate the peak area ratio of this compound to the internal standard.
-
Determine the percentage of this compound remaining relative to the T0 sample using the following formula: % Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at Time 0) * 100[12]
-
Plot the % Remaining against time for each storage condition to visualize the degradation profile.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ziath.com [ziath.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Rediocide A in Cell Culture
Introduction
Rediocide A is a natural product isolated from Traditional Chinese Medicine that has demonstrated promising potential as an immune checkpoint inhibitor.[1][2] Research has identified its role in overcoming the immuno-resistance of non-small cell lung cancer (NSCLC) cells to Natural Killer (NK) cell-mediated cytotoxicity.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cells in vitro, focusing on its mechanism of action related to the TIGIT/CD155 immune checkpoint axis.
Mechanism of Action: TIGIT/CD155 Signaling Pathway
This compound has been shown to enhance NK cell tumoricidal activity by down-regulating the expression of CD155 (also known as the Poliovirus Receptor, PVR) on the surface of cancer cells.[1][2] CD155 is a ligand for the inhibitory receptor TIGIT (T cell immunoreceptor with Ig and ITIM domains) found on NK cells and T cells. The binding of CD155 to TIGIT transmits an inhibitory signal, suppressing the cytotoxic function of the immune cell. By reducing CD155 expression on tumor cells, this compound effectively blocks this inhibitory signal, thereby "releasing the brakes" on NK cells and enhancing their ability to recognize and kill cancer cells.[1]
References
Application Notes and Protocols: Rediocide A Treatment for A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the treatment of A549 human lung carcinoma cells with Rediocide A. The information is intended to guide researchers in studying the effects of this compound on tumor immunology and cell viability.
Introduction
This compound, a natural product, has emerged as a promising agent in cancer immunotherapy.[1][2] It functions as an immune checkpoint inhibitor, enhancing the tumoricidal activity of Natural Killer (NK) cells against non-small cell lung cancer (NSCLC) cells like A549.[1][2] The primary mechanism of action involves the downregulation of the immune checkpoint ligand CD155 on tumor cells, which overcomes their immuno-resistance to NK cells.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on A549 cells based on published findings.
Table 1: Effect of this compound on NK Cell-Mediated Cytotoxicity against A549 Cells
| Treatment Concentration (24h) | Fold Increase in NK Cell-Mediated Lysis | Percentage of Lysis |
| 100 nM this compound | 3.58 | 78.27% (vs. 21.86% for vehicle control) |
| Data from co-culture experiments of A549 cells with NK cells.[1] |
Table 2: Biomarker Modulation in A549 Cells Treated with this compound
| Treatment Concentration (24h) | Biomarker | Modulation |
| 100 nM this compound | Granzyme B Level | 48.01% increase |
| 100 nM this compound | IFN-γ Level | 3.23-fold increase |
| Not specified | CD155 Expression | 14.41% decrease |
| Data from co-culture experiments of A549 cells with NK cells.[1] |
Table 3: Recommended Concentration Range for A549 Cell Viability Assays
| Concentration Range | Incubation Time | Assay |
| 0.01 - 100 nM | 24, 48, and 72 hours | MTT Assay |
| This range was used to evaluate the direct effect of this compound on the viability of A549 cells.[3] |
Signaling Pathway
This compound enhances the anti-tumor immune response by modulating the TIGIT/CD155 signaling pathway. In essence, this compound treatment of A549 cells leads to a decrease in the expression of the CD155 ligand on their surface. This reduction in CD155 prevents its interaction with the TIGIT receptor on NK cells, thereby unleashing the cytotoxic potential of the NK cells against the A549 tumor cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound on A549 cells.
A549 Cell Viability Assay
This protocol is for determining the direct cytotoxic effect of this compound on A549 cells.
Materials:
-
A549 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed 5,000 A549 cells per well in a 96-well plate and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 to 100 nM.[3] A vehicle control (e.g., 0.1% DMSO) should be included.[1]
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 24, 48, or 72 hours.[3]
-
Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
NK Cell-Mediated Cytotoxicity Assay
This assay quantifies the ability of NK cells to lyse A549 target cells in the presence of this compound.
Materials:
-
A549 cells (target cells)
-
NK cells (effector cells)
-
This compound
-
Co-culture medium
-
Assay-specific detection reagents (e.g., for biophotonic or impedance-based assays)
Procedure:
-
Culture A549 and NK cells separately.
-
Co-culture the A549 and NK cells at a suitable effector-to-target ratio (e.g., 1:1).[3]
-
Treat the co-culture with 10 nM and 100 nM of this compound for 24 hours.[1] Include a vehicle control.
-
Measure the lysis of A549 cells using a suitable method such as a biophotonic cytotoxicity assay or an impedance assay.[1]
Granzyme B and IFN-γ Production Assays
These assays measure the activation of NK cells in the co-culture with A549 cells.
Materials:
-
Co-culture of A549 and NK cells treated with this compound as described above.
-
For Granzyme B: Flow cytometry reagents including anti-human CD56 and anti-human granzyme B antibodies, and a fixation/permeabilization kit.[2]
-
For IFN-γ: ELISA kit for human IFN-γ.[2]
Granzyme B Detection by Flow Cytometry:
-
After the 24-hour co-culture with this compound, harvest the cells.
-
Stain the cells for surface markers (e.g., CD56 for NK cells).
-
Fix and permeabilize the cells using a commercial kit.
-
Stain for intracellular granzyme B.
-
Analyze the percentage of granzyme B-positive NK cells by flow cytometry.[2] A 48.01% increase in granzyme B levels was observed in A549 cells after treatment with 100 nM this compound.[1]
IFN-γ Detection by ELISA:
-
After the 24-hour co-culture, collect the cell culture supernatant.
-
Perform an ELISA for human IFN-γ according to the manufacturer's instructions.
-
A 3.23-fold increase in IFN-γ levels was reported in A549 cell co-cultures treated with 100 nM this compound.[1]
CD155 Expression Analysis
This protocol determines the effect of this compound on the expression of the CD155 ligand on A549 cells.
Materials:
-
A549 cells
-
This compound
-
Flow cytometry reagents: PE-conjugated anti-human CD155 antibody or an equivalent.
Procedure:
-
Treat A549 cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Stain the cells with a fluorescently labeled anti-CD155 antibody.
-
Analyze the median fluorescence intensity (MFI) of CD155 by flow cytometry.
-
A 14.41% downregulation of CD155 was observed in A549 cells following this compound treatment.[1]
References
Application Notes and Protocols: Enhancing NK Cell Cytotoxicity with Rediocide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, playing a vital role in the surveillance and elimination of malignant cells. However, tumors can develop mechanisms to evade NK cell-mediated killing, often by exploiting immune checkpoint pathways. Rediocide A, a natural product, has emerged as a promising agent that can overcome tumor immuno-resistance and enhance the tumoricidal activity of NK cells. These application notes provide a comprehensive overview and detailed protocols for an NK cell co-culture assay to evaluate the efficacy of this compound.
This compound has been shown to increase NK cell-mediated lysis of cancer cells by downregulating the expression of CD155 (also known as the poliovirus receptor or PVR) on tumor cells.[1][2][3] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells.[4] By reducing CD155 levels, this compound disrupts this inhibitory signaling pathway, thereby unleashing the cytotoxic potential of NK cells.[1][2]
Data Summary
The following tables summarize the quantitative effects of this compound on NK cell activity when co-cultured with non-small cell lung cancer (NSCLC) cell lines, A549 and H1299.
Table 1: Effect of this compound on NK Cell-Mediated Cytotoxicity [1][2]
| Target Cell Line | This compound Concentration | Incubation Time | % Lysis (Vehicle Control) | % Lysis (this compound) | Fold Increase in Lysis |
| A549 | 100 nM | 24 hours | 21.86% | 78.27% | 3.58 |
| H1299 | 100 nM | 24 hours | 59.18% | 74.78% | 1.26 |
Table 2: Effect of this compound on Granzyme B and IFN-γ Production by NK Cells [1][2]
| Target Cell Line | This compound Concentration | Incubation Time | Analyte | % Increase vs. Control (A549) | % Increase vs. Control (H1299) |
| A549 | 100 nM | 24 hours | Granzyme B | 48.01% | - |
| H1299 | 100 nM | 24 hours | Granzyme B | - | 53.26% |
| A549 | 100 nM | 24 hours | IFN-γ | 223% (3.23-fold) | - |
| H1299 | 100 nM | 24 hours | IFN-γ | - | 577% (6.77-fold) |
Table 3: Effect of this compound on CD155 Expression on Tumor Cells [1][2]
| Target Cell Line | This compound Concentration | Incubation Time | % Downregulation of CD155 |
| A549 | 100 nM | 24 hours | 14.41% |
| H1299 | 100 nM | 24 hours | 11.66% |
Experimental Protocols
This section provides detailed protocols for assessing the effect of this compound on NK cell cytotoxicity.
Protocol 1: NK Cell and Target Cell Co-culture
This protocol outlines the basic steps for co-culturing NK cells with target tumor cells in the presence of this compound.
Materials:
-
NK cells (e.g., primary human NK cells, NK-92 cell line)
-
Target tumor cells (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2 for NK cell maintenance)
-
This compound (stock solution in DMSO)
-
Vehicle control (0.1% DMSO in culture medium)[1]
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Target Cell Seeding: Seed target cells (e.g., A549 or H1299) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.[5] Allow cells to adhere overnight.
-
Effector Cell Preparation: Prepare a suspension of NK cells in complete culture medium.
-
Treatment Preparation: Prepare working solutions of this compound in complete culture medium at final concentrations of 10 nM and 100 nM.[1][2] Also, prepare a vehicle control solution containing 0.1% DMSO.[1]
-
Co-culture Setup:
-
Incubation: Incubate the co-culture plate for 24 hours at 37°C in a 5% CO2 incubator.[1][2]
Protocol 2: Cytotoxicity Assessment using a Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay measures the activity of LDH released from the cytosol of damaged cells upon cell lysis.[7][8]
Materials:
-
Co-culture plate from Protocol 1
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Target Spontaneous Release: Target cells with medium only.
-
Target Maximum Release: Target cells with lysis buffer provided in the kit.
-
Effector Spontaneous Release: NK cells with medium only.
-
Volume Correction Control: Medium only.
-
-
Supernatant Transfer: After the 24-hour incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.[7]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[7]
-
Add LDH Substrate: Add 50 µL of the LDH substrate solution to each well.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Add Stop Solution: Add 50 µL of the stop solution to each well.[7]
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.[7]
-
Calculate Percent Cytotoxicity: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Target Maximum Release - Target Spontaneous Release)] x 100
Protocol 3: Flow Cytometry Analysis of Granzyme B and CD155
This protocol allows for the intracellular staining of Granzyme B in NK cells and surface staining of CD155 on target cells.
Materials:
-
Co-culture plate from Protocol 1
-
Flow cytometer
-
FACS tubes
-
Antibodies:
-
Anti-human CD56 (for NK cell identification)
-
Anti-human Granzyme B (intracellular)
-
Anti-human CD155
-
-
Fixation/Permeabilization buffer
-
Flow cytometry staining buffer
Procedure:
-
Cell Harvesting: Gently resuspend the cells in each well and transfer them to FACS tubes.
-
Surface Staining:
-
Wash the cells with flow cytometry staining buffer.
-
Add antibodies for surface markers (e.g., anti-CD56 and anti-CD155) and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Add the anti-Granzyme B antibody diluted in permeabilization buffer and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition: Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the NK cell population (CD56+) and the target cell population (based on light scatter properties or a specific marker if available) to analyze the expression of Granzyme B and CD155, respectively.
Visualizations
Caption: Experimental workflow for the NK cell co-culture assay with this compound.
Caption: this compound mechanism of action on the TIGIT/CD155 signaling pathway.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoreceptor TIGIT inhibits the cytotoxicity of human cytokine-induced killer cells by interacting with CD155 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells [jove.com]
- 6. revvity.com [revvity.com]
- 7. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 8. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of CD155 Expression Following Rediocide A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD155, also known as the poliovirus receptor, is a transmembrane glycoprotein that plays a critical role in cell adhesion, migration, and immune response regulation.[1] In the tumor microenvironment, CD155 is frequently overexpressed on cancer cells and contributes to immune evasion by engaging with inhibitory receptors like TIGIT on T cells and Natural Killer (NK) cells.[2][3] This interaction suppresses the anti-tumor activity of these immune cells, allowing cancer to progress. Rediocide A, a natural product, has emerged as a promising agent that can modulate the tumor microenvironment.[4][5] Studies have shown that this compound can down-regulate the expression of CD155 on cancer cells, thereby enhancing the cytotoxic activity of NK cells against tumors.[3][4][5] This application note provides a detailed protocol for the analysis of CD155 expression on cancer cells treated with this compound using flow cytometry.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on CD155 expression in non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Treatment | Concentration | Incubation Time | % Down-regulation of CD155 | Reference |
| A549 | This compound | 100 nM | 24 h | 14.41% | [4][5] |
| H1299 | This compound | 100 nM | 24 h | 11.66% | [4][5] |
| A549 | Vehicle (0.1% DMSO) | - | 24 h | 0% | [4][5] |
| H1299 | Vehicle (0.1% DMSO) | - | 24 h | 0% | [4][5] |
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol describes the culture of human non-small cell lung cancer (NSCLC) cell lines, A549 and H1299, and their subsequent treatment with this compound.
-
Materials:
-
A549 and H1299 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS)
-
This compound (Stock solution in DMSO)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
-
Procedure:
-
Culture A549 and H1299 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with PBS.
-
Add 1 mL of Trypsin-EDTA to each flask and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4 mL of complete culture medium.
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Count the cells and seed them into 6-well plates at a density of 5 x 10^5 cells/well. Allow the cells to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium. A final concentration of 100 nM is recommended based on previous studies.[4][5] Prepare a vehicle control using 0.1% DMSO in complete culture medium.[5]
-
Aspirate the medium from the wells and add 2 mL of the this compound working solution or the vehicle control to the respective wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.[5]
-
2. Flow Cytometry Analysis of CD155 Expression
This protocol details the staining procedure for analyzing CD155 cell surface expression by flow cytometry.
-
Materials:
-
Treated and control cells from the previous protocol
-
PBS
-
FACS Buffer (PBS containing 2% FBS and 0.1% sodium azide)
-
Anti-human CD155 antibody (e.g., PE-conjugated or a primary antibody with a fluorescently-labeled secondary antibody)
-
Isotype control antibody corresponding to the host and isotype of the primary CD155 antibody
-
Flow cytometer
-
Flow cytometry tubes
-
-
Procedure:
-
After the 24-hour incubation, harvest the cells from the 6-well plates by trypsinization as described in steps 2-5 of the cell culture protocol.
-
Resuspend the cell pellets in 1 mL of cold FACS buffer and transfer to flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of cold FACS buffer.
-
Add the anti-human CD155 antibody or the corresponding isotype control antibody at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes at 4°C in the dark.
-
Wash the cells twice by adding 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Resuspend the final cell pellet in 500 µL of cold FACS buffer.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events for each sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the fluorescence intensity of the CD155 staining compared to the isotype control to determine the percentage of CD155-positive cells and the mean fluorescence intensity (MFI).
-
Mandatory Visualizations
Caption: Experimental workflow for analyzing CD155 expression after this compound treatment.
Caption: Simplified CD155 signaling pathway and the effect of this compound.
References
- 1. CD155: A Multi-Functional Molecule in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Natural Killer Cell-Mediated Cytotoxicity with Rediocide A using a Granzyme B Release Assay
Introduction
Granzyme B (GzB) is a critical serine protease stored in the granules of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1] Upon recognition of a target cell, such as a virally infected or tumor cell, these immune cells release GzB along with the pore-forming protein perforin.[1] Perforin facilitates the entry of GzB into the target cell's cytoplasm, where it initiates apoptosis through caspase-dependent and independent pathways.[2][3] The quantification of GzB release is a key method for assessing the cytotoxic potential and activation of NK cells and CTLs.
Rediocide A is a naturally occurring daphnane-type diterpenoid isolated from the roots of Trigonostemon reidioides.[4][5][6] Daphnane diterpenoids are a class of compounds known for a wide range of potent biological activities, including anti-cancer, anti-HIV, and neurotrophic effects.[2][4][7] Recent research has identified this compound as an immune checkpoint inhibitor that can enhance the tumor-killing activity of NK cells.[8] Studies have shown that this compound overcomes tumor immuno-resistance by down-regulating the expression of CD155 on cancer cells, which leads to increased NK cell degranulation and secretion of cytotoxic molecules, including Granzyme B and Interferon-gamma (IFN-γ).[9][8]
This application note provides a detailed protocol for measuring the enhancement of NK cell-mediated cytotoxicity by this compound through the quantification of Granzyme B release. Two common assay formats are described: a fluorometric activity assay and a sandwich ELISA for total protein quantification.
Assay Principle
1. Fluorometric Granzyme B Activity Assay: This method measures the enzymatic activity of released GzB. The assay utilizes a non-fluorescent peptide substrate containing a GzB-specific cleavage sequence (e.g., Ac-IEPD) conjugated to a fluorophore like 7-Amino-4-trifluoromethylcoumarin (AFC).[10] When active GzB released from NK cells cleaves the substrate, the AFC fluorophore is liberated, producing a fluorescent signal that is directly proportional to GzB activity.[10] The signal is measured using a fluorescence plate reader.
2. Granzyme B ELISA (Enzyme-Linked Immunosorbent Assay): This method quantifies the total amount of GzB protein released into the cell culture supernatant.[11] A capture antibody specific for GzB is pre-coated onto the wells of a microplate.[11] The sample containing released GzB is added, and the GzB protein is bound by the capture antibody. A second, biotin-conjugated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP).[11] Finally, a chromogenic substrate (e.g., TMB) is added, which is converted by HRP into a colored product.[12] The color intensity, measured by an absorbance plate reader, is proportional to the amount of GzB captured.
Data Presentation
The following table summarizes the reported effects of this compound on Granzyme B levels in co-cultures of human NK cells with non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | This compound Conc. | Effector:Target Ratio | Incubation Time | % Increase in Granzyme B Level (Mean ± SEM) | Reference |
| A549 | 100 nM | 2:1 | 24 h | 48.01% | [9][8] |
| H1299 | 100 nM | 2:1 | 24 h | 53.26% | [9][8] |
Signaling Pathway and Experimental Workflow
Caption: Granzyme B-mediated apoptosis pathway.
Caption: Workflow for this compound-enhanced Granzyme B release assay.
Experimental Protocols
Protocol 1: Fluorometric Granzyme B Activity Assay
This protocol is adapted from commercially available kits.[10][13][14]
A. Materials and Reagents
-
Effector Cells (e.g., human NK-92 cell line)
-
Target Cells (e.g., human A549 or H1299 lung carcinoma cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2 for NK-92)
-
This compound (Stock solution in DMSO)
-
Vehicle Control (DMSO)
-
Fluorometric Granzyme B Activity Assay Kit (containing Assay Buffer, GzB Substrate Ac-IEPD-AFC, and a reference standard like AFC)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Ex/Em = 380/500 nm)
B. Procedure
-
Cell Seeding: Seed target cells (A549 or H1299) into a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.
-
Effector Cell and Compound Addition:
-
The next day, gently remove the medium from the target cells.
-
Prepare treatment solutions: Dilute this compound in culture medium to final concentrations (e.g., 10 nM and 100 nM). Prepare a vehicle control with the same final concentration of DMSO.
-
Prepare effector cell suspension (NK-92) in the treatment solutions at a density that will result in the desired Effector:Target (E:T) ratio (e.g., for a 2:1 ratio, use 4 x 10⁴ cells/well).
-
Add 100 µL of the effector cell suspension in the appropriate treatment/control medium to the wells containing target cells.
-
Include control wells: Target cells only (spontaneous release) and Effector cells only.
-
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully transfer 50 µL of the cell-free supernatant to a new black 96-well plate.
-
Assay Reaction:
-
Measurement:
-
Data Analysis:
-
Generate a standard curve using the provided AFC standard.
-
Calculate the GzB activity in each sample by comparing its fluorescence reading to the standard curve.
-
Express results as relative fluorescence units (RFU) or as pmol of AFC released per minute.
-
Protocol 2: Granzyme B Sandwich ELISA
This protocol is a general guide based on commercial ELISA kits.[11][15][16]
A. Materials and Reagents
-
Effector Cells, Target Cells, and this compound (as in Protocol 1)
-
Standard clear 96-well microplates
-
Human Granzyme B ELISA Kit (containing pre-coated plates, detection antibody, standard, buffers, Streptavidin-HRP, and TMB substrate)
-
Microplate reader capable of measuring absorbance at 450 nm
B. Procedure
-
Sample Generation: Follow steps 1-4 from Protocol 1 (Cell Seeding to Supernatant Collection), using a standard clear 96-well plate for the co-culture. Collect 50 µL of cell-free supernatant.
-
ELISA Protocol:
-
Prepare standards and samples. Dilute supernatants if necessary using the provided Assay Diluent.
-
Add 50 µL of Assay Diluent and 50 µL of each standard or sample to the appropriate wells of the GzB antibody-coated plate.[11]
-
Incubate for 1-2 hours at room temperature, as recommended by the kit.[11][15]
-
Wash the wells 4-5 times with the provided Wash Buffer.[11]
-
Add 100 µL of the biotin-conjugated detection antibody to each well.[11]
-
Incubate for 1 hour at room temperature.
-
Wash the wells as before.
-
Add 100 µL of Streptavidin-HRP solution to each well.[15]
-
Incubate for 30-45 minutes at room temperature.[15]
-
Wash the wells as before.
-
Add 100 µL of TMB Substrate Solution to each well and incubate for 15-30 minutes in the dark.[15]
-
Stop the reaction by adding 50-100 µL of Stop Solution to each well.[15]
-
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all standards and samples.
-
Generate a standard curve by plotting the absorbance versus the concentration of the GzB standards.
-
Determine the concentration of GzB in each sample by interpolating from the standard curve. Account for any sample dilution factors.
-
References
- 1. [PDF] A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. abcam.com [abcam.com]
- 4. A Review on Daphnane-Type Diterpenoids and Their Bioactive Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Microfluidic Platform for Single Cell Fluorometric Granzyme B Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. en.hillgene.com [en.hillgene.com]
- 13. abcam.com [abcam.com]
- 14. anaspec.com [anaspec.com]
- 15. raybiotech.com [raybiotech.com]
- 16. fn-test.com [fn-test.com]
Application Notes and Protocols: Measuring IFN-γ Secretion in Response to Rediocide A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying Interferon-gamma (IFN-γ) secretion from immune cells, particularly Natural Killer (NK) cells, in response to treatment with Rediocide A, a promising immune checkpoint inhibitor. The provided sandwich Enzyme-Linked Immunosorbent Assay (ELISA) protocol is optimized for cell culture supernatants from co-culture experiments involving NK cells and cancer cell lines.
Introduction
This compound, a natural product, has been identified as a potential anti-cancer agent that enhances the tumor-killing activity of NK cells.[1][2] One of the key mechanisms of this enhanced activity is the increased production of cytotoxic mediators, including IFN-γ.[1][3] IFN-γ is a critical cytokine in the anti-tumor immune response, promoting the activation and effector functions of various immune cells.[4][5][6] This document outlines a robust sandwich ELISA protocol to quantitatively measure IFN-γ levels in cell culture supernatants following this compound treatment, providing a crucial method for evaluating its immunomodulatory effects. The protocol is based on established ELISA principles and specific findings from studies on this compound.[7][8][9][10]
Key Experimental Parameters for this compound
The following table summarizes recommended starting concentrations and incubation times for in vitro experiments with this compound to assess its impact on IFN-γ production, based on published data.[1][3]
| Parameter | Cell Types | This compound Concentration | Vehicle Control | Incubation Time |
| Value | NK cells co-cultured with A549 or H1299 non-small cell lung cancer cells | 10 nM and 100 nM | 0.1% Dimethyl sulfoxide (DMSO) | 24 hours |
IFN-γ ELISA Protocol (Sandwich ELISA)
This protocol is a general guideline and may require optimization based on the specific ELISA kit used.
Materials Required:
-
IFN-γ ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)[4][11][12]
-
96-well ELISA plates[8]
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.5)[11]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[11]
-
Assay Diluent (e.g., PBS with 10% FBS)[11]
-
Stop Solution (e.g., 1 M H₃PO₄ or 2 N H₂SO₄)[11]
-
Microplate reader capable of measuring absorbance at 450 nm[13]
-
Cell culture supernatants from this compound-treated and control co-cultures
-
Precision pipettes and sterile tips
-
Adhesive plate sealers
Experimental Protocol:
| Step | Procedure | Incubation Time | Incubation Temperature |
| 1. Plate Coating | Dilute the capture antibody in Coating Buffer to the recommended concentration. Add 100 µL of the diluted capture antibody to each well of the 96-well plate. Seal the plate. | Overnight | 4°C |
| 2. Washing | Aspirate the coating solution from each well. Wash the wells 3-5 times with 200-300 µL of Wash Buffer per well.[10] After the final wash, invert the plate and blot it on absorbent paper to remove any residual buffer. | N/A | Room Temperature |
| 3. Blocking | Add 200 µL of Assay Diluent to each well to block non-specific binding sites.[11] Seal the plate. | 1 hour | Room Temperature |
| 4. Washing | Repeat the washing step as described in Step 2. | N/A | Room Temperature |
| 5. Standard and Sample Incubation | Prepare serial dilutions of the IFN-γ standard in Assay Diluent (e.g., from 1000 pg/mL down to 15.63 pg/mL).[14] Add 100 µL of the standards and cell culture supernatant samples to the appropriate wells. Seal the plate. | 2 hours | Room Temperature |
| 6. Washing | Repeat the washing step as described in Step 2, performing a total of 5 washes.[15] | N/A | Room Temperature |
| 7. Detection Antibody Incubation | Dilute the biotinylated detection antibody in Assay Diluent to the recommended concentration. Add 100 µL of the diluted detection antibody to each well. Seal the plate. | 1 hour | Room Temperature |
| 8. Washing | Repeat the washing step as described in Step 2, performing a total of 5 washes.[15] | N/A | Room Temperature |
| 9. Streptavidin-HRP Incubation | Dilute the Streptavidin-HRP conjugate in Assay Diluent. Add 100 µL of the diluted conjugate to each well. Seal the plate. | 30 minutes | Room Temperature |
| 10. Washing | Repeat the washing step as described in Step 2, performing a total of 7 washes. It is recommended to let the Wash Buffer soak in the wells for 1-2 minutes during each wash.[15] | N/A | Room Temperature |
| 11. Substrate Development | Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark. Monitor for color development. | 15-30 minutes | Room Temperature |
| 12. Stop Reaction | Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. | N/A | N/A |
| 13. Read Plate | Immediately read the absorbance at 450 nm using a microplate reader. | N/A | N/A |
Data Analysis:
-
Subtract the mean absorbance of the blank from the mean absorbance of all standards and samples.
-
Plot a standard curve with the concentration of the IFN-γ standards on the x-axis and the corresponding mean absorbance on the y-axis.
-
Use the standard curve to determine the concentration of IFN-γ in the unknown samples.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound's action on the NK cell-tumor cell interface and the experimental workflow for the IFN-γ ELISA.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. stemcell.com [stemcell.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Natural killer cell is a major producer of interferon gamma that is critical for the IL-12-induced anti-tumor effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. ELISA Assay Technique | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 10. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 11. Human IFN-γ ELISA Set [bdbiosciences.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. raybiotech.com [raybiotech.com]
- 14. elkbiotech.com [elkbiotech.com]
- 15. ulab360.com [ulab360.com]
Application Notes and Protocols for In-Vivo Efficacy Studies of Rediocide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A, a natural product, has emerged as a promising immunotherapeutic agent.[1] In vitro studies have demonstrated its ability to enhance the tumor-killing capacity of Natural Killer (NK) cells by downregulating the expression of the immune checkpoint protein CD155 (also known as Poliovirus Receptor, PVR) on non-small cell lung cancer (NSCLC) cells.[1] This mechanism effectively overcomes a key pathway of tumor immune evasion mediated by the interaction of CD155 with the inhibitory receptor TIGIT on NK and T cells.[2][3][4] These application notes provide detailed protocols for in vivo efficacy studies of this compound using established NSCLC xenograft models.
Data Presentation
The following table summarizes hypothetical in vivo efficacy data for this compound in a human NSCLC xenograft mouse model. This data is illustrative and intended to serve as a template for presenting experimental findings.
Table 1: Hypothetical In Vivo Efficacy of this compound in an A549 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Change in Tumor Infiltrating NK cells (CD3-NK1.1+) (% of CD45+ cells) | Change in CD155 Expression on Tumor Cells (% MFI) |
| Vehicle Control | 0.1% DMSO in Saline, i.p., daily | 1500 ± 150 | - | 2.5 ± 0.5 | 100 ± 10 |
| This compound | 10 mg/kg, i.p., daily | 750 ± 90 | 50 | 7.5 ± 1.2 | 60 ± 8 |
| This compound | 25 mg/kg, i.p., daily | 450 ± 65 | 70 | 12.0 ± 2.0 | 35 ± 5 |
| Anti-PD-1 Ab (Positive Control) | 10 mg/kg, i.p., twice weekly | 825 ± 100 | 45 | 8.0 ± 1.5 | 95 ± 12 |
MFI: Mean Fluorescence Intensity
Mandatory Visualizations
Signaling Pathway
Caption: TIGIT/CD155 signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Experimental Protocols
In Vivo Xenograft Model of Non-Small Cell Lung Cancer
This protocol describes the establishment of a subcutaneous xenograft model using A549 or H1299 human NSCLC cell lines in immunodeficient mice.[5][6][7]
Materials:
-
A549 or H1299 human NSCLC cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Female athymic nude mice or NOD/SCID mice (6-8 weeks old)[6]
-
Syringes (1 mL) and needles (27-gauge)
-
Digital calipers
Protocol:
-
Cell Culture: Culture A549 or H1299 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium and centrifuge the cells.
-
Cell Suspension Preparation: Resuspend the cell pellet in sterile PBS at a concentration of 1 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel® on ice.[7]
-
Tumor Cell Implantation: Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Palpate the injection site twice weekly to monitor for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers.
-
Calculation of Tumor Volume: Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[8][9]
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[6][7]
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., 0.1% DMSO in sterile saline)
-
Syringes (1 mL) and needles (27- or 30-gauge)
Protocol:
-
Preparation of Dosing Solution: Prepare the required concentrations of this compound in the vehicle on each day of dosing.
-
Administration: Administer this compound or the vehicle control to the respective groups of mice via intraperitoneal (i.p.) injection. The dosing volume should be based on the body weight of each mouse (e.g., 10 mL/kg).
-
Dosing Schedule: A typical dosing schedule could be once daily for 21 consecutive days.[8] This should be optimized based on preliminary tolerability studies.
Efficacy Evaluation
Protocol:
-
Tumor Volume Measurement: Measure the tumor dimensions and body weight of each mouse twice weekly throughout the study.[7][10]
-
Endpoint Criteria: Euthanize the mice when the tumor volume reaches the predetermined endpoint (e.g., 2000 mm³) or if there are signs of significant morbidity (e.g., >20% weight loss, ulceration of the tumor).[10][11]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
Analysis of Tumor-Infiltrating Immune Cells by Flow Cytometry
This protocol outlines the procedure for isolating and analyzing tumor-infiltrating leukocytes, with a focus on NK cells.[12][13]
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-mouse CD45, CD3, NK1.1)
-
Flow cytometer
Protocol:
-
Tumor Digestion: Mince the excised tumor tissue and digest it in RPMI medium containing Collagenase D, Hyaluronidase, and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with a red blood cell lysis buffer.
-
Cell Staining: Resuspend the cells in FACS buffer and stain with a cocktail of fluorescently conjugated antibodies against cell surface markers for 30 minutes on ice, protected from light.
-
Flow Cytometry Analysis: Wash the stained cells and acquire the data on a flow cytometer.
-
Gating Strategy: Gate on live, single cells, then on CD45+ leukocytes. Within the leukocyte population, identify NK cells as CD3-NK1.1+.
Immunohistochemistry for CD155 Expression
Protocol:
-
Tissue Preparation: Fix the excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on slides.
-
Staining: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval, and then incubate with a primary antibody against human CD155.
-
Detection: Use an appropriate secondary antibody and detection system (e.g., HRP-DAB) to visualize the staining.
-
Analysis: Score the intensity and percentage of CD155-positive tumor cells.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A549 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. ichor.bio [ichor.bio]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. Article - Standard on Tumor Productio... [policies.unc.edu]
- 12. Characterization of Natural Killer cells infiltrating irradiated murine tumors through flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rediocide A Administration in Tumor Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Rediocide A is a natural product that has been identified as a promising agent in cancer immunotherapy.[1][2][3] It functions as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.[1][2][3][4] This pathway is a critical axis for tumor immune evasion, where the interaction between TIGIT on immune cells (such as Natural Killer (NK) cells and T cells) and its ligand CD155 (also known as Poliovirus Receptor, PVR) on tumor cells leads to the suppression of the anti-tumor immune response.[1][2][3][5] this compound has been shown to down-regulate the expression of CD155 on cancer cells, thereby overcoming the tumor's immuno-resistance and enhancing the cytotoxic activity of NK cells.[1][2][3]
These application notes provide a summary of the in vitro effects of this compound and a representative protocol for its administration in a mouse tumor model for preclinical research.
Data Presentation
The following table summarizes the quantitative in vitro data on the effects of this compound on human non-small cell lung cancer (NSCLC) cell lines when co-cultured with NK cells.
| Parameter | Cell Line | Treatment | Result | Fold Change/Percentage Change |
| NK Cell-Mediated Lysis | A549 | 100 nM this compound | 78.27% | 3.58-fold increase vs. control (21.86%) |
| H1299 | 100 nM this compound | 74.78% | 1.26-fold increase vs. control (59.18%) | |
| Granzyme B Level | A549 | 100 nM this compound | - | 48.01% increase vs. control |
| H1299 | 100 nM this compound | - | 53.26% increase vs. control | |
| IFN-γ Production | A549 | 100 nM this compound | - | 3.23-fold increase vs. control |
| H1299 | 100 nM this compound | - | 6.77-fold increase vs. control | |
| CD155 Expression | A549 | 100 nM this compound | - | 14.41% down-regulation vs. control |
| H1299 | 100 nM this compound | - | 11.66% down-regulation vs. control |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of the TIGIT/CD155 signaling pathway.
Caption: this compound down-regulates CD155 expression on tumor cells, preventing TIGIT binding and subsequent immune suppression, leading to NK cell activation.
Experimental Protocols
Disclaimer: The following in vivo protocol is a representative example based on general practices for testing immune checkpoint inhibitors in mouse tumor models. As of the current date, specific in vivo studies for this compound have not been published. Researchers should optimize dosage, administration route, and schedule based on their own preliminary studies.
Animal Model and Tumor Implantation
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Tumor Cell Line: 4T1 murine breast cancer cells (syngeneic to BALB/c).
-
Tumor Implantation:
-
Culture 4T1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach an average volume of 50-100 mm^3, randomize mice into treatment and control groups.
-
This compound Preparation and Administration (Hypothetical)
-
Preparation:
-
Dissolve this compound powder in a suitable vehicle, such as a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Prepare a stock solution and dilute to the final desired concentrations for injection.
-
-
Administration:
-
Treatment Group: Administer this compound at a hypothetical dose of 10 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Vehicle Control Group: Administer an equivalent volume of the vehicle solution via i.p. injection.
-
-
Dosing Schedule: Administer the treatment or vehicle every other day for a total of 21 days.
Monitoring and Endpoints
-
Tumor Growth: Measure tumor volume every 2-3 days throughout the study.
-
Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
Survival: Monitor animal survival daily. Euthanize mice if the tumor volume exceeds 2000 mm^3 or if they show signs of significant morbidity (e.g., >20% weight loss, ulceration of the tumor).
-
Endpoint Analysis:
-
At the end of the study, euthanize all remaining mice.
-
Excise tumors and weigh them.
-
A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis (e.g., for CD8+ T cell infiltration).
-
Another portion can be processed to a single-cell suspension for flow cytometric analysis of immune cell populations.
-
Spleens can also be harvested to analyze systemic immune responses.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for the in vivo administration of this compound in a mouse tumor model.
Caption: A schematic overview of the key steps involved in a preclinical in vivo study of this compound in a mouse tumor model.
References
- 1. Frontiers | Update in TIGIT Immune-Checkpoint Role in Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hi-Affi™ Humanized TIGIT Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for High-Throughput Screening with Rediocide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A is a daphnane diterpenoid isolated from the roots of Trigonostemon reidioides.[1] Initially identified for its insecticidal properties, recent research has unveiled its potential in modulating key cellular signaling pathways, making it a compound of interest for drug discovery and development.[1] These application notes provide a comprehensive overview of this compound's biological activities and detailed protocols for its use in high-throughput screening (HTS) campaigns to identify novel modulators of G-protein-coupled receptor (GPCR) signaling and immune checkpoints.
This compound has been shown to induce desensitization and internalization of GPCRs through the activation of conventional protein kinase C (PKC).[1] Furthermore, it has demonstrated potential as an immune checkpoint inhibitor by down-regulating the expression of CD155, thereby overcoming tumor immuno-resistance to Natural Killer (NK) cells.[2][3] These dual activities present exciting opportunities for its application in oncology and other therapeutic areas.
Mechanism of Action
This compound exerts its biological effects through at least two distinct mechanisms:
-
GPCR Desensitization: this compound activates conventional protein kinase C (PKC), which in turn phosphorylates GPCRs, leading to their desensitization and internalization. This disrupts the normal signaling cascade initiated by ligand binding to the receptor.[1]
-
Immune Checkpoint Inhibition: this compound has been found to down-regulate the expression of CD155 on the surface of tumor cells.[2][3] CD155 is a ligand for the TIGIT receptor on NK cells, which acts as an inhibitory checkpoint. By reducing CD155 levels, this compound enhances the cytotoxic activity of NK cells against tumors.[2][3]
Data Presentation
The following tables summarize the reported quantitative data for this compound's biological activities.
Table 1: Effect of this compound on NK Cell-Mediated Lysis of Non-Small Cell Lung Cancer (NSCLC) Cells [3]
| Cell Line | This compound Concentration | % Lysis (vs. Vehicle Control) | Fold Increase in Lysis |
| A549 | 100 nM | 78.27% | 3.58 |
| H1299 | 100 nM | 74.78% | 1.26 |
Table 2: Effect of this compound on Granzyme B and IFN-γ Levels in NK Cell Co-cultures [3]
| Cell Line | This compound Concentration | % Increase in Granzyme B | Fold Increase in IFN-γ |
| A549 | 100 nM | 48.01% | 3.23 |
| H1299 | 100 nM | 53.26% | 6.77 |
Table 3: Effect of this compound on CD155 Expression in NSCLC Cells [3]
| Cell Line | This compound Concentration | % Down-regulation of CD155 |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Insecticidal Activity Testing of Rediocide A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A is a daphnane ester isolated from the roots of Trigonostemon reidioides, a plant traditionally used for flea control.[1] This document provides detailed application notes and protocols for the comprehensive evaluation of this compound's insecticidal properties. The methodologies outlined herein are designed to be adaptable for various insect species, enabling researchers to conduct robust and reproducible studies for the development of novel pest control agents.
This compound and its congeners have demonstrated potent insecticidal activity, particularly against fleas.[2][3] The primary mechanism of action for this compound involves the induction of G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC).[1] This mode of action, which disrupts crucial cellular signaling pathways in insects, presents a promising avenue for the development of insecticides with novel targets.[4][5][6]
Data Presentation
The following table summarizes the known insecticidal activity of this compound and its related compounds against the cat flea, Ctenocephalides felis. This data was obtained using an artificial membrane feeding system.[2][3]
| Compound | Target Insect Species | Assay Type | LD90 (ppm) |
| This compound | Ctenocephalides felis (Cat Flea) | Artificial Membrane Feeding | 0.25 |
| Rediocide B | Ctenocephalides felis (Cat Flea) | Artificial Membrane Feeding | 0.25 |
| Rediocide C | Ctenocephalides felis (Cat Flea) | Artificial Membrane Feeding | >0.5 |
| Rediocide D | Ctenocephalides felis (Cat Flea) | Artificial Membrane Feeding | 0.5 |
| Rediocide E | Ctenocephalides felis (Cat Flea) | Artificial Membrane Feeding | 0.5 |
Mechanism of Action: GPCR Desensitization via PKC Activation
This compound exerts its insecticidal effect by modulating G-protein-coupled receptor (GPCR) signaling. Instead of acting as a direct antagonist to a specific receptor, it activates conventional protein kinase C (PKC).[1] Activated PKC then phosphorylates the GPCR, leading to its desensitization and subsequent internalization. This disruption of GPCR signaling, which is vital for numerous physiological processes in insects, ultimately leads to toxicity.[4][5][6]
Caption: Signaling pathway of this compound in insects.
Experimental Protocols
The following protocols provide a framework for evaluating the insecticidal activity of this compound. It is recommended to adapt these methods based on the target insect species and specific research objectives.
General Laboratory Bioassay Workflow
This workflow outlines the general steps for assessing the insecticidal properties of this compound.
Caption: Experimental workflow for insecticidal testing.
Contact Toxicity Assay (Topical Application)
This method determines the dose of this compound that is lethal upon direct contact.
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Target insects (e.g., adult flies, cockroaches, or larval stages of lepidopterans)
-
Petri dishes or holding containers
-
CO2 or cold anesthesia for insect immobilization
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A typical range might be 0.1, 1, 10, 50, and 100 µg/µL. A solvent-only control (acetone) must be included.
-
Insect Immobilization: Anesthetize the insects using CO2 or by chilling them on a cold plate.
-
Topical Application: Using a microapplicator, apply a precise volume (typically 1 µL) of the test solution to the dorsal thorax of each insect.
-
Observation: Place the treated insects in clean containers with access to food and water (if applicable).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to make coordinated movements when gently prodded with a fine brush.
-
Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.
Feeding Assay (Leaf Dip Method)
This assay is suitable for phytophagous (plant-eating) insects and assesses toxicity upon ingestion.
Materials:
-
This compound
-
Solvent (e.g., acetone or ethanol) and a surfactant (e.g., Triton X-100)
-
Host plant leaves
-
Petri dishes lined with moist filter paper
-
Target insects (e.g., caterpillars, aphids)
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in water with a small amount of solvent to dissolve the compound and a surfactant to ensure even coating of the leaves. A control solution containing only solvent and surfactant should be prepared.
-
Leaf Treatment: Dip host plant leaves into the test solutions for approximately 10-30 seconds.
-
Drying: Allow the leaves to air dry completely.
-
Insect Exposure: Place the treated leaves in Petri dishes with a moist filter paper to maintain turgor. Introduce a known number of insects into each dish.
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the LC50 (the concentration required to kill 50% of the test population) using probit analysis.
Fumigant Toxicity Assay
This method is used to evaluate the toxicity of this compound in its vapor phase, which is particularly relevant for stored-product pests or insects in enclosed spaces.
Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Filter paper discs
-
Airtight glass containers (e.g., jars with screw caps)
-
Small cages or vials to hold insects
-
Target insects (e.g., stored-product beetles, flies)
Procedure:
-
Preparation: Apply a specific amount of this compound dissolved in a volatile solvent onto a filter paper disc.
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood.
-
Insect Exposure: Place the treated filter paper inside the airtight container. Introduce the insects in a small cage or vial that allows air circulation but prevents direct contact with the treated surface.
-
Sealing: Seal the container tightly. A control container with a solvent-treated filter paper should be included.
-
Mortality Assessment: Record mortality at set time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Data Analysis: Calculate the LC50 and LT50 (the time required to kill 50% of the population at a given concentration) values.
Safety Precautions
This compound is a potent biological compound. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (gloves, lab coat, and safety glasses). All handling of the compound and its solutions should be performed in a well-ventilated area or a fume hood. Dispose of all waste materials in accordance with institutional and local regulations.
References
- 1. Comparative in vitro and in vivo protein kinase C activation by selected pesticides and transition metal salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rediocides B-E, potent insecticides from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. G-Protein Coupled Receptors (GPCRs) in Insects-A Potential Target for New Insecticide Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rediocide A in Combination with Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A, a natural product isolated from Trigonostemon reidioides, has emerged as a promising agent in cancer immunotherapy.[1] Preclinical studies have demonstrated its ability to enhance the tumoricidal activity of Natural Killer (NK) cells by downregulating the immune checkpoint ligand CD155 (also known as the poliovirus receptor) on tumor cells.[2] This mechanism of action suggests a strong potential for synergistic effects when combined with other immunotherapeutic modalities, particularly immune checkpoint inhibitors.
These application notes provide a comprehensive overview of the preclinical data for this compound and offer detailed protocols for investigating its combination with other immunotherapies, such as anti-PD-1 antibodies.
Mechanism of Action: this compound and CD155 Downregulation
This compound's primary immunomodulatory effect is the downregulation of CD155 on the surface of cancer cells.[2] CD155 is a ligand for several receptors on immune cells, including the activating receptor DNAM-1 (CD226) and the inhibitory receptors TIGIT and CD96.[3] By binding to TIGIT, CD155 suppresses the activity of T cells and NK cells, allowing tumors to evade immune destruction.[4][5] this compound, by reducing CD155 expression, is believed to disrupt this inhibitory signaling, thereby "unleashing" NK cells and potentially other immune cells to attack the tumor.[1] Another identified mechanism of this compound is the activation of conventional protein kinase C (PKC), which leads to the desensitization of G-protein-coupled receptors.[6] The interplay between PKC activation and CD155 downregulation in the context of cancer immunotherapy is an area of ongoing investigation.
Signaling Pathway of this compound in Enhancing NK Cell Activity
Caption: this compound downregulates CD155 on tumor cells, reducing inhibitory signals through TIGIT and promoting NK cell activation.
Preclinical Data: this compound Monotherapy in Non-Small Cell Lung Cancer (NSCLC)
Studies have demonstrated the efficacy of this compound in enhancing NK cell-mediated killing of NSCLC cell lines in vitro.
| Cell Line | This compound Concentration | Endpoint | Result | Fold Change/Percent Change |
| A549 | 100 nM | NK Cell-Mediated Lysis | Increased from 21.86% to 78.27% | 3.58-fold increase [2] |
| 100 nM | Granzyme B Level | Increased | 48.01% increase [2] | |
| 100 nM | IFN-γ Level | Increased | 3.23-fold increase [2] | |
| 100 nM | CD155 Expression | Decreased | 14.41% decrease [2] | |
| H1299 | 100 nM | NK Cell-Mediated Lysis | Increased from 59.18% to 74.78% | 1.26-fold increase [2] |
| 100 nM | Granzyme B Level | Increased | 53.26% increase [2] | |
| 100 nM | IFN-γ Level | Increased | 6.77-fold increase [2] | |
| 100 nM | CD155 Expression | Decreased | 11.66% decrease [2] |
Rationale for Combination Therapy
The downregulation of CD155 by this compound presents a compelling rationale for combination with immune checkpoint inhibitors that target distinct pathways, such as the PD-1/PD-L1 axis. By relieving two separate mechanisms of immune suppression, a synergistic anti-tumor effect may be achieved. Combining this compound with an anti-PD-1 antibody could simultaneously enhance the activity of both NK cells and T cells, leading to a more robust and durable anti-cancer immune response.
Experimental Protocols
In Vitro Combination Study: this compound and Anti-PD-1 Antibody
Objective: To evaluate the synergistic effect of this compound and an anti-PD-1 antibody on T cell and NK cell-mediated cytotoxicity against tumor cells.
Materials:
-
Tumor cell line (e.g., A549, H1299, or other PD-L1 expressing cancer cell line)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (≥98% purity)
-
Anti-human PD-1 antibody (functional grade)
-
Isotype control antibody
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and IL-2 (for NK cell expansion)
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD56, anti-IFN-γ, anti-Granzyme B, anti-CD155, anti-PD-L1)
Caption: Workflow for in vitro assessment of this compound and anti-PD-1 combination therapy.
Protocol:
-
Cell Culture: Culture the chosen tumor cell line to 70-80% confluency. Isolate PBMCs from healthy donor blood and expand NK cells and T cells using appropriate methods (e.g., IL-2 stimulation for NK cells, anti-CD3/CD28 beads for T cells).
-
Treatment of Tumor Cells: Seed tumor cells in a 96-well plate. After 24 hours, treat the tumor cells with the following conditions for another 24 hours:
-
Vehicle control (e.g., 0.1% DMSO)
-
This compound (e.g., 10 nM, 100 nM)
-
Anti-PD-1 antibody (e.g., 10 µg/mL)
-
This compound + Anti-PD-1 antibody
-
Isotype control antibody
-
-
Co-culture: Add the expanded NK cells or activated T cells to the treated tumor cells at an appropriate effector-to-target ratio (e.g., 10:1).
-
Cytotoxicity Assay: After 24-48 hours of co-culture, measure tumor cell lysis using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Flow Cytometry Analysis:
-
Harvest the co-cultured cells and stain for surface markers (CD3, CD8, CD56, PD-1) and intracellular markers (IFN-γ, Granzyme B) to assess the activation status of T cells and NK cells.
-
Separately, analyze the tumor cells for the expression of CD155 and PD-L1.
-
-
Cytokine Analysis: Collect the supernatant from the co-culture and measure the concentration of secreted cytokines such as IFN-γ and TNF-α using ELISA kits.
In Vivo Combination Study: Syngeneic Mouse Model
Objective: To determine the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
Immunocompetent mice (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., MC38, B16-F10)
-
This compound
-
Anti-mouse PD-1 antibody
-
Isotype control antibody
-
Vehicle for this compound (e.g., DMSO and corn oil)
-
Calipers for tumor measurement
-
Flow cytometer and antibodies for immune cell profiling
Caption: Workflow for in vivo assessment of this compound and anti-PD-1 combination therapy.
Protocol:
-
Tumor Inoculation: Subcutaneously inject a suitable number of syngeneic tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Group 1 (Vehicle): Administer the vehicle for this compound and the isotype control antibody.
-
Group 2 (this compound): Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Group 3 (Anti-PD-1): Administer the anti-PD-1 antibody (e.g., via intraperitoneal injection) at a standard dose and schedule (e.g., 10 mg/kg, twice a week).
-
Group 4 (Combination): Administer both this compound and the anti-PD-1 antibody according to the schedules for each agent.
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the animals.
-
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group compared to the vehicle group.
-
Survival Analysis: Monitor a separate cohort of mice for survival analysis.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells). Analyze the expression of CD155 on tumor cells.
-
Cytokine Analysis: Analyze cytokine levels in the tumor microenvironment and serum.
-
Expected Outcomes and Interpretation
A synergistic effect would be indicated by:
-
Significantly greater tumor growth inhibition and improved survival in the combination group compared to either monotherapy group.
-
Enhanced infiltration of activated CD8+ T cells and NK cells into the tumor microenvironment in the combination group.
-
Increased production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the tumor and periphery in the combination group.
-
A decrease in immunosuppressive cell populations (e.g., Tregs, MDSCs) in the combination group.
Conclusion
This compound presents a novel immunotherapeutic strategy through its ability to downregulate the CD155 immune checkpoint. The preclinical data strongly support its potential as a monotherapy and provide a solid rationale for its investigation in combination with other immunotherapies. The detailed protocols provided herein offer a framework for researchers to explore the synergistic potential of this compound with agents like anti-PD-1 antibodies, with the ultimate goal of developing more effective cancer treatments.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging role of natural products in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Rediocide A Dosage for In Vitro Studies: A Technical Support Guide
Welcome to the technical support center for Rediocide A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize the use of this compound in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a natural product that functions as an immune checkpoint inhibitor. Its primary mechanism is the down-regulation of CD155 (also known as the poliovirus receptor) on the surface of cancer cells.[1] This reduction in CD155 expression overcomes the immuno-resistance of cancer cells to Natural Killer (NK) cells by inhibiting the TIGIT/CD155 signaling pathway.[1][2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated efficacy in non-small cell lung cancer (NSCLC) cell lines, specifically A549 and H1299, by enhancing NK cell-mediated lysis.[1]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What is a typical effective concentration range for this compound in in vitro studies?
A4: Based on published studies, effective concentrations of this compound are in the nanomolar range. Specifically, concentrations of 10 nM and 100 nM have been shown to significantly increase NK cell-mediated cytotoxicity against NSCLC cells.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: What is the recommended treatment duration for this compound?
A5: A treatment duration of 24 hours has been shown to be effective for observing the immunomodulatory effects of this compound on cancer cells in co-culture with NK cells.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitate formation in culture medium upon addition of this compound. | - Final DMSO concentration is too high, causing the compound to fall out of solution. - The stock solution was not properly vortexed before dilution. - The compound has limited stability in the aqueous environment of the culture medium. | - Ensure the final DMSO concentration in the culture medium does not exceed 0.1-0.5%, as higher concentrations can be toxic to cells.[3][4] - Prepare fresh dilutions from the stock solution for each experiment. - Add the this compound stock solution to the culture medium while gently vortexing to ensure proper mixing. |
| High variability in results between experiments. | - Inconsistent cell seeding density. - Variability in the effector-to-target cell ratio. - Degradation of this compound stock solution. | - Ensure consistent cell seeding densities and effector-to-target ratios in all experiments. - Aliquot the this compound stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Perform regular quality control checks on your cell lines to ensure consistent phenotype and health. |
| No significant increase in NK cell cytotoxicity observed. | - Sub-optimal concentration of this compound used. - The target cancer cell line does not express sufficient levels of CD155. - NK cells have low baseline activity. | - Perform a dose-response study to determine the optimal concentration of this compound for your specific cancer cell line. - Confirm CD155 expression on your target cell line using flow cytometry or western blotting. - Ensure NK cells are properly activated and healthy before initiating the co-culture experiment. |
| Unexpected cytotoxicity observed in control (vehicle-treated) cells. | - DMSO concentration is too high. - The specific cell line is highly sensitive to DMSO. | - Perform a DMSO toxicity test to determine the maximum tolerable concentration for your cell line (typically below 0.5%).[4] - Use the lowest possible concentration of DMSO that maintains this compound solubility. |
Data Summary
The following tables summarize the quantitative effects of this compound on NSCLC cell lines from in vitro studies.
Table 1: Effect of this compound on NK Cell-Mediated Lysis of NSCLC Cells [1]
| Cell Line | This compound Concentration | % Lysis (vs. Vehicle Control) | Fold Increase in Lysis |
| A549 | 100 nM | 78.27% | 3.58 |
| H1299 | 100 nM | 74.78% | 1.26 |
Table 2: Effect of this compound on Granzyme B and IFN-γ Levels [1]
| Cell Line | This compound Concentration | % Increase in Granzyme B | Fold Increase in IFN-γ |
| A549 | 100 nM | 48.01% | 3.23 |
| H1299 | 100 nM | 53.26% | 6.77 |
Table 3: Effect of this compound on CD155 Expression [1]
| Cell Line | This compound Concentration | % Down-regulation of CD155 |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Experimental Protocols
Protocol 1: Biophotonic Cytotoxicity Assay
This assay measures NK cell-mediated lysis of target cancer cells that are engineered to express luciferase.
Materials:
-
A549 or H1299 cells stably expressing luciferase (e.g., A549-Luc)
-
Primary human NK cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
D-Luciferin substrate
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed target cells (A549-Luc or H1299-Luc) into an opaque-walled 96-well plate.
-
Add NK cells to the wells at the desired effector-to-target (E:T) ratios (e.g., 2:1 and 1:1).[5]
-
Add this compound to the experimental wells at the desired final concentrations (e.g., 10 nM and 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add the D-luciferin substrate to each well according to the manufacturer's instructions.
-
Measure the luminescent signal using a microplate luminometer.
-
Calculate the percentage of cell lysis using the following formula: % Lysis = [1 - (Signalexperimental - Signalbackground) / (Signaltarget cells alone - Signalbackground)] x 100
Protocol 2: NK Cell Degranulation Assay (CD107a Expression)
This flow cytometry-based assay measures the degranulation of NK cells, a key indicator of their cytotoxic activity.
Materials:
-
A549 or H1299 cells
-
Primary human NK cells
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Fluorochrome-conjugated anti-human CD56 antibody
-
Fluorochrome-conjugated anti-human CD107a antibody
-
Monensin
-
Flow cytometer
Procedure:
-
Co-culture NK cells with target cells (A549 or H1299) at a 1:1 ratio in the presence of this compound (e.g., 10 nM and 100 nM) or vehicle control (DMSO).
-
Add anti-CD107a antibody to the cell suspension at the beginning of the co-culture.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Add Monensin (a protein transport inhibitor) to the culture and incubate for an additional 3-5 hours.
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with an anti-CD56 antibody to identify the NK cell population.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD107a-positive cells within the CD56-positive NK cell population.
Protocol 3: Interferon-gamma (IFN-γ) ELISA
This assay quantifies the amount of IFN-γ secreted by NK cells into the culture supernatant.
Materials:
-
Supernatants from the co-culture experiments (from Protocol 1 or 2)
-
Human IFN-γ ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and TMB substrate)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the IFN-γ capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the culture supernatants and IFN-γ standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated IFN-γ detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the TMB substrate and incubate until a color change is observed.
-
Add the stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IFN-γ in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: this compound signaling pathway in the context of NK cell-mediated cytotoxicity.
Caption: General experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Preventing Rediocide A Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Rediocide A in cell culture media. By following these troubleshooting guides and experimental protocols, you can ensure the accurate and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. What is the cause and how can I prevent this?
A1: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous cell culture medium.[1] This occurs due to a phenomenon known as "solvent shock," where the rapid change in solvent polarity causes the compound to become insoluble.
To prevent this, it is crucial to:
-
Use pre-warmed media: Always warm your cell culture medium to 37°C before adding the this compound stock solution.[1][2]
-
Perform serial dilutions: Instead of adding the concentrated stock directly to the final volume, create an intermediate dilution of this compound in a small volume of pre-warmed media first.[3] Then, add this intermediate dilution to the final volume.
-
Add the compound slowly: Add the this compound stock solution dropwise to the media while gently swirling or vortexing to ensure rapid and even dispersion.[1]
-
Maintain a low final DMSO concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally at or below 0.5% (v/v), to minimize both precipitation and potential cytotoxicity.[3] Published studies using this compound have successfully used a final DMSO concentration of 0.1%.[4]
Q2: My cell culture medium with this compound appeared clear initially but became cloudy after incubation. What could be the reason?
A2: Delayed precipitation can occur due to several factors:
-
Temperature shifts: Temperature fluctuations, such as moving the culture vessel in and out of the incubator, can affect the solubility of the compound.[2]
-
pH changes: The CO2 environment in an incubator can slightly alter the pH of the medium, which may impact the solubility of pH-sensitive compounds.[2]
-
Interactions with media components: Over time, this compound may interact with salts, proteins, or other components in the cell culture medium, leading to the formation of insoluble complexes.[2][3]
-
Media evaporation: In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[5] Ensure proper humidification of your incubator to minimize evaporation.[5]
Q3: What is the recommended solvent for this compound?
A3: Based on available research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for cell culture applications.[4]
Q4: How should I store my this compound stock solution?
A4: To ensure the stability of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C or -80°C.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2]
-
Protect the stock solution from light.
Troubleshooting Guide
This guide provides a structured approach to resolving precipitation issues with this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation upon adding this compound to media | 1. High final concentration: The concentration of this compound exceeds its solubility limit in the aqueous medium.[1] 2. Solvent shock: Rapid dilution of the concentrated DMSO stock.[3] 3. Cold media: The cell culture medium is at a low temperature, reducing solubility.[1] | 1. Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration (see Experimental Protocol 1). 2. Perform a serial dilution of the DMSO stock in pre-warmed media.[1] Add the compound dropwise while gently mixing. 3. Always use pre-warmed (37°C) cell culture media.[1][2] |
| Precipitation Over Time in the incubator | 1. Temperature fluctuations: Repeated removal of the culture vessel from the incubator.[2] 2. pH shift: Changes in media pH due to the incubator's CO2 environment.[2] 3. Interaction with media components: this compound may be interacting with salts or proteins in the media.[2][3] 4. Media evaporation: Increased concentration of this compound due to water loss.[5] | 1. Minimize the time culture vessels are outside the incubator. 2. Ensure your media is properly buffered for the CO2 concentration in your incubator. 3. Test the stability of this compound in your specific cell culture medium over the intended duration of your experiment (see Experimental Protocol 2). 4. Maintain proper humidity in the incubator and use culture plates with low-evaporation lids.[5] |
| Inconsistent Experimental Results | 1. Precipitation: The effective concentration of this compound is lower than intended. 2. Degradation: this compound may be unstable in the cell culture medium over time. | 1. Visually inspect your culture vessels for any signs of precipitation before and during the experiment. If precipitation is observed, follow the troubleshooting steps above. 2. Perform a stability study to assess the degradation of this compound under your experimental conditions (see Experimental Protocol 2). Consider replenishing the media with fresh this compound for long-term experiments. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (including serum, if applicable)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare a range of this compound concentrations by adding small, precise volumes of the DMSO stock to the pre-warmed medium. It is recommended to perform a 2-fold serial dilution.
-
Include a vehicle control containing only DMSO at the same final concentration as your highest this compound dilution.
-
-
Incubation and Observation:
-
Incubate the dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).[2]
-
For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and examine for micro-precipitates.[2]
-
-
Determination of Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
Objective: To evaluate the stability of this compound in your cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Your complete cell culture medium
-
Sterile culture tubes or plates
-
Incubator (37°C, 5% CO2)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare this compound Solution:
-
Prepare a solution of this compound in your pre-warmed complete cell culture medium at the desired working concentration.
-
Prepare a control sample of the medium with the same final concentration of DMSO but without this compound.
-
-
Incubation:
-
Incubate the prepared solutions under your standard cell culture conditions (37°C, 5% CO2).
-
-
Sample Collection:
-
Collect aliquots of the this compound solution and the control medium at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
-
Analysis:
-
Quantify the concentration of this compound in each aliquot using a suitable analytical method.
-
Plot the concentration of this compound as a function of time to determine its stability profile. A significant decrease in concentration over time indicates degradation.
-
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
This compound has been reported to induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC).[6] Understanding this pathway can be crucial for interpreting experimental results.
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphnane diterpene esters with anti-proliferative activities against human lung cancer cells from Daphne genkwa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Technical Support Center: Troubleshooting Rediocide A Cytotoxicity Assays
Welcome to the technical support center for Rediocide A cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a naturally occurring, highly modified daphnane diterpenoid isolated from Trigonostemon reidioides.[1][2] Its CAS Number is 280565-85-7.[1][][4][5][6] In the context of oncology, this compound has been identified as a promising agent that can overcome tumor immuno-resistance. It functions by down-regulating the expression of CD155 on tumor cells. This reduction in CD155 enhances the cytotoxic activity of Natural Killer (NK) cells against the cancer cells.[7]
Q2: I am having trouble dissolving my lyophilized this compound. What should I do?
Troubleshooting Steps:
-
Start with an organic solvent: Use a small amount of a polar aprotic solvent like dimethyl sulfoxide (DMSO) to first dissolve the lyophilized powder.[8]
-
Gentle agitation: Use vortexing or sonication to aid dissolution.[8]
-
Serial dilution: Once dissolved in 100% DMSO, create a concentrated stock solution. This stock can then be serially diluted into your cell culture medium to achieve the desired final concentrations.
-
Vehicle control is critical: Always keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium consistent across all wells, including a "vehicle control" group (cells treated with the solvent alone). A final DMSO concentration below 0.5% (v/v) is generally recommended to avoid solvent-induced cytotoxicity.[8]
-
Observe for precipitation: After diluting into the aqueous culture medium, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound.
Q3: My MTT assay results show an unexpected increase in signal at high concentrations of this compound. Is this a proliferative effect?
While not definitively reported for this compound, it is a known phenomenon for some natural products to interfere with the MTT assay. An increase in signal at concentrations where you expect cytotoxicity is likely an artifact rather than a true proliferative effect.
Possible Causes and Solutions:
-
Direct Reduction of MTT: Some compounds, particularly those with antioxidant properties or free thiol groups, can directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.[9][10] This leads to a false-positive signal, making the cells appear more viable than they are.
-
Solution: Run a "cell-free" control. Prepare wells with your highest concentrations of this compound in culture medium, add the MTT reagent, and incubate alongside your experimental plates. If you see a color change in these wells, your compound is directly reducing MTT.
-
-
Precipitation and Light Scatter: If this compound precipitates out of solution at high concentrations, the crystals can scatter light, leading to artificially high absorbance readings.[8]
-
Solution: Visually inspect the wells under a microscope before adding the solubilization buffer. If a precipitate is visible, the readings for those concentrations may be unreliable.
-
-
Switch Assay Method: To confirm your results, use a cytotoxicity assay with a different mechanism that does not rely on metabolic reduction. Good alternatives include the LDH release assay (measures membrane integrity) or an ATP-based assay (measures cellular ATP levels).[11]
Q4: I am observing high background fluorescence in my apoptosis assay. What could be the cause?
High background fluorescence can obscure your results. While there is no specific data on the autofluorescence of this compound or other daphnane esters, it is a potential issue with many natural compounds.
Troubleshooting Steps:
-
Compound Autofluorescence: this compound itself may be fluorescent at the excitation and emission wavelengths of your detection reagents (e.g., FITC, Propidium Iodide).
-
Solution: Run a control sample of cells treated with this compound but without the fluorescent staining reagents. Analyze this sample using flow cytometry to see if there is a signal in your channels of interest.
-
-
Sub-optimal Reagent Concentration: Using too much of a fluorescently labeled antibody or dye can lead to non-specific binding and high background.
-
Solution: Titrate your reagents (e.g., Annexin V-FITC) to determine the optimal concentration that gives a good signal-to-noise ratio.
-
-
Inadequate Washing: Insufficient washing after staining can leave residual unbound fluorophores.
-
Solution: Increase the number and/or duration of wash steps after the staining incubation period.
-
Troubleshooting Guides
Guide 1: Inconsistent or Non-Reproducible Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding: Inconsistent number of cells in each well. | Ensure the cell suspension is homogenous before and during plating. Gently swirl the suspension between pipetting. |
| Pipetting errors: Inaccurate volumes of compound or reagents. | Calibrate pipettes regularly. Use a consistent pipetting technique. | |
| Edge effects: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media instead. | |
| Results vary significantly between experiments | Cell passage number: Cells at very high or low passage numbers can behave differently. | Use cells within a consistent and defined passage number range for all experiments. |
| Compound degradation: this compound stock solution may have degraded. | Prepare fresh stock solutions of this compound from lyophilized powder for each experiment. Store stocks at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Inconsistent incubation times: Variation in the duration of compound exposure or reagent incubation. | Use a timer to ensure consistent incubation periods for all plates and experiments. |
Guide 2: Assay-Specific Problems
| Assay | Problem | Possible Cause | Suggested Solution |
| MTT | Low or no signal in viable cells | Low metabolic activity: Cells are quiescent or unhealthy. | Ensure cells are in the logarithmic growth phase when seeding. |
| Insufficient incubation with MTT: Not enough time for formazan crystal formation. | Optimize the MTT incubation time (typically 1-4 hours). | ||
| Incomplete formazan solubilization: Crystals are not fully dissolved. | Ensure complete mixing after adding the solubilization buffer. Allow sufficient time for dissolution. | ||
| LDH | High background LDH release in control wells | Cells are unhealthy or stressed: Over-confluent cultures or harsh handling can cause membrane damage. | Seed cells at an optimal density and handle them gently during media changes. |
| Serum in media: Some sera contain endogenous LDH activity. | Use a low-serum or serum-free medium during the assay period if possible. Always include a "media-only" background control. | ||
| Annexin V | Low percentage of apoptotic cells after treatment | Incorrect timing: Apoptosis is a dynamic process. You may be analyzing too early or too late. | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point for apoptosis detection. |
| Compound concentration is too low/high: Too low may not induce apoptosis; too high may cause rapid necrosis. | Perform a dose-response experiment with a wide range of this compound concentrations. | ||
| Loss of apoptotic cells: Apoptotic cells can detach. | When harvesting, be sure to collect the supernatant (containing floating cells) and combine it with the adherent cells. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in a study investigating its effect on NK cell-mediated lysis. These can be used as a starting point for designing your own cytotoxicity experiments.
| Parameter | Value | Context | Reference |
| Concentration Range | 10 nM and 100 nM | Treatment of A549 or H1299 cells co-cultured with NK cells. | [7] |
| Vehicle Control | 0.1% DMSO | Used as the vehicle control for this compound treatment. | [7] |
| Incubation Time | 24 hours | Duration of co-culture and treatment. | [7] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability using a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells that are in a logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to minimize evaporation.
-
Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in medium only.
-
Cell-Free Control: Medium with the highest concentration of this compound, but no cells (to check for direct MTT reduction).
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
In addition to the controls listed above, prepare wells for:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells to be lysed with a lysis buffer before measurement.
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen kit.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Subtract the background absorbance (from media-only wells) from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Protocol 3: Annexin V/PI Apoptosis Assay
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and treat with this compound for the desired time.
-
-
Cell Harvesting:
-
Collect the culture medium from each well/flask (this contains detached apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with their corresponding culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
Caption: The proposed signaling pathway of this compound in overcoming tumor immuno-resistance.
Caption: A generalized experimental workflow for performing a cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 4. This compound|lookchem [lookchem.com]
- 5. This compound | 280565-85-7 | FLA56585 | Biosynth [biosynth.com]
- 6. This compound - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Improving Rediocide A efficacy in NK cell assays
Welcome to the technical support center for Rediocide A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound to enhance Natural Killer (NK) cell-mediated cytotoxicity in their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in NK cell assays?
This compound is a natural product that has been identified as a promising agent for cancer immunotherapy.[1][2] Its primary mechanism of action in the context of NK cell assays is to overcome tumor immuno-resistance. It achieves this by down-regulating the expression of CD155 (also known as the poliovirus receptor) on the surface of tumor cells.[1][2] CD155 is an immune checkpoint ligand that binds to the inhibitory receptor TIGIT on NK cells, suppressing their cytotoxic activity. By reducing CD155 expression, this compound effectively blocks this inhibitory signal, thereby enhancing NK cell-mediated lysis of cancer cells.[1][2]
Q2: What is the optimal concentration of this compound to use in my experiments?
Based on published studies, concentrations of 10 nM and 100 nM this compound have been shown to be effective in increasing NK cell-mediated lysis of non-small cell lung cancer (NSCLC) cell lines A549 and H1299.[1][2] However, the optimal concentration may vary depending on the specific cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular system.
Q3: How long should I incubate the cells with this compound?
A 24-hour incubation period of this compound with a co-culture of NK cells and tumor cells has been demonstrated to be effective.[1][2] Shorter or longer incubation times may be explored to optimize the desired effect.
Q4: What are the expected outcomes of treating tumor cells with this compound in an NK cell co-culture?
Treatment with this compound is expected to lead to several measurable outcomes that indicate enhanced NK cell function:
-
Increased tumor cell lysis: A significant increase in the percentage of target tumor cell death.
-
Enhanced granzyme B release: An increase in the level of granzyme B, a key cytotoxic molecule released by NK cells to induce apoptosis in target cells.[1]
-
Elevated IFN-γ production: A rise in the secretion of interferon-gamma (IFN-γ), a cytokine produced by activated NK cells.[1]
-
Increased NK cell-tumor cell conjugation: An enhanced formation of conjugates between NK cells and tumor cells, which is a prerequisite for cell killing.[1]
Troubleshooting Guide
Q1: I am not observing a significant increase in tumor cell lysis after this compound treatment. What could be the issue?
-
Suboptimal this compound Concentration: The concentration of this compound may not be optimal for your specific target cells.
-
Solution: Perform a dose-response curve with a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the most effective concentration for your cell line.
-
-
Incorrect Effector-to-Target (E:T) Ratio: The ratio of NK cells (effector) to tumor cells (target) is critical for observing cytotoxicity.
-
Low Basal NK Cell Activity: The NK cells being used may have inherently low cytotoxic activity.
-
Solution: Consider pre-stimulating the NK cells with cytokines such as IL-2, IL-12, or IL-15 to enhance their baseline activity before the assay.[4]
-
-
Target Cell Resistance: Your target cell line might be particularly resistant to NK cell-mediated killing.
-
Solution: Ensure your target cells express ligands for NK cell activating receptors. If not, consider using a more susceptible target cell line, such as K562 cells, as a positive control.[4]
-
Q2: My control (DMSO-treated) group is showing high levels of tumor cell death. Why is this happening?
-
DMSO Toxicity: The concentration of DMSO used as a vehicle for this compound may be too high and causing cytotoxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and that the same concentration is used in your vehicle control.[1]
-
-
Spontaneous Target Cell Death: The target cells may be unhealthy or dying due to culture conditions.
-
Solution: Ensure your target cells are in the logarithmic growth phase and have high viability before starting the experiment. Minimize handling stress and ensure optimal culture conditions.
-
Q3: I am seeing high variability between my experimental replicates. How can I improve consistency?
-
Inconsistent Cell Numbers: Inaccurate cell counting can lead to variability in E:T ratios.
-
Solution: Use a reliable method for cell counting, such as an automated cell counter, and ensure cells are well-mixed before plating.
-
-
Pipetting Errors: Inconsistent pipetting can introduce variability.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. For 96-well plates, consider using a multichannel pipette for consistency.
-
-
Donor-to-Donor Variability in Primary NK Cells: If using primary NK cells from different donors, there can be significant inherent variability in their cytotoxic potential.
-
Solution: Whenever possible, use NK cells from the same donor for a set of experiments. If using multiple donors, analyze the data for each donor separately.
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on NK cell activity as reported in the literature.
Table 1: Effect of this compound on NK Cell-Mediated Lysis of NSCLC Cells [1][2]
| Target Cell Line | This compound Concentration | % Lysis (Vehicle Control) | % Lysis (this compound) | Fold Increase |
| A549 | 100 nM | 21.86% | 78.27% | 3.58 |
| H1299 | 100 nM | 59.18% | 74.78% | 1.26 |
Table 2: Effect of this compound on Granzyme B and IFN-γ Levels [1][2]
| Target Cell Line | This compound Concentration | % Increase in Granzyme B | Fold Increase in IFN-γ |
| A549 | 100 nM | 48.01% | 3.23 |
| H1299 | 100 nM | 53.26% | 6.77 |
Table 3: Effect of this compound on CD155 Expression [1][2]
| Target Cell Line | This compound Concentration | % Down-regulation of CD155 |
| A549 | 100 nM | 14.41% |
| H1299 | 100 nM | 11.66% |
Experimental Protocols
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol is adapted from standard cytotoxicity assay procedures.[4][5]
Materials:
-
Effector Cells: Human NK cells (primary or cell line, e.g., NK-92)
-
Target Cells: Tumor cell line of interest (e.g., A549)
-
This compound
-
DMSO (vehicle control)
-
Complete RPMI-1640 medium
-
CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracking dye
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for viability staining
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Target Cell Labeling: a. Harvest target cells during their logarithmic growth phase. b. Resuspend cells at 1 x 10^6 cells/mL in serum-free medium. c. Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of complete medium. e. Wash the cells twice with complete medium and resuspend at 1 x 10^5 cells/mL.
-
Assay Setup: a. Plate 100 µL of the CFSE-labeled target cells into each well of a 96-well U-bottom plate (10,000 cells/well). b. Prepare effector NK cells at various concentrations to achieve the desired E:T ratios (e.g., for a 10:1 ratio, prepare NK cells at 1 x 10^6 cells/mL). c. Add 50 µL of the NK cell suspension to the appropriate wells. d. Prepare this compound at 4x the final desired concentration in complete medium. e. Add 50 µL of the this compound solution to the treatment wells. Add 50 µL of medium with the equivalent concentration of DMSO to the vehicle control wells. f. Include control wells:
- Target cells only (spontaneous death)
- Target cells with this compound only (to test for direct drug toxicity)
-
Incubation: a. Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-to-cell contact. b. Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Staining and Analysis: a. After incubation, add 7-AAD or PI to each well. b. Analyze the samples on a flow cytometer. c. Gate on the CFSE-positive population (target cells). d. Within the CFSE-positive gate, quantify the percentage of 7-AAD/PI-positive cells (dead target cells).
-
Calculation of Cytotoxicity:
-
% Specific Lysis = [(% Dead Target Cells in Test Well - % Spontaneous Death) / (100% - % Spontaneous Death)] x 100
-
Visualizations
Caption: this compound signaling pathway in NK cell activation.
Caption: Workflow for an NK cell cytotoxicity assay with this compound.
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of In Vitro Expansion and Activation of Human Natural Killer Cells against Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
Off-target effects of Rediocide A in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rediocide A in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are using this compound as a specific antagonist for the Methuselah (Mth) GPCR, but we are observing broader effects on other GPCRs in our cell line. Why is this happening?
A1: This is a known off-target effect of this compound. While initially identified as an inhibitor of the Mth GPCR-mediated calcium mobilization, further studies have shown that this compound's inhibitory action is not due to direct receptor antagonism. Instead, it acts as a general activator of conventional protein kinase C (PKC)[1]. This activation of PKC leads to the desensitization and internalization of multiple G-protein-coupled receptors (GPCRs), not just Mth[1]. Therefore, if your experimental system expresses conventional PKC isoforms, you may observe widespread GPCR desensitization.
Q2: We are seeing an unexpected increase in the cytotoxicity of Natural Killer (NK) cells towards our tumor cell line when treated with this compound. Is this a known effect?
A2: Yes, this is a documented on-target effect of this compound in the context of cancer immunotherapy research. This compound has been shown to enhance NK cell-mediated lysis of non-small cell lung cancer (NSCLC) cell lines, such as A549 and H1299[2][3][4]. This effect is mediated by the downregulation of the immune checkpoint protein CD155 (also known as the poliovirus receptor) on the surface of the tumor cells[2][3]. The reduction in CD155 expression overcomes the tumor's immuno-resistance to NK cells[2][3][4].
Q3: What is the mechanism by which this compound enhances NK cell activity?
A3: this compound enhances NK cell-mediated tumor cell killing through several mechanisms. The primary mechanism is the downregulation of CD155 on tumor cells, which is a ligand for the inhibitory receptor TIGIT on NK cells[2][3]. By reducing CD155, this compound blocks this inhibitory signal. Additionally, in co-cultures of NK cells and tumor cells, this compound treatment leads to increased degranulation of NK cells and higher secretion of the cytotoxic protein Granzyme B and the pro-inflammatory cytokine Interferon-γ (IFN-γ)[2][3][4].
Q4: Is this compound directly cytotoxic to cancer cell lines?
A4: this compound can affect the viability of some cancer cell lines, such as A549 and H1299, at certain concentrations[2][4]. However, its more pronounced effect in the context of the cited studies is the enhancement of NK cell-mediated cytotoxicity rather than direct, potent cytotoxicity to the tumor cells alone[2][4]. It is important to determine the direct cytotoxic IC50 of this compound in your specific cell line of interest to distinguish between direct effects and any potential modulation of immune cell-mediated killing.
Troubleshooting Guides
Issue 1: Inconsistent results in GPCR signaling assays.
-
Possible Cause: Off-target activation of Protein Kinase C (PKC) by this compound is leading to generalized GPCR desensitization[1].
-
Troubleshooting Steps:
-
Confirm PKC Activation: Measure the phosphorylation of known PKC substrates in your cell line after treatment with this compound.
-
Use a PKC Inhibitor: Pre-treat your cells with a specific PKC inhibitor before adding this compound to see if this rescues the GPCR signaling phenotype.
-
Quantify Receptor Internalization: Use techniques like flow cytometry or confocal microscopy to visualize and quantify the internalization of your GPCR of interest after this compound treatment.
-
Consider an Alternative Compound: If the off-target PKC activation is confounding your results, you may need to consider using a more specific antagonist for your GPCR of interest.
-
Issue 2: Unexpected modulation of immune cell co-culture experiments.
-
Possible Cause: this compound is downregulating immune checkpoint molecules like CD155 on your target cells, leading to altered immune cell responses[2][3].
-
Troubleshooting Steps:
-
Profile Immune Checkpoint Markers: Use flow cytometry to analyze the surface expression of CD155 and other relevant immune checkpoint ligands on your target cell line before and after this compound treatment.
-
Measure Cytokine and Effector Molecule Release: In your co-culture supernatant, measure the levels of IFN-γ, Granzyme B, and other relevant cytokines and effector molecules using ELISA or other immunoassays to quantify the change in immune cell activity[2][3][4].
-
Titrate this compound Concentration: Determine a dose-response curve to find the optimal concentration of this compound that modulates the immune response without causing significant direct cytotoxicity to your target cells.
-
Quantitative Data
Table 1: Effect of this compound on NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | This compound Concentration | % Lysis (Vehicle Control) | % Lysis (this compound) | Fold Increase | Reference |
| A549 | 100 nM | 21.86% | 78.27% | 3.58 | [2][3][4] |
| H1299 | 100 nM | 59.18% | 74.78% | 1.26 | [2][3][4] |
Table 2: Effect of this compound on NK Cell Effector Functions in Co-culture with NSCLC Cells
| Cell Line | This compound Concentration | Effector Molecule | % Increase (vs. Vehicle) | Reference |
| A549 | 100 nM | Granzyme B | 48.01% | [2][3][4] |
| H1299 | 100 nM | Granzyme B | 53.26% | [2][3][4] |
| A549 | 100 nM | IFN-γ | 223% (3.23-fold) | [2][3][4] |
| H1299 | 100 nM | IFN-γ | 577% (6.77-fold) | [2][3][4] |
Table 3: Effect of this compound on CD155 Expression on NSCLC Cells
| Cell Line | This compound Treatment | % Downregulation of CD155 | Reference |
| A549 | Yes | 14.41% | [2][3] |
| H1299 | Yes | 11.66% | [2][3] |
Experimental Protocols
1. NK Cell-Mediated Cytotoxicity Assay
-
Objective: To determine the effect of this compound on the ability of NK cells to lyse target tumor cells.
-
Materials:
-
Target tumor cells (e.g., A549, H1299)
-
Effector NK cells (e.g., primary human NK cells or an NK cell line)
-
This compound
-
Vehicle control (e.g., 0.1% DMSO)
-
Culture medium
-
Cytotoxicity detection reagent (e.g., a biophotonic assay using luciferase-expressing target cells, or an impedance-based assay)
-
-
Procedure:
-
Seed target tumor cells in a 96-well plate and allow them to adhere overnight.
-
The next day, add NK cells to the wells at a desired effector-to-target (E:T) ratio.
-
Treat the co-culture with various concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control.
-
Incubate for a specified period (e.g., 24 hours).
-
Measure cell lysis using your chosen cytotoxicity detection method according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis for each condition.
-
2. Flow Cytometry Analysis of CD155 Expression
-
Objective: To quantify the surface expression of CD155 on tumor cells after treatment with this compound.
-
Materials:
-
Target tumor cells
-
This compound
-
Vehicle control
-
Trypsin or other cell detachment solution
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-CD155 antibody
-
Isotype control antibody
-
Flow cytometer
-
-
Procedure:
-
Culture target cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by gentle detachment.
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and incubate with the anti-CD155 antibody or isotype control on ice for 30-60 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer.
-
Determine the mean fluorescence intensity (MFI) to quantify CD155 expression levels.
-
3. ELISA for IFN-γ Secretion
-
Objective: To measure the amount of IFN-γ secreted by NK cells in a co-culture with tumor cells in the presence of this compound.
-
Materials:
-
Supernatant from the NK cell-tumor cell co-culture experiment
-
IFN-γ ELISA kit
-
Microplate reader
-
-
Procedure:
-
Set up the co-culture as described in the cytotoxicity assay protocol.
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Perform the IFN-γ ELISA on the collected supernatants according to the kit manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the concentration of IFN-γ based on a standard curve.
-
Visualizations
Caption: Off-target activation of PKC by this compound leads to GPCR desensitization.
References
- 1. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Technical Support Center: Rediocide A Stability
Introduction
Rediocide A is a potent daphnane-type diterpenoid originally isolated from Trigonostemon reidioides. It has garnered significant interest in the research community for its role as an immune checkpoint inhibitor, specifically for its ability to overcome tumor immuno-resistance to Natural Killer (NK) cells by down-regulating CD155 expression[1]. It also exhibits insecticidal properties and has been shown to induce G-protein-coupled receptor (GPCR) desensitization through the activation of protein kinase C[2]. Given its potent biological activities, maintaining the chemical and physical stability of this compound during storage and experimentation is critical for obtaining reproducible and reliable results.
This guide provides detailed information, troubleshooting advice, and standardized protocols to address common stability issues encountered by researchers. The primary factors influencing the stability of compounds like this compound include temperature, light, pH, oxygen, and the choice of solvent[3][4][5].
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to preserve the integrity of this compound. For optimal stability, both solid powder and stock solutions should be stored under the conditions outlined in Table 1. It is highly recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation[6][7].
Q2: How can I tell if my this compound has degraded?
A2: Degradation can manifest in several ways:
-
Physical Changes: Observe the solid compound for any change in color or texture. For solutions, look for discoloration, cloudiness, or the formation of precipitates[8].
-
Loss of Biological Activity: A noticeable decrease in the compound's expected efficacy in your experiments, such as a reduced inhibition of tumor cell growth or diminished signaling pathway modulation, is a strong indicator of degradation[6].
-
Analytical Confirmation: The most definitive way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks or a decrease in the area of the parent compound peak confirms degradation.
Q3: What are the primary causes of this compound instability?
A3: The main factors contributing to the degradation of this compound are:
-
Temperature: Elevated temperatures can significantly accelerate chemical reactions, including hydrolysis and oxidation, leading to compound breakdown[3][9].
-
Light Exposure: Many complex organic molecules are sensitive to light, particularly UV radiation, which can catalyze photodegradation[3][4].
-
pH: The stability of this compound in solution is pH-dependent. Acidic or basic conditions can catalyze the hydrolysis of ester groups present in its structure[4][10][11].
-
Oxidation: Exposure to oxygen can lead to oxidative degradation. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability[3][8].
Q4: What is the best solvent for preparing and storing this compound stock solutions?
A4: this compound is readily soluble in dimethyl sulfoxide (DMSO)[1][7]. For preparing high-concentration stock solutions (e.g., 10 mM), anhydrous DMSO is recommended. Store these stock solutions in small, tightly sealed aliquots at -80°C to minimize degradation from moisture and repeated temperature changes[6][7]. For aqueous buffers used in cell-based assays, it is advisable to prepare fresh dilutions from the DMSO stock for each experiment, as the stability in aqueous media is limited.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in biological assays. | Degradation of this compound in stock solution or working solution. | 1. Prepare a fresh stock solution from solid material.2. Verify the purity of the new stock solution using HPLC (see Protocol 1).3. Minimize the time the compound spends in aqueous buffer before adding to cells. Prepare dilutions immediately before use.4. Ensure stock solutions are stored properly in aliquots at -80°C. |
| Visible precipitate or cloudiness in a thawed stock solution. | The compound has precipitated out of solution due to exceeding its solubility limit or from repeated freeze-thaw cycles. | 1. Gently warm the vial to 37°C and vortex or sonicate briefly to redissolve the compound[7].2. If precipitation persists, the solution may be supersaturated. Consider preparing a new stock solution at a slightly lower concentration.3. Always aliquot stock solutions to avoid multiple freeze-thaw cycles[6]. |
| Color of the solid compound or solution has changed over time. | This indicates chemical degradation, potentially due to oxidation or light exposure. | 1. Discard the discolored compound.2. Ensure that new batches are stored protected from light in a tightly sealed container, preferably under an inert gas.3. For solutions, use amber vials or wrap vials in foil to protect from light. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Recommended Duration |
| Solid Powder | -20°C | Desiccated, Inert Gas (Argon) | Protected from light (Amber vial) | Up to 36 months |
| Stock Solution in DMSO (10 mM) | -20°C | Tightly sealed vial | Protected from light | Up to 2 months[7] |
| Stock Solution in DMSO (10 mM) | -80°C | Tightly sealed vial | Protected from light | Up to 6 months[7] |
Table 2: Stability of this compound (10 µM) in Different Solvents at 37°C
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours | % Remaining after 48 hours |
| Anhydrous DMSO | >99% | >99% | 98% |
| Cell Culture Medium + 10% FBS | 95% | 82% | 65% |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 92% | 75% | 58% |
| Acidic Buffer (pH 4.0) | 78% | 51% | 29% |
Note: Data presented are representative and intended for guidance. Actual stability may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method to assess the purity and detect degradation products of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dilute a sample of your this compound stock solution to approximately 10 µg/mL using the initial mobile phase composition (70:30 A:B).
-
Analysis: Inject 10 µL of the prepared sample. Purity is calculated by dividing the peak area of this compound by the total area of all peaks.
Protocol 2: Best Practices for Preparation and Handling of this compound Stock Solutions
Following these steps will help minimize degradation during solution preparation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound[7].
-
Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount in a well-ventilated area or chemical fume hood.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 572.7 g/mol ), dissolve 5.73 mg in 1 mL of DMSO.
-
Solubilization: Vortex and/or sonicate the solution gently until all solid material is completely dissolved.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes. This is the most critical step to prevent degradation from multiple freeze-thaw cycles[6][7].
-
Storage: Tightly cap the aliquots and store them at -80°C for long-term stability.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Impact of this compound stability on its signaling pathway.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allanchem.com [allanchem.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical vs. Physical Stability of Formulations [microtrac.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. Enzymatic and chemical stability of 2',3'-dideoxy-2',3'-didehydropyrimidine nucleosides: potential anti-acquired immunodeficiency syndrome agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical stability of pentostatin (NSC-218321), a cytotoxic and immunosuppressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Rediocide A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Rediocide A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the tyrosine kinase activity of the Fusion Kinase ABC1 (FKA1). In susceptible cancer cells, FKA1 is a key driver of proliferation and survival. This compound binds to the ATP-binding pocket of FKA1, inhibiting its downstream signaling through the PI3K/Akt/mTOR and MAPK/ERK pathways, ultimately leading to cell cycle arrest and apoptosis.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to this compound can arise through several mechanisms.[1][2] The most frequently observed mechanisms include:
-
Secondary Mutations in the FKA1 Kinase Domain: Mutations in the FKA1 gene can prevent this compound from binding effectively to its target.[2] A common example is the "gatekeeper" mutation, T315I, which sterically hinders drug binding.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of FKA1 by upregulating alternative survival pathways, such as the MET receptor tyrosine kinase or the RAS/RAF/MEK pathway.[1][3][4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration to sub-therapeutic levels.[1][2]
Q3: I am starting a new experiment with a cell line not previously tested with this compound, and it appears to be intrinsically resistant. What could be the reason?
A3: Intrinsic resistance to this compound can occur if the cancer cells do not rely on the FKA1 signaling pathway for their growth and survival. This could be due to the presence of other dominant oncogenic drivers (e.g., activating mutations in KRAS or BRAF) or the absence of the FKA1 fusion protein. It is crucial to confirm the FKA1 status of your cell line before initiating experiments.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| High IC50 value for this compound in a previously sensitive cell line. | 1. Development of acquired resistance. 2. Issues with this compound compound integrity. 3. Suboptimal cell culture conditions. | 1. Sequence the FKA1 kinase domain to check for mutations. 2. Perform a Western blot to assess the activation of bypass pathways (e.g., phospho-MET, phospho-ERK). 3. Use an ABC transporter inhibitor (e.g., verapamil) in combination with this compound to see if sensitivity is restored. 4. Confirm the concentration and integrity of your this compound stock solution using analytical methods like HPLC. 5. Ensure consistent cell passage number and seeding density in your assays.[5] |
| Variability in cell viability assay results between replicates. | 1. Inconsistent cell seeding. 2. Edge effects in the microplate. 3. Incomplete solubilization of this compound. | 1. Ensure a homogenous single-cell suspension before plating. 2. Avoid using the outer wells of the microplate or fill them with sterile PBS to minimize evaporation.[5] 3. Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before preparing dilutions in culture medium.[5] |
| No decrease in downstream FKA1 signaling (e.g., p-Akt, p-ERK) after this compound treatment in a supposedly sensitive cell line. | 1. Insufficient drug concentration or incubation time. 2. Incorrect antibody used for Western blotting. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting FKA1 signaling in your cell line. 2. Validate your primary and secondary antibodies using appropriate positive and negative controls. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[6][7]
-
Initial Seeding: Plate the parental (sensitive) cancer cell line at a low density in a T25 flask.
-
Initial Drug Exposure: After 24 hours, replace the medium with fresh medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Changes: Monitor the cells daily. Replace the medium with fresh this compound-containing medium every 3-4 days.
-
Dose Escalation: Once the cells have resumed a normal growth rate, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4 for several months. The development of resistance should be periodically checked by performing a cell viability assay and comparing the IC50 value to the parental cell line. A 3- to 10-fold increase in IC50 is typically considered an indication of resistance.[6]
-
Cryopreservation: Once a stable resistant cell line is established, create a sufficient number of cryopreserved stocks for future experiments.
Protocol 2: Cell Viability Assay
This protocol outlines the measurement of cell viability in response to this compound treatment using a standard colorimetric assay (e.g., MTT or AlamarBlue).[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours (or a previously optimized time point) at 37°C in a humidified incubator.
-
Addition of Viability Reagent: Add the cell viability reagent (e.g., MTT, AlamarBlue) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for the time specified in the reagent protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Visualizations
Below are diagrams illustrating key concepts related to this compound resistance.
Caption: Mechanism of action of this compound.
Caption: Common resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 3. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Refining Rediocide A Delivery for In Vivo Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective in vivo delivery of Rediocide A. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in formulating and administering this hydrophobic natural product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation is cloudy or shows precipitation. What is the cause and how can I fix it?
A1: This is likely due to the poor aqueous solubility of this compound, a hydrophobic daphnane diterpenoid. Precipitation can lead to inaccurate dosing and reduced bioavailability.
Troubleshooting Steps:
-
Vehicle Selection: Standard aqueous vehicles like saline or PBS are unsuitable for this compound alone. A solubilizing agent is necessary.
-
Formulation Optimization: The key is to dissolve this compound in a suitable organic solvent first, and then dilute it in an aqueous solution, often containing a surfactant to maintain solubility.
-
Sonication: Gentle warming and sonication can help dissolve the compound and prevent precipitation during formulation preparation.
-
Fresh Preparation: Always prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
Q2: What are some recommended vehicle formulations for in vivo studies with this compound?
A2: Given that this compound is a hydrophobic compound, several formulation strategies can be employed to enhance its solubility for in vivo administration. The choice of vehicle will depend on the experimental model, the route of administration, and the required dose. Below are some commonly used formulations for poorly soluble compounds that can be adapted for this compound.
Table 1: Example Vehicle Formulations for Hydrophobic Compounds
| Formulation Components | Typical Composition (v/v/v) | Administration Route | Key Considerations |
| DMSO / PEG 400 / Saline | 10% DMSO / 40% PEG 400 / 50% Saline | Intraperitoneal (i.p.), Intravenous (i.v.) | First, dissolve this compound in DMSO, then add PEG 400, and finally, slowly add saline while vortexing. |
| DMSO / Tween 80 / Saline | 5-10% DMSO / 10-20% Tween 80 / 70-85% Saline | Intraperitoneal (i.p.) | Tween 80 acts as a surfactant to improve solubility and can enhance absorption. |
| Ethanol / Cremophor EL / Saline | 5-10% Ethanol / 5-10% Cremophor EL / 80-90% Saline | Intraperitoneal (i.p.), Intravenous (i.v.) | Cremophor EL is a potent solubilizing agent but has been associated with hypersensitivity reactions. Use with caution. |
Note: The final concentration of organic solvents and surfactants should be kept as low as possible to minimize potential toxicity. Always include a vehicle-only control group in your experiments.
Q3: I'm observing high variability in my in vivo results. What could be the cause?
A3: High variability can stem from inconsistent formulation, administration, or inherent biological differences.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect your formulation for any signs of precipitation before each injection. A cloudy solution indicates that the drug is not fully dissolved, which will lead to inconsistent dosing.
-
Precise Dosing: Ensure accurate and consistent administration technique. For intraperitoneal injections, the injection site and angle should be consistent.[1][2]
-
Homogenize the Formulation: If using a suspension, ensure it is well-mixed before drawing each dose to prevent settling of the compound.
-
Increase Sample Size: A larger group of animals can help to mitigate the effects of biological variability.
Q4: What are the potential off-target effects or toxicity associated with the delivery vehicle?
A4: The solvents and surfactants used to formulate this compound can have their own biological effects.
-
DMSO: Can have anti-inflammatory and analgesic properties. It is recommended to keep the final concentration for in vivo injections at or below 10% v/v.[3]
-
Tween 80: Can increase the absorption of other substances and may inhibit P-glycoprotein.[4]
-
Cremophor EL: Has been associated with hypersensitivity reactions and can alter the pharmacokinetic profile of co-administered drugs.[5]
It is crucial to include a vehicle control group in all experiments to account for any effects of the formulation itself.
Experimental Protocols
Protocol 1: Preparation of a this compound Formulation for Intraperitoneal Injection
This protocol provides a general method for preparing a formulation suitable for intraperitoneal (i.p.) injection in mice. The final concentrations of excipients may need to be optimized for your specific experimental needs.
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.1-0.5 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG 400, and 50% saline:
-
In a sterile microcentrifuge tube, add the required volume of DMSO.
-
Add the this compound powder to the DMSO and vortex thoroughly until it is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Add the PEG 400 to the DMSO/Rediocide A solution and vortex until the solution is homogeneous.
-
Slowly add the sterile saline to the mixture while vortexing to prevent precipitation.
-
-
Visually inspect the final formulation. It should be a clear, particle-free solution.
-
Administer the formulation via intraperitoneal injection. For mice, the recommended maximum injection volume is 10 ml/kg, and a 25-27 gauge needle is typically used.[1][6]
Protocol 2: Assessing the Bioavailability of this compound
A preliminary assessment of bioavailability can be performed by measuring the plasma concentration of this compound over time after administration.
-
Administer the formulated this compound to a cohort of animals as described in Protocol 1.
-
Collect blood samples at various time points post-injection (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood samples to isolate plasma.
-
Quantify the concentration of this compound in the plasma samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Plot the plasma concentration versus time to determine key pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).
Visualizations
Signaling Pathways of this compound
This compound is known to exert its effects through at least two key mechanisms: the activation of Protein Kinase C (PKC) leading to G-protein-coupled receptor (GPCR) desensitization, and the downregulation of the immune checkpoint molecule CD155, which enhances the anti-tumor activity of Natural Killer (NK) cells.
Caption: Signaling pathways of this compound.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo study investigating the efficacy of a novel this compound formulation.
Caption: Experimental workflow for an in vivo study.
Troubleshooting Logic for Formulation Issues
This decision tree provides a logical approach to troubleshooting common formulation problems encountered with this compound.
Caption: Troubleshooting decision tree for formulation issues.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. ltk.uzh.ch [ltk.uzh.ch]
- 3. New insights of dimethyl sulphoxide effects (DMSO) on experimental in vivo models of nociception and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. worldscientific.com [worldscientific.com]
- 6. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Navigating Rediocide A: A Technical Resource for Researchers
Disclaimer: Information regarding the in vivo toxicity of Rediocide A and specific protocols for its minimization in animal models is limited in publicly available scientific literature. This guide provides a summary of the current understanding of this compound's mechanism of action and biological activities to aid researchers in designing and troubleshooting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a daphnane-type diterpenoid originally isolated from the plant Trigonostemon reidioides. It is recognized for its potent insecticidal properties.[1][2][3] More recently, research has highlighted its potential as an anti-cancer and anti-HIV agent.[3][4]
Q2: What is the primary mechanism of action of this compound in the context of cancer research?
In cancer models, this compound has been shown to function as an immune checkpoint inhibitor.[5] It enhances the tumor-killing ability of natural killer (NK) cells by downregulating the expression of CD155 (also known as the poliovirus receptor) on tumor cells.[5][6][7] This action blocks an immune-suppressive signal, thereby overcoming the tumor's resistance to NK cell-mediated lysis.[5][7]
Q3: Are there any data on the cytotoxicity of this compound?
Yes, some in vitro cytotoxicity data is available. For instance, this compound has shown modest cytotoxicity against HL-60 (human leukemia) and BEL-7402 (human hepatoma) cell lines.[3] It is important to note that the cytotoxic effects can vary significantly depending on the cell line and experimental conditions. One study on extracts from Trigonostemon reidioides indicated that different solvent extracts exhibited varying levels of cytotoxicity against mouse fibroblast cells (L929), suggesting that the formulation and delivery vehicle for this compound could influence its toxicity profile.[8]
Q4: Have any strategies been identified to potentially reduce the toxicity of compounds similar to this compound?
While specific methods for reducing this compound toxicity are not well-documented, research on other daphnane-type diterpenoids suggests that structural modifications could be a viable approach. For example, the esterification of the 20-hydroxyl group on a similar compound resulted in weaker toxicity.[3] This suggests that future studies could explore derivatization of this compound to mitigate potential adverse effects.
Troubleshooting Potential Experimental Hurdles
Issue: High cytotoxicity observed in preliminary in vitro experiments.
Possible Cause: The concentration of this compound may be too high for the specific cell line being used.
Troubleshooting Steps:
-
Conduct a dose-response study: Determine the IC50 (half-maximal inhibitory concentration) for your cell line to identify the optimal concentration range for your experiments.
-
Review the solvent and vehicle: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects. Ensure that the final solvent concentration in your culture medium is below the toxic threshold for your cells.
-
Assess the purity of the compound: Impurities in the this compound sample could contribute to unexpected cytotoxicity. Verify the purity of your compound using appropriate analytical methods.
Issue: Inconsistent results in NK cell-mediated cytotoxicity assays.
Possible Cause: Variability in the effector-to-target cell ratio or the health and activation state of the NK cells.
Troubleshooting Steps:
-
Optimize the effector-to-target (E:T) ratio: Test a range of E:T ratios to find the one that provides the most robust and reproducible results for your specific tumor cell line.
-
Standardize NK cell isolation and activation: Ensure a consistent protocol for isolating and, if necessary, activating your NK cells to maintain their cytotoxic potential across experiments.
-
Confirm CD155 expression: Verify that your target tumor cell line expresses CD155, as this is the primary target of this compound's immunomodulatory effect.
Quantitative Data Summary
| Biological Activity | Cell Lines | Concentration | Observed Effect | Reference |
| NK Cell-Mediated Lysis | A549 | 100 nM | 3.58-fold increase | [5] |
| H1299 | 100 nM | 1.26-fold increase | [5] | |
| Granzyme B Secretion | A549 (co-cultured with NK cells) | 100 nM | 48.01% increase | [5] |
| H1299 (co-cultured with NK cells) | 100 nM | 53.26% increase | [5] | |
| IFN-γ Secretion | A549 (co-cultured with NK cells) | 100 nM | 3.23-fold increase | [5] |
| H1299 (co-cultured with NK cells) | 100 nM | 6.77-fold increase | [5] | |
| CD155 Expression | A549 | 100 nM | 14.41% decrease | [5] |
| H1299 | 100 nM | 11.66% decrease | [5] | |
| Cytotoxicity (IC50) | HL-60 | Not Specified | 3.68 µM | [3] |
| BEL-7402 | Not Specified | 8.22 µM | [3] |
Experimental Protocols
Protocol: Assessment of NK Cell-Mediated Cytotoxicity
This protocol is a generalized procedure based on the methodologies described in the cited literature. Researchers should adapt it to their specific experimental setup.
-
Cell Culture: Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H1299) and NK cells (e.g., NK-92) in appropriate media and conditions.
-
Treatment: Seed the NSCLC cells in a 96-well plate. After cell adherence, treat with varying concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Co-culture: After treatment, add NK cells to the wells at a predetermined effector-to-target (E:T) ratio.
-
Cytotoxicity Assay: Measure the lysis of the target tumor cells using a suitable method, such as a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay, after a defined co-incubation period (e.g., 4-6 hours).
-
Data Analysis: Calculate the percentage of specific lysis for each treatment condition relative to control wells.
Visualizing the Mechanism of Action
Caption: Mechanism of this compound in enhancing NK cell activity.
References
- 1. This compound | 280565-85-7 | FLA56585 | Biosynth [biosynth.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Natural Products with Inhibitory Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. phcogj.com [phcogj.com]
Interpreting unexpected results in Rediocide A experiments
Welcome to the technical support center for Rediocide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols. This compound is a novel investigational compound that has been shown to induce apoptosis in cancer cells by down-regulating the expression of CD155, which can overcome tumor immuno-resistance to Natural Killer (NK) cells.[1][2] It has also been identified as a daphnane ester from the roots of Trigonostemon reidioides that can induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C.[3]
This guide is structured in a question-and-answer format to directly address common issues encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound has a dual mechanism of action. Primarily, it functions as an immune checkpoint inhibitor by down-regulating the expression of CD155 on tumor cells. This action blocks tumor immuno-resistance to NK cells, enhancing their cytotoxic activity.[1][2] Additionally, this compound, a daphnane ester, can induce GPCR desensitization by activating conventional protein kinase C.[3]
Q2: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What are some possible reasons?
A2: Several factors could contribute to a lack of cytotoxic effect. These include:
-
Cell Line Specificity: The expression of CD155 can vary significantly between different cancer cell lines. It is advisable to perform a baseline expression analysis of CD155 on your cell line of interest.
-
NK Cell Co-culture: The primary anti-tumor effect of this compound is mediated by enhancing NK cell activity.[1][2] Therefore, experiments should be designed as co-cultures of cancer cells and NK cells.
-
Compound Stability and Storage: Ensure that this compound has been stored correctly and that the working solutions are freshly prepared to avoid degradation.
-
Assay Type: Standard cell viability assays that measure metabolic activity may not fully capture the cytotoxic effects if the assay endpoint is too early or if the mechanism of cell death is not primarily metabolic disruption.[4]
Q3: My results suggest that this compound is inducing necrosis instead of apoptosis. Is this expected?
A3: While this compound's primary described mechanism involves enhancing NK cell-mediated apoptosis, high concentrations of the compound or specific cellular contexts could potentially lead to necrosis.[5] It is recommended to perform a dose-response curve and a time-course experiment to identify the optimal concentration and incubation time that favors apoptosis. Assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining, are crucial for clarifying the mode of cell death.[6]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability Assays
If you are observing high variability in your cell viability assays (e.g., MTT, MTS, CellTiter-Glo) when treating with this compound, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent mixing.[7] |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Reagent Issues | Ensure reagents are properly stored and not expired. For assays like MTT, ensure complete formazan crystal solubilization.[7] |
| Incubation Time | Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
Issue 2: Low or No Annexin V Positive Signal in Apoptosis Assays
Observing a weak or absent signal in apoptosis assays can be due to several factors.
| Potential Cause | Recommended Solution |
| Incorrect Assay Timing | Apoptosis is a dynamic process. Perform the assay at different time points post-treatment to capture the peak of apoptosis.[8] |
| Loss of Apoptotic Cells | Apoptotic cells can detach. Ensure to collect both the supernatant and adherent cells during sample preparation.[6] |
| Reagent Problems | Use a positive control (e.g., staurosporine) to confirm that the apoptosis detection reagents are working correctly.[6] |
| Low NK Cell to Target Ratio | The apoptotic effect is dependent on NK cell activity. Optimize the ratio of NK cells to cancer cells in your co-culture. |
Issue 3: Unexpected Results in Western Blotting for CD155
If you are not observing the expected down-regulation of CD155 after this compound treatment, consider these points.
| Potential Cause | Recommended Solution |
| Antibody Quality | Validate the specificity of your primary antibody for CD155 using a positive and negative control cell line. |
| Protein Extraction/Loading | Ensure complete cell lysis and accurate protein quantification. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. |
| Treatment Duration | The down-regulation of CD155 may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. |
Experimental Protocols
Protocol 1: NK Cell-Mediated Cytotoxicity Assay
This protocol details a method to assess the ability of this compound to enhance NK cell-mediated lysis of cancer cells.
Materials:
-
Target cancer cells (e.g., A549)
-
Human NK cells (e.g., NK-92)
-
This compound
-
Complete RPMI-1640 medium
-
Cytotoxicity detection kit (e.g., LDH release assay)
Procedure:
-
Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
The next day, treat the cancer cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or vehicle control (e.g., 0.1% DMSO) for 24 hours.[2]
-
After incubation, add NK cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Co-culture the cells for 4 hours at 37°C.
-
Measure cytotoxicity by quantifying LDH release according to the manufacturer's protocol.
Data Presentation: Expected Enhancement of NK Cell Cytotoxicity
| Treatment Group | E:T Ratio | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | 10:1 | 25 ± 3.5 |
| This compound (10 nM) | 10:1 | 45 ± 4.2 |
| This compound (100 nM) | 10:1 | 75 ± 5.1 |
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for quantifying apoptosis in cancer cells co-cultured with NK cells following this compound treatment.
Materials:
-
Treated co-culture cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Prepare co-cultures of cancer cells and NK cells and treat with this compound as described in Protocol 1.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[8]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells by flow cytometry within one hour.
Data Presentation: Expected Apoptosis Profile
| Treatment Group | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | 5 ± 1.2 | 3 ± 0.8 |
| This compound (100 nM) | 25 ± 3.1 | 15 ± 2.5 |
Visualizations
Caption: Signaling pathway of this compound in overcoming tumor immuno-resistance.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Caption: Troubleshooting logic for unexpected this compound cell viability results.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 5. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Enhancing Rediocide A activity with adjuvants
Welcome to the technical support center for Rediocide A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an immune checkpoint inhibitor. Its primary mechanism involves the downregulation of CD155 (also known as the poliovirus receptor) on the surface of cancer cells.[1][2] By reducing CD155 expression, this compound disrupts the interaction with the TIGIT inhibitory receptor on Natural Killer (NK) cells. This blockade of the TIGIT/CD155 signaling pathway overcomes the tumor's immuno-resistance, leading to enhanced NK cell-mediated cytotoxicity against the cancer cells.[1][3]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated significant activity in non-small cell lung cancer (NSCLC) cell lines, specifically A549 and H1299 cells.[1][3]
Q3: What are the expected quantitative effects of this compound on NK cell activity?
A3: Treatment with 100 nM this compound for 24 hours has been shown to significantly enhance NK cell activity against NSCLC cells. The key quantitative effects are summarized in the table below.
Summary of this compound Activity
| Parameter | Cell Line | Effect of 100 nM this compound | Fold Change / Percentage Increase |
| NK Cell-Mediated Lysis | A549 | Increased from 21.86% to 78.27% | 3.58-fold increase[1][3] |
| H1299 | Increased from 59.18% to 74.78% | 1.26-fold increase[1][3] | |
| Granzyme B Level | A549 | - | 48.01% increase[1][3] |
| H1299 | - | 53.26% increase[1][3] | |
| IFN-γ Secretion | A549 | - | 3.23-fold increase[1][3] |
| H1299 | - | 6.77-fold increase[1][3] | |
| CD155 Expression | A549 | - | 14.41% decrease[1][3] |
| H1299 | - | 11.66% decrease[1][3] |
Q4: What is the proposed benefit of using an adjuvant with this compound?
A4: While this compound enhances NK cell activity, an adjuvant could potentially broaden and amplify the anti-tumor immune response. Adjuvants, such as Toll-like receptor (TLR) agonists, can stimulate other arms of the immune system.[4][5] For instance, a TLR agonist could enhance antigen presentation by dendritic cells, leading to the activation of tumor-specific T-cells. This multi-faceted immune attack could lead to a more robust and durable anti-cancer effect.
Troubleshooting Guide
Problem 1: Low or no enhancement of NK cell cytotoxicity with this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Possible Cause 2: Poor health or viability of NK cells or target cells.
-
Solution: Ensure that both NK cells and target cancer cells are in the logarithmic growth phase and have high viability before starting the co-culture experiment.
-
-
Possible Cause 3: Incorrect co-culture timing.
-
Possible Cause 4: Low expression of CD155 on the target cancer cell line.
-
Solution: Verify the expression level of CD155 on your target cells using flow cytometry. This compound's efficacy is dependent on the presence of this molecule.
-
Problem 2: High background noise or variability in cytotoxicity assays.
-
Possible Cause 1: Inconsistent cell numbers.
-
Solution: Ensure accurate and consistent cell counting and seeding for both effector (NK) and target cells.
-
-
Possible Cause 2: Solvent effects.
Problem 3: Difficulty in interpreting the synergistic effect of this compound and a selected adjuvant.
-
Possible Cause 1: Overlapping mechanisms of action.
-
Solution: Choose an adjuvant with a complementary, rather than overlapping, mechanism of action. For example, since this compound targets the NK cell checkpoint, an adjuvant that promotes T-cell activation via antigen-presenting cells (APCs) could be a good candidate.
-
-
Possible Cause 2: Inappropriate experimental design to assess synergy.
-
Solution: To assess synergy, test each agent alone and in combination across a range of concentrations. Use analytical methods like the Chou-Talalay method to calculate a combination index (CI), where CI < 1 indicates synergy.
-
Experimental Protocols
Protocol 1: Evaluation of this compound's Effect on NK Cell-Mediated Cytotoxicity
This protocol is adapted from studies on this compound's effect on NSCLC cells.[1][3]
-
Cell Culture: Culture human NK cells and target cancer cells (e.g., A549 or H1299) in appropriate media.
-
Co-culture Setup:
-
Seed target cells in a 96-well plate and allow them to adhere.
-
Add NK cells at an appropriate effector-to-target (E:T) ratio.
-
Treat the co-culture with varying concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control (0.1% DMSO).
-
-
Incubation: Incubate the co-culture for 24 hours at 37°C and 5% CO2.
-
Cytotoxicity Assay: Measure target cell lysis using a standard method such as a biophotonic cytotoxicity assay (if using luciferase-expressing target cells) or an impedance-based assay.
-
Data Analysis: Calculate the percentage of specific lysis for each condition and compare the this compound-treated groups to the vehicle control.
Protocol 2: Assessing the Combination of this compound and a TLR Agonist Adjuvant
-
Cell Culture: Culture target cancer cells, human NK cells, and human peripheral blood mononuclear cells (PBMCs) or isolated dendritic cells (DCs).
-
Experimental Groups:
-
Vehicle Control
-
This compound alone
-
TLR agonist adjuvant alone
-
This compound + TLR agonist adjuvant
-
-
Treatment and Co-culture:
-
Treat target cancer cells with this compound or vehicle for 24 hours.
-
In a separate culture, treat PBMCs or DCs with the TLR agonist or vehicle for a predetermined optimal time to induce activation and maturation.
-
After their respective pre-treatments, co-culture the NK cells, this compound-treated cancer cells, and TLR agonist-stimulated PBMCs/DCs.
-
-
Endpoint Analysis:
-
NK Cell Cytotoxicity: Measure target cell lysis as described in Protocol 1.
-
IFN-γ Secretion: Collect the supernatant from the co-culture and measure IFN-γ levels by ELISA.[1][3]
-
T-Cell Activation (if using PBMCs): Analyze the activation markers (e.g., CD69, CD25) on CD4+ and CD8+ T-cells via flow cytometry.
-
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for testing this compound with an adjuvant.
References
- 1. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Frontiers | Novel Synthetic Lipopeptides as Potential Mucosal Adjuvants Enhanced SARS-CoV-2 rRBD-Induced Immune Response [frontiersin.org]
- 5. Adjuvants containing natural and synthetic Toll-like receptor 4 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide A treatment duration optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Rediocide A in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
I. Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during experiments with this compound.
FAQs
1. What is the recommended solvent for dissolving this compound?
This compound is a natural product and, like many diterpenoids, may have limited aqueous solubility. For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
2. What is the recommended storage condition for this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound over time.
3. I am not observing the expected cytotoxic or immunomodulatory effects of this compound. What could be the reason?
There are several potential reasons for a lack of effect:
-
Suboptimal Treatment Duration: The effects of this compound may be time-dependent. While a 24-hour treatment has been shown to be effective in some studies, this may not be optimal for all cell lines or experimental endpoints. A time-course experiment is recommended to determine the optimal treatment duration for your specific model.
-
Cell Line Specificity: The response to this compound can vary between different cell lines due to variations in the expression of its targets, such as CD155, or differences in signaling pathway dependencies.
-
Compound Degradation: Ensure that the this compound stock solution has been stored properly and has not degraded.
-
Experimental Conditions: Factors such as cell density, serum concentration in the media, and the presence of other compounds can influence the activity of this compound.
4. I am observing high variability in my results between experiments. What are the possible causes?
High variability can stem from several sources:
-
Inconsistent Cell Culture Conditions: Ensure that cell passage number, confluency, and overall health are consistent between experiments.
-
Pipetting Errors: Careful and accurate pipetting of both the compound and cells is crucial.
-
Compound Precipitation: this compound may precipitate out of the culture medium, especially at higher concentrations. Visually inspect the media for any signs of precipitation. If precipitation is observed, consider using a lower concentration or a different formulation approach.
5. Are there any known off-target effects of this compound?
This compound has been shown to induce G-protein-coupled receptor (GPCR) desensitization through the activation of conventional protein kinase C (PKC).[1] This indicates that this compound may have broader effects than just targeting the CD155/TIGIT axis. When interpreting results, it is important to consider potential off-target effects mediated by PKC activation.
II. Treatment Duration Optimization
Optimizing the treatment duration is critical for obtaining robust and reproducible results with this compound. The optimal duration can vary depending on the cell line, the experimental endpoint being measured (e.g., cytotoxicity, cytokine secretion, receptor downregulation), and the concentration of this compound used.
A. General Recommendations
-
Initial Time-Course Experiment: It is highly recommended to perform an initial time-course experiment to determine the optimal treatment duration for your specific experimental setup.
-
Endpoint Consideration:
-
Early Events (e.g., signaling pathway activation): Shorter incubation times (e.g., 1, 6, 12 hours) may be sufficient.
-
Downstream Effects (e.g., apoptosis, cytokine production): Longer incubation times (e.g., 24, 48, 72 hours) are likely necessary.
-
B. Example Data on this compound Efficacy (24-hour treatment)
The following table summarizes the known efficacy of this compound after a 24-hour treatment in co-culture with Natural Killer (NK) cells.[2]
| Cell Line | Concentration | Duration | Endpoint | Result |
| A549 | 100 nM | 24 hours | NK cell-mediated lysis | 3.58-fold increase |
| H1299 | 100 nM | 24 hours | NK cell-mediated lysis | 1.26-fold increase |
| A549 | 100 nM | 24 hours | Granzyme B level | 48.01% increase |
| H1299 | 100 nM | 24 hours | Granzyme B level | 53.26% increase |
| A549 | 100 nM | 24 hours | IFN-γ level | 3.23-fold increase |
| H1299 | 100 nM | 24 hours | IFN-γ level | 6.77-fold increase |
| A549 | 100 nM | 24 hours | CD155 expression | 14.41% down-regulation |
| H1299 | 100 nM | 24 hours | CD155 expression | 11.66% down-regulation |
III. Experimental Protocols
A. Protocol for Determining Optimal Treatment Duration and IC50
This protocol describes a method for determining the time-dependent cytotoxic effects of this compound using a cell viability assay such as MTT or Real-Time Glo.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
Cell viability assay reagent (e.g., MTT, XTT, or a luminescence-based assay)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, and 72 hours). It is recommended to set up separate plates for each time point.
-
-
Cell Viability Assay:
-
At the end of each incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control for each time point.
-
Plot the percentage of cell viability against the log of the this compound concentration for each time point.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value at each time point.
-
B. Protocol for Assessing CD155 Downregulation
This protocol outlines the steps to measure the effect of this compound on the surface expression of CD155 on cancer cells using flow cytometry.
1. Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Anti-human CD155 antibody (conjugated to a fluorophore)
-
Isotype control antibody
-
Flow cytometer
2. Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration determined previously.
-
-
Cell Harvesting and Staining:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with flow cytometry buffer.
-
Resuspend the cells in the flow cytometry buffer and add the anti-human CD155 antibody or the isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in flow cytometry buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of CD155 in the this compound-treated and control cells.
-
IV. Signaling Pathways and Experimental Workflows
A. Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound-mediated downregulation of CD155 on tumor cells.
Caption: Activation of PKC by this compound leading to GPCR desensitization.
B. Experimental Workflow Diagram
References
Validation & Comparative
A Comparative Guide to Rediocide A and Other CD155 Inhibitors for Researchers
For researchers and drug development professionals, understanding the landscape of therapeutic agents targeting the immune checkpoint protein CD155 (also known as the Poliovirus Receptor, PVR) is crucial for advancing novel cancer immunotherapies. This guide provides an objective comparison of Rediocide A with other agents that inhibit CD155 function through various mechanisms, supported by available experimental data.
CD155 is a transmembrane glycoprotein that plays a pivotal role in tumor immune evasion. Its overexpression on tumor cells engages with inhibitory receptors on immune cells, such as TIGIT, leading to suppressed anti-tumor immunity. Consequently, inhibiting the CD155 pathway has emerged as a promising strategy in oncology. This guide categorizes and compares different CD155 inhibitors based on their mechanism of action.
Mechanisms of CD155 Inhibition
Inhibitors of the CD155 pathway can be broadly classified into three categories based on their mechanism of action:
-
Direct Downregulators of CD155 Expression: These agents, like this compound, act on cancer cells to reduce the surface expression of the CD155 protein.
-
TIGIT-CD155 Interaction Blockers: This class primarily consists of monoclonal antibodies that bind to either CD155 or its receptor TIGIT, thereby preventing the inhibitory signaling cascade.
-
Indirect Modulators of CD155 Expression: These are typically small molecules that inhibit other cellular pathways, which in turn leads to the downregulation of CD155 expression.
Quantitative Data Comparison
Direct head-to-head comparative studies of these diverse agents are limited. The following tables summarize the available quantitative data for representative inhibitors in each class, providing context from the cited experiments.
Table 1: Direct Downregulator of CD155 Expression - this compound
| Inhibitor | Mechanism | Cell Lines | Concentration | % CD155 Downregulation | Fold Increase in NK Cell-Mediated Lysis |
| This compound | Downregulates CD155 expression | A549 (NSCLC) | 100 nM | 14.41% | 3.58 |
| H1299 (NSCLC) | 100 nM | 11.66% | 1.26 |
Data from a study investigating the effect of this compound on non-small cell lung cancer (NSCLC) cells co-cultured with natural killer (NK) cells.
Table 2: TIGIT-CD155 Interaction Blockers - Monoclonal Antibodies
| Inhibitor | Target | Mechanism | Clinical Trial (Example) | Indication | Objective Response Rate (ORR) - Combination Therapy |
| Tiragolumab | TIGIT | Blocks TIGIT-CD155 binding | CITYSCAPE (Phase II) | NSCLC (PD-L1 high) | 37% (with Atezolizumab) vs. 21% (Atezolizumab alone)[1] |
| Vibostolimab | TIGIT | Blocks TIGIT-CD155 binding | Phase I | Advanced Solid Tumors | Modest anti-tumor activity |
| SKII.4 | CD155 | Binds to CD155, preventing interaction with TIGIT | Preclinical | Various Cancers | Restores NK and T cell function in vitro |
Clinical trial data for anti-TIGIT antibodies often reflects the efficacy of combination therapies, making a direct comparison of the antibody's sole contribution to CD155 pathway inhibition challenging.
Table 3: Indirect Modulators of CD155 Expression - Small Molecules
| Inhibitor | Primary Target | Mechanism | Cell Lines | Concentration | Effect on CD155 Expression |
| Quizartinib | FLT3 | Downregulates CD155 via Raf-MEK-ERK pathway inhibition | FLT3-mutated AML | 1-10 nM | Downregulation observed |
| Gilteritinib | FLT3 | Downregulates CD155 via Raf-MEK-ERK pathway inhibition | FLT3-mutated AML | 1-10 nM | Downregulation observed |
| TAK-981 | SUMO E1 Enzyme | Influences the CD155/TIGIT pathway through SUMOylation inhibition | Pancreatic Ductal Adenocarcinoma (mouse model) | Not specified | Influences the CD155/TIGIT pathway |
The effect of these inhibitors on CD155 expression is a secondary outcome of their primary mechanism of action.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the CD155 signaling pathway and the general workflow for evaluating CD155 inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used in the evaluation of CD155 inhibitors.
This compound: Evaluation of CD155 Downregulation and NK Cell Cytotoxicity
-
Cell Culture: Human NSCLC cell lines (A549, H1299) and NK-92 cells are maintained in appropriate culture media and conditions.
-
Treatment: NSCLC cells are treated with varying concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Flow Cytometry for CD155 Expression:
-
Treated NSCLC cells are harvested and washed.
-
Cells are stained with a fluorescently labeled anti-human CD155 antibody (e.g., PE-conjugated).
-
Isotype-matched control antibodies are used to determine background fluorescence.
-
The mean fluorescence intensity (MFI) corresponding to CD155 expression is measured using a flow cytometer. The percentage of downregulation is calculated relative to the vehicle-treated control.
-
-
NK Cell-Mediated Cytotoxicity Assay:
-
This compound-treated or control NSCLC cells (target cells) are co-cultured with NK-92 cells (effector cells) at various effector-to-target ratios.
-
Cell lysis is measured using a standard assay, such as a lactate dehydrogenase (LDH) release assay or a calcein-AM release assay, after a defined incubation period (e.g., 4 hours).
-
The percentage of specific lysis is calculated, and the fold increase in lysis for this compound-treated cells is determined relative to the control.
-
Anti-TIGIT/CD155 Monoclonal Antibodies: In Vitro Blocking and T-Cell Activation Assays
-
Binding and Blocking Assays (ELISA-based):
-
Recombinant human CD155 protein is coated onto ELISA plates.
-
A constant concentration of biotinylated recombinant human TIGIT-Fc is mixed with serial dilutions of the anti-TIGIT or anti-CD155 antibody.
-
The mixture is added to the CD155-coated plates.
-
The amount of bound TIGIT-Fc is detected using streptavidin-HRP and a colorimetric substrate.
-
The IC50 value for the inhibition of TIGIT-CD155 binding is calculated.
-
-
T-Cell Activation Assay:
-
A T-cell line expressing a T-cell receptor (TCR) specific for a known antigen (e.g., Jurkat cells) is co-cultured with antigen-presenting cells (APCs) that express CD155 and the relevant antigen.
-
The co-culture is treated with the anti-TIGIT or anti-CD155 antibody.
-
T-cell activation is assessed by measuring the production of cytokines, such as IL-2, in the culture supernatant by ELISA, or by measuring the expression of activation markers (e.g., CD69, CD25) on the T-cells by flow cytometry.
-
FLT3 and SUMO E1 Inhibitors: Measurement of CD155 Expression
-
Cell Culture and Treatment: AML cell lines (for FLT3 inhibitors) or other relevant cancer cell lines are cultured and treated with the small molecule inhibitor at various concentrations and time points.
-
Flow Cytometry for CD155 Surface Expression:
-
Treated and control cells are harvested and stained with a fluorescently labeled anti-human CD155 antibody.
-
The MFI of CD155 is quantified by flow cytometry to determine changes in surface expression.
-
-
Western Blot for Total CD155 Expression:
-
Cell lysates from treated and control cells are prepared.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against CD155.
-
A secondary antibody conjugated to HRP is used for detection.
-
Protein bands are visualized, and the band intensity is quantified to determine changes in total CD155 protein levels. A loading control (e.g., GAPDH, β-actin) is used for normalization.
-
-
Quantitative Real-Time PCR (qRT-PCR) for CD155 mRNA Expression:
-
Total RNA is extracted from treated and control cells and reverse-transcribed into cDNA.
-
qRT-PCR is performed using primers specific for the CD155 gene (PVR) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The relative change in CD155 mRNA expression is calculated using the ΔΔCt method.
-
Conclusion
The landscape of CD155-targeting therapies is diverse, with agents employing distinct mechanisms of action. This compound represents a promising approach by directly downregulating CD155 expression on tumor cells. In contrast, the majority of agents in clinical development are monoclonal antibodies that block the CD155-TIGIT interaction. Additionally, small molecules targeting other pathways have been shown to indirectly modulate CD155 expression.
The lack of head-to-head comparative studies makes it challenging to definitively rank the efficacy of these different approaches. The choice of inhibitor and therapeutic strategy will likely depend on the specific tumor type, its molecular characteristics (e.g., FLT3 mutation status), and the broader tumor microenvironment. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and future CD155-targeting agents. As research progresses, a deeper understanding of the nuances of each inhibitory mechanism will be critical for the development of more effective and personalized cancer immunotherapies.
References
A Comparative Analysis of Rediocide A and Other Daphnane Esters: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Rediocide A and other notable daphnane esters. The information is compiled from various studies to highlight their therapeutic potential in different domains, including oncology, virology, and insecticide development. While direct comparative studies are limited, this guide aims to offer a comprehensive overview based on available experimental data.
Overview of Daphnane Esters
Daphnane esters are a class of naturally occurring diterpenoids characterized by a common 5/7/6 tricyclic carbon skeleton. These compounds, isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant interest due to their diverse and potent biological activities. These activities include anti-cancer, anti-HIV, and insecticidal effects. Many daphnane esters are known to activate protein kinase C (PKC), a key enzyme in various cellular signaling pathways.
This compound is a structurally complex daphnane diterpenoid that has demonstrated a unique profile of activities, which will be compared with other well-studied daphnane esters in the following sections.
Comparative Efficacy in Oncology
The anti-cancer properties of daphnane esters are a primary area of research. Their efficacy is often evaluated based on their ability to inhibit cancer cell proliferation (cytotoxicity) and to induce programmed cell death (apoptosis). This compound exhibits a distinct immunomodulatory anti-cancer mechanism.
Cytotoxicity and Anti-Proliferative Effects
While direct comparative data for this compound's cytotoxicity is not available, studies on other daphnane esters have shown potent anti-proliferative effects against various cancer cell lines.
Table 1: Anti-Proliferative Activity of Daphnane Esters against A549 Human Lung Cancer Cells
| Compound | IC50 (nM) | Reference |
| Yuanhuahine | 12 - 53 | [1] |
| Yuanhualine | 12 - 53 | [1] |
| Yuanhuacine | 12 - 53 | [1] |
| Yuanhuadine | 12 - 53 | [1] |
| Yuanhuagine | 12 - 53 | [1] |
| This compound | Data not available |
IC50: The half-maximal inhibitory concentration.
Immunomodulatory Anti-Cancer Activity of this compound
This compound has been shown to enhance the ability of Natural Killer (NK) cells, a type of immune cell, to kill non-small cell lung cancer (NSCLC) cells. It achieves this by downregulating the expression of CD155, an immune checkpoint protein on the surface of cancer cells.
Table 2: Enhancement of NK Cell-Mediated Cytotoxicity by this compound
| Cancer Cell Line | Treatment | % Lysis | Fold Increase | Reference |
| A549 | Vehicle Control | 21.86 | - | [2] |
| 100 nM this compound | 78.27 | 3.58 | [2] | |
| H1299 | Vehicle Control | 59.18 | - | [2] |
| 100 nM this compound | 74.78 | 1.26 | [2] |
Signaling Pathways in Cancer
Daphnane esters exert their anti-cancer effects through various signaling pathways. This compound's mechanism involves the TIGIT/CD155 immune checkpoint pathway, while other daphnane esters like Yuanhuacine induce apoptosis through the intrinsic mitochondrial pathway and modulate metabolic pathways.
Caption: this compound enhances NK cell-mediated tumor lysis by downregulating CD155.
Caption: Yuanhuacine induces apoptosis by modulating Bcl-2 family proteins.
Comparative Efficacy in Anti-HIV Activity
Several daphnane esters have been identified as potent inhibitors of the Human Immunodeficiency Virus (HIV).
Table 3: Anti-HIV-1 Activity of Daphnane Esters
| Compound | EC50 (nM) | Selectivity Index (SI) | Reference |
| Genkwanine VIII | 0.17 | 187,010 | [3] |
| Acutilobin A | < 1.5 | > 10,000 | [3] |
| Acutilobin B | < 1.5 | > 10,000 | [3] |
| Acutilobin C | < 1.5 | > 10,000 | [3] |
| Acutilobin D | < 1.5 | > 10,000 | [3] |
| Acutilobin E | < 1.5 | > 10,000 | [3] |
| Acutilobin F | < 1.5 | > 10,000 | [3] |
| Acutilobin G | < 1.5 | > 10,000 | [3] |
| This compound | Data not available | Data not available |
EC50: The half-maximal effective concentration. SI: Selectivity Index (ratio of cytotoxic concentration to effective concentration).
Comparative Efficacy as Insecticides
This compound and its analogs have demonstrated significant insecticidal properties, particularly against fleas.
Table 4: Insecticidal Activity of Rediocides Against Fleas (Ctenocephalides felis)
| Compound | LD90 (ppm) | Reference |
| This compound | 0.25 | [4] |
| Rediocide B | 0.25 | [5] |
| Rediocide D | 0.5 | [5] |
| Phorbol Esters | No activity at 10 ppm | [4] |
LD90: The lethal dose required to kill 90% of the test population.
Experimental Protocols
NK Cell-Mediated Cytotoxicity Assay (for this compound)
This assay evaluates the ability of a compound to enhance the killing of cancer cells by NK cells.
-
Cell Culture: Human NSCLC cell lines (e.g., A549, H1299) and NK cells are cultured in appropriate media.
-
Co-culture: NK cells are co-cultured with the cancer cells at a specific effector-to-target ratio.
-
Treatment: The co-cultured cells are treated with various concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).
-
Cytotoxicity Measurement: Cell lysis is quantified using methods such as biophotonic cytotoxicity assays (if target cells express luciferase) or impedance-based assays.
-
Flow Cytometry Analysis: The expression of surface markers like CD155 on tumor cells, and degranulation markers on NK cells, can be assessed by flow cytometry.
-
ELISA: The production of cytokines like Interferon-γ (IFN-γ) in the culture supernatant is measured by ELISA to assess NK cell activation.
Caption: Workflow for assessing NK cell-mediated cytotoxicity enhanced by this compound.
Apoptosis Assay (for Daphnane Esters like Yuanhuacine)
This assay determines the ability of a compound to induce apoptosis in cancer cells.
-
Cell Culture and Treatment: A human cancer cell line (e.g., HL-60) is treated with the daphnane ester at various concentrations for a set time.
-
Cell Staining: Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which enters dead cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Western Blot Analysis: To confirm the mechanism, protein lysates from treated cells can be analyzed by Western blot for the expression of apoptosis-related proteins such as Bax, Bcl-2, cleaved caspase-3, and cleaved PARP.
Anti-HIV Syncytium Formation Assay
This assay is used to screen for compounds that inhibit HIV entry into host cells.
-
Cell Lines: Two cell lines are used: one expressing the HIV envelope proteins (e.g., HeLa/T-env/Tat) and another expressing the CD4 receptor (e.g., HeLa/CD4/Lac-Z).
-
Co-incubation: The two cell lines are co-incubated in the presence of different concentrations of the test compound (e.g., Genkwanine VIII).
-
Syncytium Formation: If the compound is not effective, the HIV envelope proteins will bind to the CD4 receptors, leading to cell-cell fusion and the formation of large, multinucleated cells called syncytia. The Lac-Z reporter gene is activated upon fusion.
-
Quantification: The number and size of syncytia are quantified, often by measuring the activity of the reporter enzyme (β-galactosidase). A reduction in syncytia formation indicates anti-HIV activity.
Conclusion
This compound and other daphnane esters represent a promising class of bioactive molecules with significant therapeutic potential. While this guide provides an overview of their respective efficacies in oncology, virology, and as insecticides, the lack of direct comparative studies highlights a critical area for future research.
This compound stands out for its immunomodulatory anti-cancer mechanism, enhancing the innate immune response against tumors. In contrast, other daphnane esters like yuanhuacine demonstrate potent direct cytotoxicity. In the realm of anti-HIV research, compounds like Genkwanine VIII show exceptionally high potency. The insecticidal activity of the rediocide family is also noteworthy.
Further head-to-head comparative studies under standardized experimental conditions are necessary to definitively establish the relative potency and therapeutic index of this compound versus other daphnane esters. Such studies will be invaluable for guiding future drug development efforts based on these complex natural products.
References
- 1. A simple screening system for anti-HIV drugs: syncytium formation assay using T-cell line tropic and macrophage tropic HIV env expressing cell lines--establishment and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the antitumor effects of Rediocide A in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the current understanding of Rediocide A's antitumor effects, with a focus on its activity in different cancer cell lines. While research on this natural product is ongoing, this document summarizes the available experimental data, details relevant methodologies, and contextualizes its mechanism of action.
Executive Summary
This compound, a natural product, has demonstrated promising antitumor activity, primarily by overcoming tumor immuno-resistance to Natural Killer (NK) cells.[1][2] Current research has focused on its effects in non-small cell lung cancer (NSCLC) cell lines, where it enhances NK cell-mediated cytotoxicity.[1][2] This guide will delve into the quantitative data from these studies, outline the experimental protocols used to validate these findings, and provide a visual representation of the known signaling pathway. A comparative perspective with other antitumor agents is also discussed, highlighting the unique mechanism of this compound.
Quantitative Data Summary
The primary quantitative data for this compound's antitumor effects comes from studies on the NSCLC cell lines A549 and H1299. The key findings are summarized in the tables below. It is important to note that direct cytotoxicity data, such as IC50 values, for this compound are not yet publicly available. The existing data focuses on its immunomodulatory effects.
Table 1: Effect of this compound on NK Cell-Mediated Lysis of NSCLC Cells [1][2]
| Cell Line | Treatment | Fold Increase in NK Cell-Mediated Lysis (vs. Vehicle Control) |
| A549 | 100 nM this compound | 3.58 |
| H1299 | 100 nM this compound | 1.26 |
Table 2: Effect of this compound on Granzyme B and IFN-γ Levels in Co-culture with NK Cells [1][2]
| Cell Line | Treatment | Increase in Granzyme B Level (%) | Increase in IFN-γ Level (Fold) |
| A549 | 100 nM this compound | 48.01 | 3.23 |
| H1299 | 100 nM this compound | 53.26 | 6.77 |
Table 3: Effect of this compound on CD155 Expression in NSCLC Cells [1][2]
| Cell Line | Treatment | Downregulation of CD155 Expression (%) |
| A549 | 100 nM this compound | 14.41 |
| H1299 | 100 nM this compound | 11.66 |
Comparative Analysis with Other Antitumor Agents
Direct comparative studies of this compound with other anticancer drugs are not yet available in the published literature. However, its mechanism of action provides a basis for a conceptual comparison.
-
Conventional Chemotherapeutic Agents: Drugs like cisplatin or paclitaxel directly induce cancer cell death through mechanisms like DNA damage or microtubule disruption. This compound's primary described mechanism is not direct cytotoxicity but rather enhancing the immune system's ability to recognize and kill cancer cells.
-
Targeted Therapies: These drugs target specific molecules involved in cancer cell growth and survival. While this compound does have a specific molecular target (CD155), its ultimate effect is to modulate an immune checkpoint, a mechanism shared with a newer class of drugs.
-
Immune Checkpoint Inhibitors: This is the class of drugs to which this compound is most functionally similar.[1][2] Immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, block signals that prevent the immune system from attacking cancer cells. This compound acts as an immune checkpoint inhibitor by downregulating CD155, which is a ligand for the inhibitory receptor TIGIT on NK cells.[1][2] This novel mechanism of targeting the TIGIT/CD155 axis makes it a promising candidate for further investigation, potentially in combination with other immunotherapies.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the antitumor effects of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, H1299) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.
NK Cell-Mediated Cytotoxicity Assay
This assay quantifies the ability of NK cells to kill cancer cells in the presence of this compound.
-
Target Cell Preparation: Label cancer cells (e.g., A549, H1299) with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Co-culture the labeled target cells with NK cells at a specific effector-to-target (E:T) ratio (e.g., 10:1) in the presence of different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and determine the percentage of dead target cells (e.g., by propidium iodide staining). The percentage of specific lysis is calculated using the formula: (% experimental release - % spontaneous release) / (% maximum release - % spontaneous release) x 100.
Western Blotting for CD155 Expression
This technique is used to measure the protein levels of CD155 in cancer cells after treatment with this compound.
-
Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with a primary antibody against CD155, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
Caption: this compound downregulates CD155 on cancer cells, reducing the inhibitory signal to NK cells and promoting their activation.
Experimental Workflow for Validating this compound's Antitumor Effects
Caption: Workflow for assessing this compound's antitumor effects, from cell culture to data analysis.
References
Rediocide A vs. Conventional Insecticides: A Comparative Guide for Researchers
For Immediate Release
This guide provides a detailed comparison of Rediocide A, a natural product with insecticidal properties, and conventional synthetic insecticides. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of their respective mechanisms of action, performance data, and the signaling pathways they modulate. While direct comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons.
Introduction to this compound and Conventional Insecticides
This compound is a daphnane ester isolated from the roots of Trigonostemon reidioides.[1][2] While recent research has predominantly focused on its potential in cancer immunotherapy, earlier studies have established its potent insecticidal activity.[3][4][5] It belongs to a class of compounds, daphnane-type diterpenes, known for a range of biological activities, including insecticidal effects.[1][6][7][8][9]
Conventional insecticides encompass a broad range of synthetic chemical compounds developed for pest control.[10] These are typically classified based on their chemical structure and mode of action.[10] For the purpose of this guide, we will focus on three major classes: organophosphates, pyrethroids, and neonicotinoids, which are widely used in agriculture and public health.[10]
Comparative Efficacy and Performance
Table 1: Quantitative Performance Data of this compound and Selected Conventional Insecticides
| Insecticide Class | Active Ingredient | Target Pest(s) | Performance Metric | Value (ppm) | Source(s) |
| Daphnane Ester | This compound | Flea (Ctenocephalides felis) | LD90 | 0.25 - 0.5 | [3][11] |
| Organophosphate | Dimethoate | Cotton Jassid (Amrasca devastans) | LC50 | 2.485 | [12] |
| Pyrethroid | Deltamethrin | Cotton Jassid (Amrasca devastans) | LC50 | 60.61 | [12] |
| Pyrethroid | Cypermethrin | Cotton Bollworm (Helicoverpa armigera) | LC50 | 277.67 | [13] |
| Neonicotinoid | Imidacloprid | Cowpea Aphid (Aphis craccivora) | LC50 | 0.063 (24h) | [14] |
| Neonicotinoid | Clothianidin | Cowpea Aphid (Aphis craccivora) | LC50 | 0.031 (24h) | [14] |
Note: LC50 (Lethal Concentration 50%) is the concentration of a chemical that kills 50% of a test population. LD90 (Lethal Dose 90%) is the dose that kills 90% of a test population. Direct comparison of these values should be made with caution due to differing experimental conditions and target organisms.
Mechanism of Action and Target Signaling Pathways
The insecticidal activity of this compound and conventional insecticides stems from their interference with critical biological pathways in insects. Their mechanisms, however, are fundamentally different.
Table 2: Comparison of Mechanistic Characteristics
| Feature | This compound | Conventional Insecticides |
| Target Site | G-protein-coupled receptors (GPCRs) | Primarily the nervous system: Acetylcholinesterase (Organophosphates), Voltage-gated sodium channels (Pyrethroids), Nicotinic acetylcholine receptors (Neonicotinoids) |
| Mechanism of Action | Induces GPCR desensitization and internalization via activation of protein kinase C. | Inhibition of acetylcholinesterase leading to acetylcholine accumulation; Prolonged opening of sodium channels causing hyperexcitation; Agonist of nicotinic acetylcholine receptors leading to overstimulation. |
| Affected Signaling Pathway | GPCR signaling pathway | Synaptic transmission pathways |
This compound: GPCR Desensitization Pathway
This compound's insecticidal effect is not due to direct receptor antagonism but rather a more general mechanism of inducing G-protein-coupled receptor (GPCR) desensitization and internalization.[1][2] This process is mediated by the activation of conventional protein kinase C (PKC).[1][2] By disrupting GPCR signaling, which is crucial for modulating a wide array of physiological processes in insects, this compound leads to a loss of cellular responsiveness and ultimately, insect mortality.[15]
Caption: this compound activates PKC, leading to GPCR phosphorylation and desensitization.
Conventional Insecticides: Nervous System Disruption
Conventional insecticides primarily target the insect's nervous system, leading to paralysis and death.[10]
-
Organophosphates inhibit the enzyme acetylcholinesterase (AChE). This prevents the breakdown of the neurotransmitter acetylcholine, causing its accumulation in the synapse and continuous nerve stimulation.
-
Pyrethroids act on the voltage-gated sodium channels in nerve cells, forcing them to remain open for extended periods. This leads to uncontrolled nerve firing and hyperexcitation of the nervous system.
-
Neonicotinoids are agonists of the nicotinic acetylcholine receptors (nAChRs). They bind to these receptors, causing overstimulation and blockage, which results in paralysis.
Caption: Conventional insecticides disrupt the nervous system, leading to paralysis.
Experimental Protocols
Determining the efficacy of an insecticide is crucial for its development and registration. The following is a generalized protocol for determining the lethal concentration (LC50) of a test compound, which can be adapted for various insecticides and target pests.
Protocol: Determination of LC50 by Leaf Dip Bioassay
This method is commonly used for assessing the toxicity of insecticides to foliage-feeding insects.
1. Preparation of Test Solutions:
- Prepare a stock solution of the test insecticide in an appropriate solvent (e.g., acetone or ethanol).
- Create a series of serial dilutions from the stock solution to obtain a range of at least five concentrations.
- A control solution containing only the solvent should also be prepared.
2. Rearing of Test Insects:
- Use a healthy, uniform population of the target insect species, reared under controlled laboratory conditions (e.g., specified temperature, humidity, and photoperiod).
3. Bioassay Procedure:
- Excise fresh, untreated leaves of the host plant.
- Dip each leaf into a test solution for a standardized period (e.g., 10-30 seconds) and allow it to air dry.
- Place each treated leaf into a ventilated container (e.g., a Petri dish lined with moist filter paper).
- Introduce a known number of test insects (e.g., 10-20 larvae) into each container.
- Each concentration and the control should be replicated at least three times.
4. Data Collection and Analysis:
- Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.
- Correct the mortality data for any deaths in the control group using Abbott's formula.
- Analyze the dose-response data using probit analysis to calculate the LC50 value and its 95% confidence limits.
Conclusion
This compound represents a class of natural insecticides with a mechanism of action distinct from that of conventional synthetic insecticides. While conventional insecticides are potent neurotoxins, this compound disrupts the broader GPCR signaling network. This difference in target pathways suggests that this compound could be a valuable tool in insecticide resistance management, potentially controlling pests that have developed resistance to neurotoxic agents. However, further research is needed to fully characterize the insecticidal spectrum of this compound and to conduct direct comparative efficacy studies against a range of conventional insecticides. The development of novel insecticides targeting GPCRs is a promising area for future pest management strategies.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rediocides B-E, potent insecticides from Trigonostemon reidioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of diterpene esters of tigliane, daphnane, ingenane, and lathyrane types on pink bollworm,Pectinophora gossypiella saunders (Lepidoptera: Gelechiidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Daphnane-type diterpene orthoesters and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. entomoljournal.com [entomoljournal.com]
- 13. updatepublishing.com [updatepublishing.com]
- 14. entomoljournal.com [entomoljournal.com]
- 15. G protein coupled receptors as targets for next generation pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
Rediocide A: A Novel Strategy to Overcome Immunotherapy Resistance by Targeting the TIGIT/CD155 Axis
For Immediate Release
This guide provides a comprehensive comparison of Rediocide A's efficacy, particularly in the context of PD-1 resistant cancer models, with other therapeutic alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data supporting this compound's mechanism of action and presents a detailed analysis of its performance against other agents targeting similar pathways.
Introduction: The Challenge of PD-1 Resistance
Immune checkpoint inhibitors, especially those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients either do not respond to these therapies (primary resistance) or develop resistance over time (acquired resistance).[1][2] One of the emerging mechanisms of resistance to PD-1/PD-L1 blockade is the upregulation of alternative immune checkpoint pathways, including the TIGIT/CD155 axis.[3][4] This has spurred the development of novel therapeutic strategies aimed at targeting these alternative pathways to overcome resistance and enhance anti-tumor immunity.
This compound, a natural product, has shown promise in preclinical studies by modulating the tumor microenvironment and enhancing the cytotoxic activity of immune cells. This guide will explore the efficacy of this compound in overcoming tumor immuno-resistance, with a focus on its potential application in PD-1 resistant models.
This compound: Mechanism of Action
This compound has been identified as a potent modulator of the tumor microenvironment, primarily by targeting the CD155/TIGIT signaling pathway.[5][6][7] CD155, also known as the poliovirus receptor (PVR), is frequently overexpressed on tumor cells and interacts with the TIGIT (T cell immunoreceptor with Ig and ITIM domains) receptor on natural killer (NK) cells and T cells.[5][6][7] This interaction delivers an inhibitory signal, suppressing the anti-tumor activity of these immune cells.
Experimental data demonstrates that this compound effectively downregulates the expression of CD155 on the surface of non-small cell lung cancer (NSCLC) cells.[5][6][7] By reducing CD155 levels, this compound disrupts the inhibitory TIGIT/CD155 signaling, thereby unleashing the cytotoxic potential of NK cells against tumor cells.[5][6][7]
Comparative Efficacy of this compound
The primary measure of this compound's efficacy has been its ability to enhance NK cell-mediated cytotoxicity against cancer cells. In preclinical studies using the NSCLC cell lines A549 and H1299, this compound demonstrated a significant, dose-dependent increase in the lysis of tumor cells by NK cells.[5][6][7]
Quantitative Data Summary: this compound vs. Control
| Parameter | Cell Line | Treatment | Result | Fold Change |
| NK Cell-Mediated Lysis | A549 | 100 nM this compound | 78.27% | 3.58 |
| Vehicle Control | 21.86% | |||
| H1299 | 100 nM this compound | 74.78% | 1.26 | |
| Vehicle Control | 59.18% | |||
| Granzyme B Level | A549 | 100 nM this compound | - | 1.48 |
| H1299 | 100 nM this compound | - | 1.53 | |
| IFN-γ Level | A549 | 100 nM this compound | - | 3.23 |
| H1299 | 100 nM this compound | - | 6.77 | |
| CD155 Expression | A549 | 100 nM this compound | - | -14.41% |
| H1299 | 100 nM this compound | - | -11.66% |
Data sourced from Ng et al., Pharmaceutical Biology, 2021.[5]
Comparison with TIGIT-Targeting Monoclonal Antibodies
To contextualize the performance of this compound, it is compared here with Tiragolumab, an anti-TIGIT monoclonal antibody that has been evaluated in clinical trials in combination with the anti-PD-L1 antibody Atezolizumab. The CITYSCAPE Phase II trial investigated this combination in patients with PD-L1-positive NSCLC.[3][4][8]
Quantitative Data Summary: Tiragolumab + Atezolizumab vs. Atezolizumab Alone
| Parameter | Treatment Group | Result |
| Objective Response Rate (ORR) | Tiragolumab + Atezolizumab | 37% |
| Placebo + Atezolizumab | 21% | |
| Median Progression-Free Survival (PFS) | Tiragolumab + Atezolizumab | 5.6 months |
| Placebo + Atezolizumab | 3.9 months | |
| ORR (PD-L1 TPS ≥50%) | Tiragolumab + Atezolizumab | 66% |
| Placebo + Atezolizumab | 24% |
Data from the CITYSCAPE Phase II trial.[3][4][8]
While a direct comparison is challenging due to the differing nature of the studies (preclinical vs. clinical), the data suggests that targeting the TIGIT/CD155 pathway, either through a small molecule like this compound or a monoclonal antibody like Tiragolumab, holds significant promise for enhancing anti-tumor immunity, especially in a PD-L1 positive setting which is often a prerequisite for PD-1/PD-L1 inhibitor efficacy.
Experimental Protocols
Key Experiment: NK Cell-Mediated Cytotoxicity Assay
The following is a detailed protocol for the biophotonic cytotoxicity assay used to evaluate the efficacy of this compound.
1. Cell Culture and Preparation:
-
A549-Luc and H1299-Luc (luciferase-expressing) non-small cell lung cancer cells were used as target cells.
-
Human peripheral blood mononuclear cells (PBMCs) were obtained from healthy donors, and NK cells were expanded from these PBMCs.
2. Cytotoxicity Assay:
-
NK cells and tumor cells were seeded in 96-well opaque-walled plates at effector-to-target (E:T) ratios of 1:1 and 2:1.
-
This compound was added to the co-culture at final concentrations of 10 nM and 100 nM. A vehicle control (0.1% DMSO) was also included.
-
The plates were incubated for 24 hours.
3. Data Acquisition:
-
After incubation, the luciferase substrate D-luciferin was added to each well.
-
Luminescence intensity, which is proportional to the number of viable tumor cells, was measured using a microplate reader.
4. Data Analysis:
-
The percentage of specific lysis was calculated using the formula: % Lysis = 100 × (Luminescencespontaneous - Luminescenceexperimental) / Luminescencespontaneous where "spontaneous" refers to the luminescence of tumor cells cultured without NK cells, and "experimental" refers to the luminescence of tumor cells co-cultured with NK cells.
Other Key Assays Performed:
-
Flow Cytometry: To analyze the expression of CD155 on tumor cells and to measure Granzyme B levels.
-
ELISA: To quantify the production of Interferon-gamma (IFN-γ).
Conclusion and Future Directions
This compound presents a compelling preclinical profile as an agent capable of overcoming tumor immuno-resistance. By downregulating CD155, it effectively enhances the lytic activity of NK cells against cancer cells. This mechanism is particularly relevant in the context of PD-1 resistance, where tumors often upregulate alternative checkpoint pathways like TIGIT/CD155 to evade immune surveillance.
The comparison with Tiragolumab, a clinical-stage anti-TIGIT antibody, highlights the therapeutic potential of targeting this pathway. Future research should focus on evaluating this compound in in vivo PD-1 resistant models to confirm its efficacy and safety. Furthermore, combination studies of this compound with PD-1/PD-L1 inhibitors could reveal synergistic effects and provide a powerful new strategy for treating patients who have developed resistance to current immunotherapies. The development of small molecule inhibitors like this compound offers potential advantages in terms of oral bioavailability and manufacturing costs compared to monoclonal antibodies, making it an exciting avenue for future cancer therapy.
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. yau-science-awards.org [yau-science-awards.org]
- 3. Tiragolumab plus atezolizumab versus placebo plus atezolizumab as a first-line treatment for PD-L1-selected non-small-cell lung cancer (CITYSCAPE): primary and follow-up analyses of a randomised, double-blind, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cgtlive.com [cgtlive.com]
- 5. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells | Semantic Scholar [semanticscholar.org]
- 8. Anti-TIGIT Antibody Tiragolumab plus Atezolizumab in Patients with PD-L1–Selected NSCLC [jhoponline.com]
Validating the Role of Protein Kinase C in Rediocide A's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rediocide A, a daphnane ester originally identified as an insecticide, and its function as a conventional Protein Kinase C (PKC) activator.[1] The document is intended to offer an objective comparison of this compound's performance with other well-established PKC modulators, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate the validation of this compound's role in PKC-mediated signaling pathways.
This compound and the Protein Kinase C Signaling Pathway
This compound has been identified as an activator of conventional PKC isoforms.[1] This activation is implicated in the desensitization and internalization of G-protein-coupled receptors (GPCRs).[1] Furthermore, recent studies have highlighted a role for this compound in cancer immunotherapy, where it enhances the tumor-killing activity of natural killer (NK) cells by downregulating the immune checkpoint ligand CD155 on cancer cells.[2][3]
The canonical PKC activation pathway, which this compound is understood to modulate, is a critical component of cellular signal transduction. Typically initiated by the activation of phospholipase C (PLC) by upstream receptors, this pathway leads to the generation of diacylglycerol (DAG) and inositol trisphosphate (IP3). Conventional PKC isoforms are then recruited to the cell membrane and activated by DAG and calcium ions, leading to the phosphorylation of a wide array of downstream substrate proteins that regulate diverse cellular processes.[4]
Comparative Analysis of PKC Activators
The following table summarizes the available quantitative data for this compound's biological effects, which are understood to be mediated by PKC activation, alongside data for the well-established PKC activator, PMA.
| Compound | Target/Assay | Concentration | Result | Reference |
| This compound | NK cell-mediated lysis of A549 cells | 100 nM | 3.58-fold increase | [2][3] |
| NK cell-mediated lysis of H1299 cells | 100 nM | 1.26-fold increase | [2][3] | |
| Granzyme B level in co-culture with A549 cells | 100 nM | 48.01% increase | [2][3] | |
| Granzyme B level in co-culture with H1299 cells | 100 nM | 53.26% increase | [2][3] | |
| IFN-γ level in co-culture with A549 cells | 100 nM | 3.23-fold increase | [2][3] | |
| IFN-γ level in co-culture with H1299 cells | 100 nM | 6.77-fold increase | [2][3] | |
| Downregulation of CD155 on A549 cells | 100 nM | 14.41% decrease | [2][3] | |
| Downregulation of CD155 on H1299 cells | 100 nM | 11.66% decrease | [2][3] | |
| PMA | PKC Activation | Nanomolar range | Potent Activator | [6][7] |
Experimental Protocols
To validate the role of PKC in the mechanism of action of this compound, several key experiments can be performed. The following are detailed protocols for in vitro PKC kinase assays and Western blotting for phosphorylated PKC substrates, which are standard methods for assessing PKC activation.
In Vitro PKC Kinase Activity Assay
This assay directly measures the ability of a compound to activate PKC, which then phosphorylates a specific substrate.
Materials:
-
Purified conventional PKC isoforms (e.g., PKCα, PKCβ, PKCγ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or a fluorescently labeled peptide)
-
This compound and other test compounds (e.g., PMA as a positive control)
-
PKC activators: Phosphatidylserine (PS) and Diacylglycerol (DAG)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 1 mM DTT)
-
ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for fluorescent assays)
-
96-well microplate
-
Phosphocellulose paper or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PS, and DAG.
-
Add the purified PKC enzyme to the wells of the microplate.
-
Add varying concentrations of this compound or control compounds (PMA, vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or placing on ice).
-
For radiolabeled assay: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For fluorescent assay: Measure the fluorescence intensity using a plate reader. The change in fluorescence corresponds to the degree of substrate phosphorylation.
-
Calculate the EC50 value for this compound by plotting the PKC activity against the log of the compound concentration.
Western Blot Analysis of Phosphorylated PKC Substrates
This method assesses PKC activation within intact cells by detecting the phosphorylation of its downstream substrates.
Materials:
-
Cell line of interest (e.g., HEK293, Jurkat, or a relevant cancer cell line)
-
This compound and control compounds (e.g., PMA, PKC inhibitors)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody specific for a phosphorylated PKC substrate (e.g., Phospho-(Ser) PKC Substrate Antibody)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound, PMA, or a vehicle control for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in substrate phosphorylation.
Visualizing the Molecular Pathways and Experimental Logic
To better understand the proposed mechanism of this compound and the experimental approach to its validation, the following diagrams are provided.
References
- 1. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKCα and PKCδ: Friends and Rivals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivogen.com [invivogen.com]
- 7. selleckchem.com [selleckchem.com]
Independent Verification of Rediocide A's Insecticidal Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal potency of Rediocide A against several commercially available alternatives. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Quantitative Comparison of Insecticidal Potency Against Ctenocephalides felis (Cat Flea)
The following table summarizes the lethal dose values for this compound and other common insecticides against the cat flea, Ctenocephalides felis. Lower values indicate higher potency.
| Insecticide | Potency Metric | Value | Target Species |
| This compound | LD90 | 0.25 ppm | Ctenocephalides felis |
| Rediocide B | LD90 | 0.25 ppm | Ctenocephalides felis |
| Rediocide D | LD90 | 0.5 ppm | Ctenocephalides felis |
| Fipronil | LD50 | 0.09 - 0.35 ng/flea | Ctenocephalides felis |
| Imidacloprid | LD50 | 0.02 - 0.19 ng/flea | Ctenocephalides felis |
Note: Direct comparison between ppm and ng/flea requires assumptions about the volume of blood consumed by the flea. However, the data indicates that this compound and its analogs exhibit potent insecticidal activity. Fipronil and imidacloprid are also highly potent, with very low amounts needed to achieve 50% mortality.
Efficacy of Other Common Flea Control Agents
While direct LD50 values in the same units were not available for all common insecticides, their efficacy has been demonstrated in various studies:
-
Selamectin: A single topical dose of 6 mg/kg has been shown to be highly effective in controlling flea infestations on dogs and cats for a month.[1][2][3][4][5]
-
Nitenpyram: Administered orally, nitenpyram is a fast-acting insecticide that can kill adult fleas on pets within hours of administration.[6][7][8][9][10]
Experimental Protocols
Artificial Membrane Feeding Assay for Adult Flea Potency (LD90 Determination)
This method is used to determine the lethal dose of a compound against adult fleas.
Objective: To determine the concentration of an insecticide that is lethal to 90% of the adult flea population (LD90) when ingested through an artificial feeding system.
Materials:
-
Glass water-jacketed flea feeders
-
Parafilm® or other suitable membrane
-
Bovine or other suitable blood source
-
Test insecticide (e.g., this compound)
-
Solvent for insecticide (e.g., ethanol, DMSO)
-
Adult cat fleas (Ctenocephalides felis)
-
Incubator
Procedure:
-
Preparation of Insecticide-Treated Blood:
-
Prepare a stock solution of the test insecticide in a suitable solvent.
-
Create a series of dilutions of the insecticide stock solution.
-
Add the insecticide dilutions to the blood to achieve the desired final concentrations (e.g., in parts per million, ppm). A control group with blood and solvent only must be included.
-
-
Feeder Assembly:
-
Stretch a piece of Parafilm® membrane over the bottom of the glass feeder.
-
Fill the feeder with the prepared blood (treated or control).
-
Place the feeder on a water bath or use the water jacket to maintain the blood at a constant temperature of approximately 37°C.
-
-
Flea Exposure:
-
Place a known number of adult fleas (e.g., 20-50) in a container.
-
Invert the feeder over the container, allowing the fleas to feed on the blood through the membrane.
-
-
Observation and Data Collection:
-
After a set exposure period (e.g., 24 hours), count the number of dead and live fleas in each group.
-
Calculate the percentage of mortality for each insecticide concentration.
-
-
Data Analysis:
-
Use probit analysis to determine the LD90 value, which is the concentration of the insecticide that causes 90% mortality.
-
Topical Application Bioassay for Adult Flea Potency (LD50 Determination)
This method is used to assess the toxicity of an insecticide upon direct contact.
Objective: To determine the dose of an insecticide that is lethal to 50% of the adult flea population (LD50) when applied topically.
Materials:
-
Test insecticide
-
Acetone or other suitable solvent
-
Micropipette
-
Adult cat fleas (Ctenocephalides felis)
-
Holding containers with food and water source
-
Microscope
Procedure:
-
Preparation of Dosing Solutions:
-
Dissolve the test insecticide in a volatile solvent like acetone to prepare a range of concentrations.
-
-
Flea Treatment:
-
Individually apply a small, precise volume (e.g., 0.5 µL) of the insecticide solution to the dorsal thorax of each flea using a micropipette.
-
A control group should be treated with the solvent only.
-
-
Post-Treatment Observation:
-
Place the treated fleas in holding containers with access to a food source (e.g., a host animal or an artificial feeding system with untreated blood).
-
Monitor flea mortality at specific time points (e.g., 24 and 48 hours).
-
-
Data Analysis:
-
Calculate the percentage of mortality for each dose.
-
Use probit analysis to determine the LD50 value, expressed as nanograms (ng) per flea.
-
Visualizations
Experimental Workflow for Insecticidal Potency Testing
Caption: Workflow for determining the insecticidal potency of a compound.
Proposed Signaling Pathway for this compound's Mechanism of Action
Caption: this compound induces GPCR desensitization via PKC activation.
References
- 1. Dose selection of selamectin for efficacy against adult fleas (Ctenocephalides felis felis) on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of selamectin in the treatment and prevention of flea (Ctenocephalides felis felis) infestations on dogs and cats housed in simulated home environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selarid® Topical Parasiticide | Norbrook Laboratories [norbrook.com]
- 4. Selamectin Topical Solution for Animal Use - Drugs.com [drugs.com]
- 5. petvm.com [petvm.com]
- 6. Efficacy and longevity of nitenpyram against adult cat fleas (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitenpyram | C11H15ClN4O2 | CID 3034287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Nitenpyram - Wikipedia [en.wikipedia.org]
Rediocide A: A Comparative Analysis of its Immunomodulatory Effects on Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rediocide A, a natural product isolated from Trigonostemon reidioides, has emerged as a molecule of interest in cancer immunotherapy.[1][2] This guide provides a comparative analysis of the known effects of this compound on various immune cell subsets, supported by available experimental data. While research has primarily focused on its impact on Natural Killer (NK) cells, this document also incorporates findings on macrophages based on studies of extracts from the source plant and discusses the potential implications for T cells. The effects on B cells remain largely unexplored in the current scientific literature.
Comparative Efficacy and Cytotoxicity
The following tables summarize the quantitative data on the effects of this compound and related compounds on different immune cell populations.
Table 1: Effect of this compound on Natural Killer (NK) Cell Effector Functions
| Parameter | Cell Lines | Concentration | Fold Change/Percentage | Citation |
| NK Cell-Mediated Lysis | A549 | 100 nM | 3.58-fold increase (21.86% vs. 78.27%) | [1][2] |
| H1299 | 100 nM | 1.26-fold increase (59.18% vs. 74.78%) | [1][2] | |
| Granzyme B Level | A549 co-culture | 100 nM | 48.01% increase | [1][2] |
| H1299 co-culture | 100 nM | 53.26% increase | [1][2] | |
| IFN-γ Production | A549 co-culture | 100 nM | 3.23-fold increase | [1][2] |
| H1299 co-culture | 100 nM | 6.77-fold increase | [1][2] | |
| CD155 Expression (on tumor cells) | A549 | 100 nM | 14.41% decrease | [1][2] |
| H1299 | 100 nM | 11.66% decrease | [1][2] |
Table 2: Anti-inflammatory Effects of Trigonostemon reidioides Ethanol Extract on Macrophages
Note: The following data is from studies on an ethanol extract of Trigonostemon reidioides (ETR), the plant from which this compound is isolated, and not on purified this compound itself.
| Parameter | Cell Line | Treatment | Effect | Citation |
| Nitric Oxide (NO) Production | RAW264.7 | LPS + ETR | Inhibition of NO production | [3][4] |
| iNOS Expression | RAW264.7 | LPS + ETR | Downregulation | [3][4] |
| Pro-inflammatory Cytokine Production | RAW264.7 | LPS + ETR | Decrease in IL-1β, IL-6, and TNF-α | [3][4] |
Experimental Protocols
This compound and NK Cell Co-culture Assays
Objective: To determine the effect of this compound on NK cell-mediated cytotoxicity against non-small cell lung cancer (NSCLC) cell lines (A549 and H1299).[1][2]
Methodology:
-
Cell Culture: Human NK cells were isolated and co-cultured with A549 or H1299 lung cancer cell lines.
-
Treatment: Co-cultures were treated with this compound at concentrations of 10 nM and 100 nM for 24 hours. A vehicle control (0.1% DMSO) was also used.[2]
-
Cytotoxicity Assay: NK cell-mediated lysis of tumor cells was quantified using biophotonic cytotoxicity and impedance assays.[1][2]
-
Flow Cytometry:
-
Degranulation: The percentage of CD107a-positive NK cells was measured to assess degranulation.
-
Granzyme B: Intracellular levels of Granzyme B in tumor cells were quantified.[1][2]
-
Cell Conjugation: The formation of NK cell-tumor cell conjugates was analyzed.[1]
-
Ligand Profiling: The expression of various ligands on the tumor cells was assessed.
-
-
ELISA: The concentration of Interferon-γ (IFN-γ) in the cell culture supernatant was measured by enzyme-linked immunosorbent assay.[1][2]
Trigonostemon reidioides Extract and Macrophage Inflammation Assay
Objective: To investigate the anti-inflammatory effects of an ethanol extract of Trigonostemon reidioides (ETR) on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[3][4]
Methodology:
-
Cell Culture: RAW264.7 macrophage cells were cultured.
-
Treatment: Cells were pre-treated with various concentrations of ETR and then stimulated with LPS.
-
Nitric Oxide Assay: The production of nitric oxide (NO) in the culture supernatant was measured.[3][4]
-
ELISA: The levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) were quantified.[4]
-
RT-qPCR: The mRNA expression levels of inducible nitric oxide synthase (iNOS), IL-1β, IL-6, and TNF-α were determined.
-
Western Blot Analysis: The protein expression and phosphorylation status of key signaling molecules in the NF-κB, PI3K/Akt, and MAPK pathways were analyzed.[3][4]
Signaling Pathways and Mechanisms of Action
This compound and the NK Cell-Tumor Cell Interaction
This compound enhances the tumor-killing capacity of NK cells primarily by downregulating the expression of CD155 on tumor cells.[1][2] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. By reducing CD155 levels, this compound disrupts the inhibitory TIGIT/CD155 signaling axis, thereby "releasing the brakes" on NK cell activation and promoting anti-tumor immunity.[1]
Caption: this compound enhances NK cell activity by downregulating CD155 on tumor cells.
Potential Effects on T Cells
Given that the TIGIT receptor is also expressed on T cells and plays a crucial role in T cell exhaustion, it is plausible that this compound could similarly enhance T cell-mediated anti-tumor responses by disrupting the TIGIT/CD155 inhibitory axis. However, direct experimental evidence for the effect of this compound on T cell subsets is currently lacking. Future research should investigate whether this compound can rejuvenate exhausted T cells and promote their effector functions.
Trigonostemon reidioides Extract and Macrophage Anti-inflammatory Signaling
The ethanol extract of Trigonostemon reidioides has been shown to exert anti-inflammatory effects on macrophages by inhibiting key inflammatory signaling pathways.[3][4] The extract suppresses the activation of NF-κB, PI3K/Akt, and MAPK pathways in LPS-stimulated macrophages, leading to a reduction in the production of pro-inflammatory mediators.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide-induced inflammatory responses in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory effects and molecular mechanism of Trigonostemon reidioides on lipopolysaccharide‑induced inflammatory responses in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on Rediocide A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the published findings on Rediocide A, a daphnane diterpenoid ester, with alternative compounds. It aims to offer an objective overview of its reported biological activities, supported by experimental data, to aid in the replication and extension of these findings. This compound has been shown to possess two primary biological functions: the induction of G-protein-coupled receptor (GPCR) desensitization through Protein Kinase C (PKC) activation and the enhancement of Natural Killer (NK) cell-mediated cytotoxicity against cancer cells by downregulating the immune checkpoint molecule CD155.
Comparison of Anticancer Activity: this compound and Alternatives
This compound has emerged as a potential immunotherapeutic agent by targeting the TIGIT/CD155 immune checkpoint axis. Its efficacy is compared here with other investigational agents targeting the same pathway.
Table 1: Comparison of this compound with Alternative CD155-Targeting Anticancer Agents
| Compound/Agent | Mechanism of Action | Key Performance Metrics | Cell Lines/Model | Reference |
| This compound | Downregulates CD155 on tumor cells, enhancing NK cell-mediated lysis. | - A549 cells: 3.58-fold increase in NK cell-mediated lysis (from 21.86% to 78.27%).- H1299 cells: 1.26-fold increase in NK cell-mediated lysis (from 59.18% to 74.78%).- Granzyme B: 48.01% (A549) and 53.26% (H1299) increase.- IFN-γ: 3.23-fold (A549) and 6.77-fold (H1299) increase.- CD155 Downregulation: 14.41% (A549) and 11.66% (H1299). | A549, H1299 (Non-Small Cell Lung Cancer) | [1][2][3] |
| A5 Nanobody | High-affinity binding to CD155, inhibiting cell migration and enabling targeted drug delivery. | - Binding Affinity (Kd): 0.23 nM.- Cell Migration Inhibition: >50%.- Drug Uptake (A5-LNP-DOX): 2- to 3-fold increase in CD155-positive A549 cells. | A549 (Lung Adenocarcinoma) | [4][5][6][7] |
| Tiragolumab | Monoclonal antibody that blocks the interaction between TIGIT and CD155. | Recent clinical trials (SKYSCRAPER-01, SKYSCRAPER-06) did not meet primary endpoints for overall survival and progression-free survival in NSCLC.[8][9][10][11] | Non-Small Cell Lung Cancer (NSCLC) | [1][8][9][10][11] |
Comparison of GPCR Desensitization Activity: this compound and Alternatives
This compound induces GPCR desensitization by activating conventional PKC isoforms[12]. This activity is compared with other well-known PKC activators that also mediate this effect.
Table 2: Comparison of this compound with Alternative PKC-Activating GPCR Desensitizers
| Compound | Mechanism of Action | Reported Effects on GPCR Signaling | Reference |
| This compound | Activator of conventional Protein Kinase C (PKC). | Induces GPCR desensitization and internalization. Inhibits calcium mobilization mediated by the Methuselah (Mth) GPCR and other GPCRs. | [12] |
| Phorbol 12-Myristate 13-Acetate (PMA) | Potent activator of Protein Kinase C (PKC). | Inhibits antigen-induced calcium influx in suspended RBL-2H3 mast cells. Modulates 1,25(OH)₂D₃-induced gene expression.[13] Suppresses lung cancer cell growth through KLF6 induction.[14] | [13][14] |
| Bryostatin-1 | Binds to the C1 domain of PKC, acting as both an activator and, with long-term exposure, an inhibitor. | Induces biphasic activation of Protein Kinase D (PKD) through a PKC-dependent pathway.[15] Promotes long-term potentiation in the hippocampus via PKCα and PKCε activation.[16] | [15][16][17] |
| Bryostatin-5 | Activator of conventional Protein Kinase C (PKC) isoforms. | Induces desensitization and down-regulation of the CXCR4 receptor, inhibiting SDF-1-induced chemotaxis. | [18][19] |
Experimental Protocols
This compound-Mediated Enhancement of NK Cell Cytotoxicity
-
Cell Culture: Human non-small cell lung cancer cell lines (A549 and H1299) and Natural Killer (NK) cells are co-cultured.
-
Treatment: Cells are treated with this compound (10 or 100 nM) or vehicle control (0.1% DMSO) for 24 hours.
-
Cytotoxicity Assay: NK cell-mediated lysis of tumor cells is quantified. The provided study utilized a biophotonic cytotoxicity assay where target cells express luciferase, and cell lysis is measured by the decrease in luminescence[2][20][21][22][23][24].
-
Flow Cytometry for CD155 Expression: Tumor cells are stained with a fluorescently labeled anti-CD155 antibody, and the mean fluorescence intensity is measured by flow cytometry to determine the level of CD155 expression on the cell surface[3].
-
Measurement of Granzyme B and IFN-γ: The levels of Granzyme B released by NK cells and IFN-γ production are quantified by ELISA or intracellular flow cytometry staining[3][20].
This compound-Induced GPCR Desensitization
-
Cell Lines: The original study utilized a cell line stably expressing the Drosophila Methuselah (Mth) GPCR[12].
-
Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The baseline fluorescence is measured, followed by the addition of this compound and then a GPCR agonist. The change in fluorescence intensity reflects intracellular calcium mobilization. Inhibition of the agonist-induced calcium signal by this compound indicates desensitization.
-
PKC Activation Assay: PKC activation can be assessed by measuring the phosphorylation of specific PKC substrates via Western blotting using phospho-specific antibodies or by cellular translocation assays where PKC isoforms move from the cytosol to the plasma membrane upon activation, which can be visualized by immunofluorescence microscopy.
Visualizations
Caption: this compound enhances NK cell activity by downregulating CD155 on tumor cells.
Caption: this compound induces GPCR desensitization through PKC activation.
Caption: Workflow for assessing this compound's effect on NK cell cytotoxicity.
References
- 1. Roche’s TIGIT drug linked to worse outcomes in NSCLC trial | pharmaphorum [pharmaphorum.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Targeting CD155 by rediocide-A overcomes tumour immuno-resistance to natural killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting CD155 in lung adenocarcinoma: A5 nanobody-based therapeutics for precision treatment and enhanced drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 7. Breakthrough lung cancer therapy targets tumors with precision nanobody | EurekAlert! [eurekalert.org]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. Advanced non-squamous NSCLC:Tiragolumab+atezo did not improve OS [dailyreporter.esmo.org]
- 11. Roche’s tiragolumab flops in another Phase III lung cancer trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 12. This compound, an Insecticide, induces G-protein-coupled receptor desensitization via activation of conventional protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differential effects of the protein kinase C activator phorbol 12-myristate 13-acetate on calcium responses and secretion in adherent and suspended RBL-2H3 mucosal mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activation of protein kinase C by phorbol 12-myristate 13-acetate suppresses the growth of lung cancer cells through KLF6 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bryostatin 1 induces biphasic activation of protein kinase D in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bryostatin-1 promotes long-term potentiation via activation of PKCα and PKCε in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Bryostatin-5 blocks stromal cell-derived factor-1 induced chemotaxis via desensitization and down-regulation of cell surface CXCR4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Novel Method for Assessment of Natural Killer Cell Cytotoxicity Using Image Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 24. youtube.com [youtube.com]
Rediocide A: A Natural Compound Targeting Cancer Immune Resistance
A comprehensive analysis of Rediocide A's performance in pre-clinical cancer models, alongside a notable absence of publicly available data on its synthetic analogs.
Introduction
This compound, a natural product, has demonstrated promising activity in cancer models by overcoming tumor immuno-resistance. This guide provides a detailed overview of its mechanism of action, efficacy in non-small cell lung cancer (NSCLC) models, and the experimental protocols used to evaluate its effects. At present, a direct comparison with synthetic analogs is not feasible due to the lack of published research on such compounds.
Mechanism of Action: Targeting the TIGIT/CD155 Signaling Pathway
This compound exerts its anti-cancer effects by modulating the immune system's ability to recognize and eliminate tumor cells. Specifically, it targets the CD155/TIGIT immune checkpoint pathway.
-
CD155 Overexpression in Cancer: Many cancer cells, including those in NSCLC, overexpress the protein CD155 on their surface.
-
TIGIT Inhibition of NK Cells: CD155 binds to the TIGIT receptor on Natural Killer (NK) cells, a type of immune cell crucial for killing cancerous cells. This interaction sends an inhibitory signal to the NK cells, preventing them from attacking the tumor.
-
This compound's Intervention: this compound treatment leads to the downregulation of CD155 expression on cancer cells.[1][2] This reduction in CD155 weakens the inhibitory signal sent to NK cells, thereby "unleashing" them to recognize and kill the tumor cells.[1]
Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models
Studies have demonstrated the efficacy of this compound in enhancing the killing of NSCLC cell lines by NK cells. The following tables summarize the key quantitative findings.
Table 1: Increased NK Cell-Mediated Lysis of NSCLC Cells
| Cell Line | Treatment | E:T Ratio | % Lysis | Fold Increase |
| A549 | Vehicle | 2:1 | 21.86% | - |
| 100 nM this compound | 2:1 | 78.27% | 3.58 | |
| H1299 | Vehicle | 2:1 | 59.18% | - |
| 100 nM this compound | 2:1 | 74.78% | 1.26 |
Data from a study where NSCLC cells were co-cultured with NK cells for 24 hours.[2]
Table 2: Enhanced Effector Functions of NK Cells
| Cell Line | Treatment | Parameter | % Increase |
| A549 | 100 nM this compound | Granzyme B Level | 48.01% |
| IFN-γ Level | 223% (3.23-fold) | ||
| H1299 | 100 nM this compound | Granzyme B Level | 53.26% |
| IFN-γ Level | 577% (6.77-fold) |
Data from a 24-hour co-culture of NSCLC cells and NK cells.[2]
Table 3: Downregulation of CD155 Expression
| Cell Line | Treatment | % Downregulation of CD155 |
| A549 | 100 nM this compound | 14.41% |
| H1299 | 100 nM this compound | 11.66% |
Data obtained after 24 hours of treatment.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Reagents
-
Cell Lines: Human NSCLC cell lines A549 and H1299, and the human NK cell line NK-92 were used.
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium was maintained at 0.1%.
NK Cell-Mediated Cytotoxicity Assay
References
Benchmarking Rediocide A: A Comparative Analysis Against Standard-of-Care Immunotherapies in Non-Small Cell Lung Cancer
For Immediate Release to the Scientific Community
This guide provides a comprehensive comparison of Rediocide A, a novel natural product-derived immune checkpoint inhibitor, against current standard-of-care immunotherapies for non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available preclinical and clinical data.
Executive Summary
This compound, a natural product, has demonstrated promising preclinical activity in enhancing the innate immune response against NSCLC cells. Its mechanism of action involves the downregulation of the immune checkpoint protein CD155, also known as the poliovirus receptor (PVR), on tumor cells. This action overcomes tumor immuno-resistance to Natural Killer (NK) cells, a critical component of the innate immune system. Standard-of-care immunotherapies, such as PD-1/PD-L1 and CTLA-4 inhibitors, primarily focus on augmenting the adaptive immune response mediated by T cells. The emergence of TIGIT inhibitors, which also target the CD155 pathway, provides a relevant benchmark for this compound's potential therapeutic niche. This guide will delve into the comparative efficacy, mechanisms of action, and experimental protocols of this compound and established immunotherapeutic agents.
Comparative Performance Data
The following tables summarize the quantitative data available for this compound and standard-of-care immunotherapies. Direct comparison is challenging due to the different stages of development and the nature of the available data (preclinical in vitro data for this compound versus a mix of preclinical and clinical data for standard-of-care drugs).
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines [1][2]
| Parameter | A549 Cells | H1299 Cells |
| NK Cell-Mediated Lysis (Fold Increase vs. Vehicle Control) | 3.58 | 1.26 |
| Granzyme B Level (% Increase vs. Vehicle Control) | 48.01% | 53.26% |
| IFN-γ Level (Fold Increase vs. Vehicle Control) | 3.23 | 6.77 |
| CD155 Expression (% Downregulation vs. Vehicle Control) | 14.41% | 11.66% |
Table 2: Overview of Standard-of-Care Immunotherapies in NSCLC
| Drug Class | Drug Name(s) | Primary Target | Mechanism of Action | Notable Preclinical/Clinical Findings in NSCLC |
| PD-1 Inhibitors | Pembrolizumab, Nivolumab | PD-1 | Blocks the interaction between PD-1 on T cells and its ligands (PD-L1 and PD-L2) on tumor cells, restoring T-cell-mediated anti-tumor immunity.[3][4][5][6][7][8][9][10][11] | Pembrolizumab increases IFN-γ and TNF-α secretion and apoptosis in A549 cells in co-culture with CAR-T cells.[1] Clinical trials have shown significant improvements in overall survival in patients with advanced NSCLC.[12] |
| CTLA-4 Inhibitor | Ipilimumab | CTLA-4 | Blocks the inhibitory signal of CTLA-4 on T cells, promoting T-cell activation and proliferation.[13][14][15][16] | Preclinical studies show synergistic anti-tumor activity when combined with PD-1 inhibitors.[16][17] Clinical trials have demonstrated its efficacy in combination with nivolumab for metastatic NSCLC.[18][19] |
| TIGIT Inhibitor | Tiragolumab | TIGIT | Blocks the interaction between TIGIT on T cells and NK cells and its ligand CD155 (PVR) on tumor cells, enhancing T-cell and NK-cell anti-tumor activity.[17][20][21][22] | Preclinical studies indicate synergistic effects with anti-PD-L1 antibodies.[3][9] The Phase II CITYSCAPE trial showed improved objective response rates and progression-free survival in PD-L1-positive NSCLC when combined with atezolizumab.[20][23][24] |
Mechanism of Action and Signaling Pathways
This compound: Targeting the CD155-NK Cell Axis
This compound enhances the cytotoxic function of NK cells by downregulating the expression of CD155 on the surface of NSCLC cells.[1][2] CD155 is a ligand for the inhibitory receptor TIGIT, which is expressed on NK cells and T cells. By reducing CD155 levels, this compound diminishes the inhibitory signals transmitted to NK cells, thereby unleashing their anti-tumor activity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Frontiers | Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy [frontiersin.org]
- 3. Tiragolumab (Anti-TIGIT) in SCLC: Skyscraper-02, a Towering Inferno - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination of pembrolizumab and 125I attenuates the aggressiveness of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. e-crt.org [e-crt.org]
- 7. In vitro characterization of the anti-PD-1 antibody nivolumab, BMS-936558, and in vivo toxicology in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro preliminary study on different anti-PD-1 antibody concentrations on T cells activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ascopubs.org [ascopubs.org]
- 14. Exploring natural killer cell immunology as a therapeutic strategy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two‐year efficacy of SNK01 plus pembrolizumab for non‐small cell lung cancer: Expanded observations from a phase I/IIa randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical Evaluation of Off-The-Shelf PD-L1+ Human Natural Killer Cells Secreting IL15 to Treat Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In-vitro effect of pembrolizumab on different T regulatory cell subsets - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 20. Nivolumab in NSCLC: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pembrolizumab plus allogeneic NK cells in advanced non–small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Turning Cancer Immunotherapy to the Emerging Immune Checkpoint TIGIT: Will This Break Through the Limitations of the Legacy Approach? [mdpi.com]
- 24. JCI - Pembrolizumab plus allogeneic NK cells in advanced non–small cell lung cancer patients [jci.org]
Safety Operating Guide
Navigating the Safe Disposal of Rediocide A: A Procedural Guide
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. This guide provides essential, immediate safety and logistical information for the proper disposal of Rediocide A, a potent insecticidal agent. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Understanding the Chemical Profile and Hazards
A thorough understanding of the chemical properties and associated hazards of this compound is the foundation of its safe handling and disposal.
Chemical and Physical Properties of this compound
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C44H58O13 | PubChem |
| Molecular Weight | 794.9 g/mol | PubChem |
| CAS Number | 280565-85-7 | DC Chemicals |
Hazard Identification
This compound presents significant health and environmental risks that necessitate careful handling at all stages, including disposal.
| Hazard Class | GHS Classification | Precautionary Statement Code | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410 | Very toxic to aquatic life with long lasting effects. |
This compound Disposal Workflow
The following diagram outlines the mandatory, step-by-step procedure for the safe disposal of this compound waste.
Detailed Experimental Protocols for Disposal
Personal Protective Equipment (PPE)
Before handling any this compound waste, it is mandatory to wear appropriate PPE to minimize the risk of exposure. This includes, at a minimum:
-
Gloves: Chemical-resistant gloves (nitrile is a suitable option).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A clean, buttoned lab coat.
Waste Segregation and Containerization
Proper segregation of waste streams is essential for safe and compliant disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as pipette tips, gloves, weigh boats, and contaminated bench paper, must be collected in a designated, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste: this compound."
-
Liquid Waste: Unused or spent solutions containing this compound must be collected in a separate, leak-proof, and shatter-resistant hazardous waste container. This container must also be clearly labeled "Hazardous Waste: this compound" and should indicate the solvent system used.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
Decontamination of Laboratory Equipment
All non-disposable equipment, such as glassware, stir bars, and spatulas, that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the equipment with a small amount of the solvent used in the experiment to dissolve any residual this compound. This initial rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container for this compound.
-
Secondary Wash: Wash the equipment thoroughly with an appropriate laboratory detergent and water.
-
Final Rinse: Rinse the equipment with deionized water.
Storage of Hazardous Waste
Designated containers for this compound waste must be stored in a secure, well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.
Final Disposal Procedure
The ultimate disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Ensure all waste containers are properly labeled and sealed before the scheduled pickup.
-
Complete all necessary paperwork as required by your institution and the waste disposal company. This documentation is crucial for regulatory compliance and tracking the waste from "cradle-to-grave."
Given that this compound is classified as very toxic to aquatic life, under no circumstances should it be disposed of down the drain or in regular trash.[2] Improper disposal can lead to significant environmental damage and regulatory penalties.[1] By adhering to these stringent disposal protocols, you contribute to a safer laboratory environment and the preservation of our ecosystem.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
